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  • Product: Methyl 1-ethylbenzotriazole-5-carboxylate
  • CAS: 1393441-71-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-ethylbenzotriazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 1-ethylbenzotriazole-5-carboxylate, a key he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 1-ethylbenzotriazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each stage of the synthesis is meticulously explained, emphasizing the underlying chemical principles and rationale for procedural choices. Furthermore, a thorough characterization of the final compound using modern analytical techniques is presented, ensuring the establishment of its chemical identity and purity. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials development.

Introduction: The Significance of Benzotriazole Derivatives

Benzotriazole and its derivatives are a class of bicyclic heterocyclic compounds that have garnered considerable attention in various scientific disciplines.[1] Their unique chemical architecture, featuring a fused benzene and triazole ring, imparts a range of desirable properties, including high thermal stability, corrosion inhibition, and diverse biological activities.[1] In the realm of medicinal chemistry, the benzotriazole scaffold serves as a privileged structure in the design of novel therapeutic agents targeting a wide array of diseases. The ability of the triazole nitrogens to engage in hydrogen bonding and coordinate with metal ions is a key factor in their biological efficacy.

Methyl 1-ethylbenzotriazole-5-carboxylate, the subject of this guide, is a functionalized benzotriazole derivative with potential applications as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both an ester and an N-ethyl group provides two distinct points for further chemical modification, allowing for the exploration of a broad chemical space.

This guide will delineate a logical and efficient synthetic route to Methyl 1-ethylbenzotriazole-5-carboxylate and provide a detailed protocol for its comprehensive characterization.

Retrosynthetic Analysis and Synthesis Pathway

A logical retrosynthetic analysis of the target molecule, Methyl 1-ethylbenzotriazole-5-carboxylate, suggests a convergent synthetic strategy. The primary disconnection is at the N-ethyl bond, leading back to the key intermediate, Methyl 1H-benzotriazole-5-carboxylate. This intermediate, in turn, can be derived from Benzotriazole-5-carboxylic acid, which is synthesized from 4-amino-3-nitrobenzoic acid.

G target Methyl 1-ethylbenzotriazole-5-carboxylate intermediate2 Methyl 1H-benzotriazole-5-carboxylate target->intermediate2 N-Ethylation intermediate1 Benzotriazole-5-carboxylic acid intermediate2->intermediate1 Esterification start2 3,4-Diaminobenzoic acid intermediate1->start2 Diazotization/Cyclization start1 4-Amino-3-nitrobenzoic acid start2->start1 Reduction

Caption: Retrosynthetic pathway for Methyl 1-ethylbenzotriazole-5-carboxylate.

This multi-step synthesis is designed to be efficient and scalable, utilizing readily available starting materials and reagents.

Experimental Protocols

PART 1: Synthesis of Benzotriazole-5-carboxylic acid

The initial step involves the formation of the benzotriazole ring system from a substituted aniline precursor.

Step 1.1: Reduction of 4-Amino-3-nitrobenzoic acid to 3,4-Diaminobenzoic acid

The reduction of the nitro group in 4-amino-3-nitrobenzoic acid is a critical step to furnish the required ortho-diamine.[2]

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in ethanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzoic acid, which can be used in the next step without further purification.

Step 1.2: Diazotization and Cyclization to form Benzotriazole-5-carboxylic acid

This reaction proceeds via the in situ formation of nitrous acid, which diazotizes one of the amino groups, followed by intramolecular cyclization.[3]

  • Protocol:

    • Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.[3]

    • Cool the solution to 0-5 °C in an ice bath.[3]

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.[3]

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[3]

    • The precipitated product, Benzotriazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[3]

PART 2: Synthesis of Methyl 1H-benzotriazole-5-carboxylate

Esterification of the carboxylic acid is achieved using standard methods.

  • Protocol:

    • Suspend Benzotriazole-5-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 1H-benzotriazole-5-carboxylate.

PART 3: Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

The final step is the N-alkylation of the benzotriazole ring. It is important to note that N-alkylation of benzotriazoles can result in a mixture of N1 and N2 isomers.[4] The reaction conditions can be optimized to favor the desired N1 isomer.

  • Protocol:

    • Dissolve Methyl 1H-benzotriazole-5-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (1.5 eq), to the solution.

    • Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate Methyl 1-ethylbenzotriazole-5-carboxylate.

Characterization of Methyl 1-ethylbenzotriazole-5-carboxylate

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl ester (a singlet), and the aromatic protons on the benzotriazole ring system.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum will show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+.[5]

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reactions and to assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the synthesized compound.[6]

Physical Properties
  • Melting Point: The melting point of the purified solid is a key indicator of its purity.

  • Appearance: The physical state and color of the compound should be recorded.

Data Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Signals (ppm, CDCl₃) Expected MS (m/z)
Methyl 1-ethylbenzotriazole-5-carboxylateC₁₀H₁₁N₃O₂205.22~8.5 (s, 1H), ~8.1 (d, 1H), ~7.9 (d, 1H), ~4.6 (q, 2H), ~4.0 (s, 3H), ~1.6 (t, 3H)[M+H]⁺: 206.09

Conclusion

This guide has detailed a systematic and reproducible approach for the synthesis and characterization of Methyl 1-ethylbenzotriazole-5-carboxylate. By following the outlined protocols, researchers can reliably produce this valuable chemical intermediate. The comprehensive characterization methods described will ensure the identity and purity of the final compound, which is crucial for its application in further research and development, particularly in the fields of medicinal chemistry and materials science. The provided rationale for each experimental step aims to empower scientists with a deeper understanding of the underlying chemical transformations.

References

  • Benchchem. Application Note: Analysis of Benzotriazole Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (URL: )
  • Benchchem. Benzotriazole-5-carboxylic acid | 60932-58-3. (URL: )
  • Chemical Synthesis. 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. (2025). (URL: )
  • PubMed. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. (2013). (URL: [Link])

  • PubMed. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (URL: [Link])

  • PubMed Central (PMC). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. (URL: [Link])

  • ResearchGate. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (URL: [Link])

  • ResearchGate. Scheme for synthesis of 5-substituted benzotriazole amides... (URL: [Link])

  • ijariie. A Review on: Synthesis of Benzotriazole. (URL: [Link])

  • ACS Publications. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (2020). (URL: [Link])

  • ResearchGate. Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2025). (URL: [Link])

  • ACS Publications. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (URL: [Link])

  • RSC Publishing. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. (URL: [Link])

  • MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). (URL: [Link])

Sources

Exploratory

Spectroscopic Characterization of Methyl 1-ethylbenzotriazole-5-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-ethylbenzotriazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1-ethylbenzotriazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and interpretation of this data are crucial for confirming the molecular structure and purity of the compound, which are fundamental requirements for its application in further research and development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthesized compound is the bedrock of all subsequent scientific investigation. For Methyl 1-ethylbenzotriazole-5-carboxylate, a combination of spectroscopic techniques provides a comprehensive and validated structural elucidation. The expected molecular structure is presented below.

Figure 1: Molecular Structure of Methyl 1-ethylbenzotriazole-5-carboxylate.

This guide will systematically present the expected ¹H NMR, ¹³C NMR, IR, and MS data, offering detailed interpretations based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 1-ethylbenzotriazole-5-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Workflow for NMR Analysis

NMR Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing s1 Dissolve ~5-10 mg of sample s2 in ~0.6 mL of deuterated solvent (e.g., CDCl3) s1->s2 s3 Add TMS as internal standard (0 ppm) s2->s3 s4 Transfer to a 5 mm NMR tube s3->s4 d1 Insert sample into NMR spectrometer s4->d1 d2 Lock, tune, and shim the instrument d1->d2 d3 Acquire 1H NMR spectrum d2->d3 d4 Acquire 13C NMR spectrum d3->d4 p1 Fourier transform the FID d4->p1 p2 Phase and baseline correct the spectrum p1->p2 p3 Integrate 1H signals p2->p3 p4 Reference the spectrum to TMS p3->p4

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for Methyl 1-ethylbenzotriazole-5-carboxylate is summarized below, with assignments based on the analysis of a closely related compound, Ethyl 1-ethyl-1,2,3-benzotriazole-5-carboxylate[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-4
~8.1d1HH-6
~8.0d1HH-7
~4.5q2HN-CH₂-CH₃
~4.0s3HO-CH₃
~1.5t3HN-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The three protons on the benzene ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C-4 position is anticipated to be the most deshielded, appearing as a singlet, due to its proximity to the ester group and the triazole ring. The protons at C-6 and C-7 will likely appear as doublets due to coupling with each other.

  • Ethyl Group Protons: The methylene protons (N-CH₂) of the ethyl group attached to the nitrogen are expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons (N-CH₂-CH₃) will appear as a triplet.

  • Methyl Ester Protons: The three protons of the methyl ester group (O-CH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~145C-7a
~132C-3a
~128C-5
~124C-6
~120C-4
~110C-7
~52O-CH₃
~45N-CH₂-CH₃
~14N-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.

  • Aromatic Carbons: The six carbons of the benzotriazole ring system will appear in the aromatic region (δ 110-150 ppm). The carbons attached to nitrogen (C-3a and C-7a) will have distinct chemical shifts.

  • Aliphatic Carbons: The methyl carbon of the ester and the two carbons of the N-ethyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

A common and straightforward method for solid samples is the Potassium Bromide (KBr) pellet method.

Workflow for IR Analysis (KBr Pellet Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Grind ~1-2 mg of sample p2 with ~100 mg of dry KBr powder p1->p2 p3 Press the mixture into a transparent pellet p2->p3 a1 Place the KBr pellet in the spectrometer p3->a1 a2 Record the IR spectrum a1->a2 an1 Identify characteristic absorption bands a2->an1 an2 Correlate bands to functional groups an1->an2

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum

The IR spectrum of Methyl 1-ethylbenzotriazole-5-carboxylate is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3150C-H stretchAromatic
~2850-2960C-H stretchAliphatic (CH₃, CH₂)
~1720C=O stretchEster
~1610, 1490C=C stretchAromatic ring
~1250C-O stretchEster
~760-795C-H bendAromatic (o-disubstituted)

Key Diagnostic Peaks:

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • Aromatic C-H and C=C Stretches: Bands in the 3050-3150 cm⁻¹ and 1490-1610 cm⁻¹ regions confirm the presence of the aromatic benzotriazole ring system.[2][3][4]

  • Aliphatic C-H Stretches: Absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the ethyl and methyl groups.

  • C-O Stretch: The C-O stretch of the ester group will be visible around 1250 cm⁻¹.

  • Characteristic Bands for 1-Substituted Benzotriazoles: The skeletal in-plane ring vibration near 1490 cm⁻¹ and bands in the 795-760 cm⁻¹ region are typical for 1-substituted benzotriazoles.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_det Detection cluster_spec Spectrum Generation i1 Introduce a small amount of sample i2 into the ion source (e.g., via direct inlet or GC) i1->i2 io1 Bombard the sample with high-energy electrons (EI) i2->io1 io2 Generate a molecular ion (M+•) and fragment ions io1->io2 s1 Accelerate ions into the mass analyzer io2->s1 s2 Separate ions based on their mass-to-charge ratio (m/z) s1->s2 d1 Ions strike the detector s2->d1 d2 Generate a signal proportional to ion abundance d1->d2 sp1 Plot ion abundance vs. m/z d2->sp1 sp2 Obtain the mass spectrum sp1->sp2

Figure 4: General workflow for acquiring a mass spectrum using Electron Ionization (EI).

Interpretation of the Mass Spectrum

The mass spectrum of Methyl 1-ethylbenzotriazole-5-carboxylate is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 205.22 g/mol .

m/zIon
205[M]⁺• (Molecular Ion)
177[M - C₂H₄]⁺•
146[M - CO₂CH₃]⁺
118[C₇H₅N₂]⁺

Plausible Fragmentation Pathway:

A primary fragmentation pathway for N-alkylated benzotriazoles involves the loss of the N-alkyl group. For Methyl 1-ethylbenzotriazole-5-carboxylate, the loss of ethene (C₂H₄) from the molecular ion via a McLafferty-type rearrangement is a likely fragmentation pathway. Another significant fragmentation would be the loss of the methoxycarbonyl radical (•CO₂CH₃).

Fragmentation_Pathway M M⁺• m/z 205 F1 [M - C₂H₄]⁺• m/z 177 M:f0->F1:f0 - C₂H₄ F2 [M - •CO₂CH₃]⁺ m/z 146 M:f0->F2:f0 - •CO₂CH₃ F3 [C₇H₅N₂]⁺ m/z 118 F1:f0->F3:f0 - •CO₂CH₃

Figure 5: A plausible mass spectral fragmentation pathway for Methyl 1-ethylbenzotriazole-5-carboxylate.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural confirmation and characterization of Methyl 1-ethylbenzotriazole-5-carboxylate. The predicted data, supported by established spectroscopic principles and data from closely related analogs, offers a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is paramount for scientific integrity and the advancement of research in which this molecule is utilized.

References

  • Konopski, L., Kielczewska, A., & Maslosz, J. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Spectroscopy Letters, 29(1), 143-149.
  • Konopski, L., Kielczewska, A., & Maslosz, J. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Marcel Dekker, Inc.
  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • US Patent US2013/79306 A1. (2013). Benzotriazole compound.

Sources

Foundational

An In-Depth Technical Guide to Methyl 1-ethylbenzotriazole-5-carboxylate: Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and detailed characterization protocols for the novel compound, Methyl 1-ethylbenzotriazole-5-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and detailed characterization protocols for the novel compound, Methyl 1-ethylbenzotriazole-5-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of novel benzotriazole derivatives.

Introduction

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of applications, notably in medicinal chemistry and materials science.[1] Their versatile scaffold allows for extensive functionalization, leading to a diverse array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique electronic properties of the benzotriazole ring system, coupled with its ability to engage in various non-covalent interactions, make it a privileged structure in drug design.[3] This guide focuses on a specific, lesser-known derivative, Methyl 1-ethylbenzotriazole-5-carboxylate, providing a predictive but scientifically grounded exploration of its characteristics and a practical framework for its synthesis and analysis.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₀H₁₁N₃O₂Based on the addition of an ethyl group to Methyl 1H-benzotriazole-5-carboxylate.
Molecular Weight 205.22 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow crystalline powderAnalogs like Methyl 1H-1,2,3-benzotriazole-5-carboxylate are described as orange to brown powders.[4] The N-ethylation may result in a lighter-colored solid.
Melting Point Expected to be lower than Methyl 1H-1,2,3-benzotriazole-5-carboxylate (177-179 °C)[4]The introduction of the N-ethyl group can disrupt crystal packing, typically leading to a lower melting point.
Boiling Point Predicted to be slightly higher than Methyl 1H-1,2,3-benzotriazole-5-carboxylate (349.3 °C at 760 mmHg)[4]The increase in molecular weight due to the ethyl group would likely increase the boiling point.
Solubility Moderately soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol); limited solubility in water.The ethyl group enhances lipophilicity compared to the N-H precursor, while the ester and triazole moieties provide some polarity.[6]
pKa The basicity of the triazole nitrogen atoms will be reduced compared to unsubstituted benzotriazole due to the electron-withdrawing nature of the carboxylate group.The pKa of benzotriazole is approximately 8.2.[7]

Proposed Synthesis Pathway

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate can be envisioned as a two-step process starting from the commercially available 1H-Benzotriazole-5-carboxylic acid. The proposed pathway involves an initial esterification followed by a regioselective N-alkylation.

Synthesis_Pathway A 1H-Benzotriazole-5-carboxylic acid B Methyl 1H-benzotriazole-5-carboxylate A->B  Esterification (MeOH, H₂SO₄, reflux) C Methyl 1-ethylbenzotriazole-5-carboxylate B->C  N-Ethylation (EtI, K₂CO₃, DMF)

Caption: Proposed two-step synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate.

Step 1: Esterification of 1H-Benzotriazole-5-carboxylic acid

The initial step is a classic Fischer esterification to produce Methyl 1H-benzotriazole-5-carboxylate.

Protocol:

  • To a solution of 1H-Benzotriazole-5-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield Methyl 1H-benzotriazole-5-carboxylate.

Step 2: N-Ethylation of Methyl 1H-benzotriazole-5-carboxylate

The second step involves the alkylation of the triazole nitrogen. It is important to note that alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers.[8][9] The choice of a polar aprotic solvent like DMF and a mild base like potassium carbonate often favors N1 alkylation.

Protocol:

  • Dissolve Methyl 1H-benzotriazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF, 10 volumes).

  • Add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers and obtain the desired Methyl 1-ethylbenzotriazole-5-carboxylate.

Spectroscopic Characterization

The structural confirmation of the synthesized Methyl 1-ethylbenzotriazole-5-carboxylate would rely on a combination of spectroscopic techniques.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl ester protons, and distinct signals for the aromatic protons on the benzene ring. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

  • ¹³C NMR: The spectrum should display signals corresponding to all ten carbon atoms in the molecule, including the two carbons of the ethyl group, the methyl ester carbon, the carbonyl carbon, and the six carbons of the benzotriazole core.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.[12][13]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
C-H (aromatic)3100 - 3000Stretching
C-H (aliphatic)3000 - 2850Stretching
C=O (ester)~1720Stretching
C=C (aromatic)1600 - 1450Stretching
C-O (ester)1300 - 1100Stretching
Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound.[14] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer additional structural information.

Potential Applications in Drug Development

Benzotriazole derivatives are recognized as valuable scaffolds in medicinal chemistry.[3][15] The introduction of an N-ethyl group and a methyl ester at the 5-position of the benzotriazole core in Methyl 1-ethylbenzotriazole-5-carboxylate could modulate its biological activity in several ways:

  • Improved Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.[6]

  • Metabolic Stability: N-alkylation can block a potential site of metabolism, potentially increasing the in vivo half-life of the compound.[16]

  • Scaffold for Further Derivatization: The methyl ester provides a handle for further chemical modifications, such as conversion to amides or other functional groups, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Given the known biological activities of other benzotriazole derivatives, Methyl 1-ethylbenzotriazole-5-carboxylate could be investigated for a range of therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.[1]

cluster_0 Core Compound cluster_1 Potential Research Areas Methyl 1-ethylbenzotriazole-5-carboxylate Methyl 1-ethylbenzotriazole-5-carboxylate Antimicrobial Screening Antimicrobial Screening Methyl 1-ethylbenzotriazole-5-carboxylate->Antimicrobial Screening Anticancer Assays Anticancer Assays Methyl 1-ethylbenzotriazole-5-carboxylate->Anticancer Assays Anti-inflammatory Studies Anti-inflammatory Studies Methyl 1-ethylbenzotriazole-5-carboxylate->Anti-inflammatory Studies Kinase Inhibition Profiling Kinase Inhibition Profiling Methyl 1-ethylbenzotriazole-5-carboxylate->Kinase Inhibition Profiling

Caption: Potential avenues for biological investigation of Methyl 1-ethylbenzotriazole-5-carboxylate.

Conclusion

While Methyl 1-ethylbenzotriazole-5-carboxylate is not a well-documented compound, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of related benzotriazole derivatives, researchers can confidently approach the study of this novel molecule. The insights and protocols detailed herein are intended to facilitate further investigation into the properties and potential therapeutic value of this and other new benzotriazole-based compounds.

References

  • LookChem. Methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-ethylbenzotriazole-5-carboxylate

This guide provides a comprehensive walkthrough of the crystal structure analysis of Methyl 1-ethylbenzotriazole-5-carboxylate, a representative heterocyclic compound of significant interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the crystal structure analysis of Methyl 1-ethylbenzotriazole-5-carboxylate, a representative heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of Benzotriazole Scaffolds

Benzotriazole and its derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique electronic and structural features of the benzotriazole moiety allow it to act as a versatile scaffold in drug design, capable of engaging in various non-covalent interactions with biological targets.[4] The determination of the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[5]

This guide focuses on Methyl 1-ethylbenzotriazole-5-carboxylate, a model compound that allows for a detailed exploration of the methodologies involved in determining and analyzing a crystal structure. We will delve into its synthesis, the principles of single-crystal X-ray diffraction, and the complementary spectroscopic techniques that validate the molecular structure.

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction studies. The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate can be approached through a multi-step process, beginning with the formation of the benzotriazole core, followed by esterification and N-alkylation.

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below, based on established methods for the synthesis of related benzotriazole derivatives.

Step 1: Synthesis of Benzotriazole-5-carboxylic acid

This can be achieved by the diazotization of 3,4-diaminobenzoic acid.

  • Rationale: This is a standard and efficient method for forming the triazole ring in benzotriazoles.[6]

Step 2: Esterification to Methyl benzotriazole-5-carboxylate

The carboxylic acid is then esterified, for instance, by reacting it with methanol in the presence of a catalytic amount of strong acid.

  • Rationale: Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.

Step 3: N-alkylation to Methyl 1-ethylbenzotriazole-5-carboxylate

The final step involves the alkylation of the triazole nitrogen. This is often achieved by reacting the methyl benzotriazole-5-carboxylate with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate.

  • Rationale: The use of a base is crucial to deprotonate the benzotriazole, forming a nucleophilic anion that readily attacks the ethylating agent. This method has been shown to be effective for the N-alkylation of benzotriazoles.[6] It is important to note that this reaction can potentially yield a mixture of N1 and N2 isomers, which would require chromatographic separation.

Experimental Protocol: Crystallization

The growth of a single crystal of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For a molecule like Methyl 1-ethylbenzotriazole-5-carboxylate, a starting point could be a mixture of a polar solvent like ethanol or acetone with a less polar solvent like hexane.

  • Procedure: The purified compound is dissolved in a minimal amount of the chosen solvent system with gentle heating to ensure complete dissolution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[5][7]

Experimental Workflow

The overall workflow for a single-crystal X-ray diffraction experiment is depicted below.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Methodology
  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) on the diffractometer. The cold stream minimizes thermal vibrations of the atoms, leading to a more precise structure. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7][8] The data collection process can take several hours.[7]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as background scattering and absorption.[9] This results in a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be directly measured, they must be determined computationally. For small molecules like Methyl 1-ethylbenzotriazole-5-carboxylate, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map.[10]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares procedure, where the atomic coordinates, displacement parameters (which model atomic vibrations), and other parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12] The quality of the refinement is monitored using the R-factor, which is a measure of the agreement between the observed and calculated structure factor amplitudes.

Illustrative Crystallographic Data

While experimental data for the title compound is not publicly available, the following table presents a realistic set of crystallographic parameters based on closely related structures.

Parameter Hypothetical Value for Methyl 1-ethylbenzotriazole-5-carboxylate
Chemical FormulaC₁₀H₁₁N₃O₂
Formula Weight205.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z4
Calculated Density (g/cm³)1.325
Absorption Coefficient (mm⁻¹)0.095
F(000)432
Crystal Size (mm³)0.30 x 0.25 x 0.20
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8500
Independent Reflections2000
R_int0.045
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.130
Goodness-of-fit on F²1.05

Part 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound and are complementary to the data obtained from X-ray crystallography.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the benzene ring will typically appear as multiplets in the downfield region (around 7.5-8.5 ppm).

  • Ethyl Group: The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

  • Methyl Ester Group: The methyl ester protons will appear as a singlet.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The ester carbonyl carbon will be observed at a characteristic downfield shift (around 165-175 ppm).

  • Aromatic Carbons: The carbons of the benzotriazole ring system will appear in the aromatic region (around 110-150 ppm).

  • Alkyl Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)~1720 (strong)
C=C (Aromatic)~1600-1450
C-H (Aromatic)~3100-3000
C-H (Alkyl)~2980-2850
C-O (Ester)~1300-1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.[14] For Methyl 1-ethylbenzotriazole-5-carboxylate, the molecular ion peak [M]⁺ would be expected at m/z = 205. Common fragmentation pathways for benzotriazoles may involve the loss of N₂ and cleavage of the substituent groups.[14]

Part 4: Structural Insights and Applications

The detailed three-dimensional structure obtained from X-ray crystallography provides invaluable insights into the molecule's properties and potential applications.

G cluster_0 Crystal Structure Data cluster_1 Applications A Bond Lengths & Angles D Structure-Activity Relationship (SAR) Studies A->D Informs B Torsion Angles E Rational Drug Design B->E Guides C Intermolecular Interactions (e.g., π-stacking, H-bonds) F Materials Science (e.g., Crystal Engineering) C->F Dictates D->E

Caption: Relationship between crystal structure data and its applications.

Analysis of the crystal packing can reveal significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the material's physical properties and its interactions in a biological context. For drug development professionals, this information is critical for understanding how a molecule might bind to a target protein and for designing derivatives with improved affinity and selectivity.[5]

Conclusion

The crystal structure analysis of Methyl 1-ethylbenzotriazole-5-carboxylate serves as an excellent case study for understanding the comprehensive process of molecular structure determination. By integrating robust synthetic methods, the precision of single-crystal X-ray diffraction, and the confirmatory power of spectroscopic techniques, researchers can gain a deep understanding of a molecule's three-dimensional architecture. This knowledge is fundamental to advancing the fields of medicinal chemistry and materials science, enabling the design of novel molecules with tailored properties.

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Foundational

The Rising Therapeutic Potential of Methyl 1-ethylbenzotriazole-5-carboxylate Derivatives: A Technical Guide

Foreword: Unlocking the Versatility of the Benzotriazole Scaffold The benzotriazole nucleus, a fused heterocyclic system of benzene and a 1,2,3-triazole ring, represents a "privileged scaffold" in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Versatility of the Benzotriazole Scaffold

The benzotriazole nucleus, a fused heterocyclic system of benzene and a 1,2,3-triazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine nucleotides allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] For decades, researchers have explored the diverse therapeutic potential of benzotriazole derivatives, uncovering significant antimicrobial, antiviral, anticancer, and enzyme inhibitory properties.[3][4][5] This guide focuses on a novel and promising subclass: Methyl 1-ethylbenzotriazole-5-carboxylate derivatives . We will delve into the rationale behind their design, plausible synthetic routes, and the established methodologies for evaluating their biological prowess. The inclusion of a carboxylate group at the 5-position and an ethyl group at the N1-position is a strategic design choice aimed at enhancing bioavailability and target engagement, a concept we will explore in detail.

Strategic Design and Synthesis

The unique substitution pattern of methyl 1-ethylbenzotriazole-5-carboxylate is key to its anticipated biological activity. The ester moiety at the 5-position is particularly noteworthy, as the introduction of a methoxycarbonyl (-COOMe) group at this position has been shown to yield compounds with remarkable antibacterial properties.[6] The N1-ethyl substituent is introduced to modulate the lipophilicity and steric profile of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[7]

Synthetic Pathway

A logical and efficient synthetic route to the target compounds involves a multi-step process, starting from commercially available precursors. The general strategy involves the formation of the benzotriazole ring, followed by esterification and N-alkylation.

Diagram of the Synthetic Pathway:

Synthesis A 3,4-Diaminobenzoic acid B Benzotriazole-5-carboxylic acid A->B Diazotization (NaNO2, Acetic Acid) C Methyl benzotriazole-5-carboxylate B->C Esterification (Methanol, Acid catalyst) D Methyl 1-ethylbenzotriazole-5-carboxylate C->D N-Ethylation (Ethyl halide, Base)

Caption: Proposed synthetic route for Methyl 1-ethylbenzotriazole-5-carboxylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a plausible method for the synthesis of the target compounds, based on established chemical transformations of benzotriazoles.

Step 1: Synthesis of Benzotriazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,4-diaminobenzoic acid in glacial acetic acid.

  • Diazotization: Cool the suspension in an ice bath to 0-5°C. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to facilitate intramolecular cyclization.

  • Isolation: The resulting precipitate, benzotriazole-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.[8]

Step 2: Synthesis of Methyl benzotriazole-5-carboxylate

  • Esterification: Suspend the synthesized benzotriazole-5-carboxylic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to the suspension.

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the methyl ester.

Step 3: Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

  • N-Alkylation: Dissolve the methyl benzotriazole-5-carboxylate in a suitable solvent such as DMF.

  • Base Addition: Add a base, such as potassium carbonate, to the solution.

  • Alkylation: Introduce an ethylating agent (e.g., ethyl iodide or ethyl bromide) and stir the reaction mixture, possibly with gentle heating, until the starting material is consumed. N-alkylation of benzotriazoles is a well-established procedure.[1][9]

  • Purification: The final product is isolated by extraction and purified by column chromatography to separate the N1 and N2 isomers, with the N1 isomer typically being the major product.[10]

Antimicrobial Activity: A Promising Frontier

Benzotriazole derivatives have long been recognized for their broad-spectrum antimicrobial activity.[3] The core scaffold can be considered a bioisostere of other antimicrobial heterocyclic systems. The specific substitution pattern of the target compounds is expected to confer potent antibacterial and antifungal properties.

Anticipated Antimicrobial Profile

The presence of the methyl carboxylate group at the 5-position is a key determinant of the anticipated antimicrobial efficacy. Studies have shown that the introduction of a -COOMe group at this position leads to compounds with remarkable antibacterial properties, with Minimum Inhibitory Concentrations (MICs) as low as 0.125-0.25 μg/mL against various bacterial strains.[6][11] The N1-ethyl group is expected to enhance the lipophilicity of the molecule, which may improve its ability to penetrate bacterial cell membranes.

In Vitro Antimicrobial Screening Protocol

To empirically determine the antimicrobial activity of the synthesized derivatives, a standardized in vitro screening protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Workflow A Prepare serial dilutions of test compounds B Inoculate microplate wells with standardized bacterial/fungal suspension A->B C Incubate at 37°C for 24 hours B->C D Determine MIC (lowest concentration with no visible growth) C->D E Plate on agar to determine MBC/MFC D->E

Caption: A streamlined workflow for determining MIC and MBC/MFC values.

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Test Compounds: Dissolve the synthesized methyl 1-ethylbenzotriazole-5-carboxylate derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is plated onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The benzotriazole scaffold is also a promising pharmacophore for the development of novel anticancer agents.[4][12] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Rationale for Anticancer Activity

The planar, electron-rich benzotriazole system can intercalate with DNA or interact with the active sites of key enzymes involved in cell cycle regulation and proliferation. The specific substitutions on the ring system, such as the N1-ethyl and C5-carboxylate groups, can modulate these interactions and enhance the cytotoxic potency and selectivity of the compounds.

In Vitro Cytotoxicity Assessment Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay:

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Standard workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a suspension of cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized methyl 1-ethylbenzotriazole-5-carboxylate derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

While specific biological data for methyl 1-ethylbenzotriazole-5-carboxylate is still emerging, a preliminary structure-activity relationship (SAR) can be inferred from the existing literature on related compounds.

Key SAR Insights:

  • C5-Carboxylate Group: The presence of a carboxylate or ester group at the 5-position of the benzotriazole ring appears to be crucial for potent antimicrobial activity.[6]

  • N1-Alkylation: Alkylation at the N1-position generally influences the lipophilicity and steric bulk of the molecule, which can impact cell permeability and target binding. The ethyl group is a relatively small, lipophilic substituent that is often well-tolerated and can enhance biological activity.[7]

  • Further Modifications: Future research should focus on synthesizing a library of derivatives with variations in the N1-alkyl chain length and branching, as well as modifications to the ester group at the C5-position (e.g., different alkyl esters, amides) to further optimize the biological activity.

Table 1: Anticipated Biological Activity Profile

Biological ActivityKey Structural FeatureRationale
Antimicrobial Methyl carboxylate at C5Enhances antibacterial potency, with reports of very low MIC values for analogous compounds.[6]
N1-ethyl groupIncreases lipophilicity, potentially improving cell membrane penetration.[7]
Anticancer Benzotriazole scaffoldPlanar, aromatic system capable of interacting with biological macromolecules.[2]
N1-ethyl and C5-carboxylateModulate the electronic and steric properties, influencing target binding and selectivity.

Conclusion and Outlook

The novel methyl 1-ethylbenzotriazole-5-carboxylate derivatives represent a promising class of compounds with significant therapeutic potential. Based on the established biological activities of closely related benzotriazole analogues, these compounds are anticipated to exhibit potent antimicrobial and anticancer properties. The synthetic pathways and in vitro evaluation protocols detailed in this guide provide a solid framework for researchers and drug development professionals to explore the full potential of this exciting new chemical space. Further investigation into their mechanisms of action and in vivo efficacy is warranted to pave the way for their potential clinical application.

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Exploratory

In Silico Analysis of Methyl 1-ethylbenzotriazole-5-carboxylate: A Methodological Whitepaper for Exploring Molecular Interactions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: Benzotriazole and its derivatives represent a class of heterocyclic compounds with a rich history in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzotriazole and its derivatives represent a class of heterocyclic compounds with a rich history in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3][4] This whitepaper provides a comprehensive, in-depth technical guide for conducting in silico studies on a specific, less-characterized member of this family: Methyl 1-ethylbenzotriazole-5-carboxylate. We present a structured, field-proven workflow designed to elucidate its potential molecular interactions, binding affinities, and drug-like properties. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each methodological choice to ensure a robust, reproducible, and self-validating computational investigation. The protocols and insights herein are tailored for researchers, computational chemists, and drug development professionals aiming to leverage computational tools to accelerate early-phase discovery.[5]

Strategic Imperative: Why In Silico First?

The journey of a drug from concept to clinic is fraught with high attrition rates and staggering costs.[6] Computational, or in silico, drug discovery methodologies have become indispensable for mitigating these risks by enabling rapid, cost-effective evaluation of chemical entities before significant investment in wet-lab synthesis and testing.[5][7][8]

For a compound like Methyl 1-ethylbenzotriazole-5-carboxylate, whose specific biological targets are not yet defined, an in silico approach is paramount. It allows us to:

  • Generate Hypotheses: Predict potential protein targets based on structural and chemical similarities to known active compounds.

  • Prioritize Resources: Screen vast virtual libraries of biological targets to identify the most promising candidates for interaction.[9][8]

  • Elucidate Mechanisms: Gain atomic-level insights into the binding modes and the key intermolecular forces driving the interaction.

  • Assess Drug-Likeness: Predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early, flagging potential liabilities.[8][10]

This guide establishes a complete workflow, from target selection to property prediction, forming a foundational component of a modern drug discovery pipeline.[6]

The Integrated In Silico Workflow

Our investigation is structured as a multi-phase process. Each phase builds upon the last, creating a logical cascade of data generation and analysis. This modular approach allows for iterative refinement and decision-making at critical junctures.

In_Silico_Investigation_Workflow cluster_prep Phase 1: Target Selection & System Preparation cluster_docking Phase 2: Binding Pose Prediction cluster_dynamics Phase 3: Stability & Dynamic Interaction Analysis cluster_admet Phase 4: Drug-Likeness & Property Prediction A Hypothesis Generation & Target Identification B Protein Structure Retrieval (RCSB PDB) A->B D System Preparation (Cleaning, Protonation, Charge Assignment) B->D C Ligand 3D Structure Generation & Optimization C->D E Active Site Identification & Grid Box Definition D->E F Molecular Docking Simulation (e.g., AutoDock Vina) E->F G Pose Clustering & Scoring Analysis F->G H System Solvation & Ionization (Building the Environment) G->H I Energy Minimization & Equilibration (NVT, NPT Ensembles) H->I J Production Molecular Dynamics (e.g., GROMACS) I->J K Trajectory Analysis (RMSD, RMSF, H-Bonds) J->K L ADMET Property Prediction (e.g., SwissADME, pkCSM) K->L

Figure 1: The comprehensive workflow for in silico analysis of a novel compound.

Phase 1: Target Selection & System Preparation

The success of any simulation hinges on the quality of the starting structures. This phase is dedicated to selecting a plausible biological target and meticulously preparing both the protein and the ligand for simulation.

Expertise: Selecting a Putative Target

Given that Methyl 1-ethylbenzotriazole-5-carboxylate is a benzotriazole derivative, our target selection is guided by the known activities of this chemical class. Benzotriazoles have shown efficacy against a range of targets, including protein kinases and viral proteases.[3][11] For this guide, we will proceed with the hypothesis that our compound may interact with a protein kinase, a critical family of enzymes in cellular signaling and a common target in oncology. A specific example, such as Protein Kinase CK2, which is known to be inhibited by benzotriazole derivatives like TBB, serves as an excellent starting point.[11]

Protocol: Protein and Ligand Preparation

Objective: To generate chemically accurate, simulation-ready 3D structures of the target protein and the ligand.

Methodology:

  • Protein Structure Retrieval:

    • Step 1: Access the RCSB Protein Data Bank (PDB).

    • Step 2: Search for the chosen target (e.g., "Protein Kinase CK2"). Select a high-resolution (ideally < 2.5 Å) crystal structure, preferably one co-crystallized with a ligand in the active site.

    • Step 3: Download the structure in PDB format.

    • Causality: Using a co-crystallized structure provides a validated location for the binding pocket, which is essential for accurate docking.

  • Protein Preparation (using UCSF Chimera or similar software):

    • Step 1: Load the PDB file.

    • Step 2: Remove non-essential molecules. This includes water molecules, co-factors, and the original co-crystallized ligand.

    • Rationale: These molecules can interfere with the docking process. Water molecules, in particular, are often not resolved with sufficient accuracy and are typically replaced by a continuous solvent model in docking or explicitly during MD simulations.

    • Step 3: Add hydrogen atoms. PDB files from X-ray crystallography often lack explicit hydrogens.

    • Rationale: Hydrogens are critical for defining the correct tautomeric and ionization states of residues and for forming hydrogen bonds, a key component of protein-ligand recognition.

    • Step 4: Assign atomic partial charges using a standard force field (e.g., AMBER).

    • Rationale: Charges are necessary for the scoring function to calculate electrostatic interactions.

    • Step 5: Save the cleaned, protonated protein in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Step 1: Obtain the 2D structure of Methyl 1-ethylbenzotriazole-5-carboxylate (e.g., from PubChem or by drawing it in a chemical sketcher).

    • Step 2: Convert the 2D structure to a 3D conformation.

    • Step 3: Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: This ensures the ligand is in a low-energy, sterically favorable conformation before docking, preventing the algorithm from wasting computational effort on unrealistic starting poses.

    • Step 4: Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

    • Step 5: Save the prepared ligand in the appropriate format (e.g., PDBQT).

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction (binding affinity).[8][12]

Molecular_Docking_Process Receptor Prepared Protein (Receptor) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand Docking Execute Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Docking GridBox->Docking Scoring Evaluate Poses with Scoring Function Docking->Scoring Analysis Analyze & Rank Results (Binding Energy, Interactions) Scoring->Analysis

Figure 2: The logical flow of a molecular docking experiment.

Protocol: Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of Methyl 1-ethylbenzotriazole-5-carboxylate with its target.

Methodology:

  • Grid Box Definition:

    • Step 1: Load the prepared protein into a tool like AutoDockTools.[13]

    • Step 2: Center the grid box on the known active site (identified from the co-crystallized ligand in the original PDB file).

    • Step 3: Adjust the grid box dimensions to encompass the entire binding cavity, typically with a 4-5 Å buffer around the site.

    • Trustworthiness: A properly defined grid box is a self-validating control. If it's too small, you may miss the correct pose; if it's too large, the search becomes inefficient and less accurate.

  • Execution of Docking:

    • Step 1: Use the command-line interface of AutoDock Vina.

    • Step 2: Provide the paths to the prepared protein and ligand files, the grid box configuration, and an output file name.

    • Step 3: Set the exhaustiveness parameter. This controls the computational effort; a value of 8-16 is typically sufficient for initial screening.

    • Step 4: Launch the simulation.[14]

  • Analysis of Results:

    • Step 1: Vina will output a file containing multiple binding poses, ranked by their predicted binding affinity in kcal/mol.

    • Step 2: Visualize the top-ranked pose(s) within the protein's active site using PyMOL or UCSF Chimera.[15]

    • Step 3: Scrutinize the intermolecular interactions. Look for plausible hydrogen bonds, hydrophobic contacts, and π-π stacking interactions that stabilize the complex. The best pose is not always the one with the lowest energy score but the one that makes the most chemical sense.

Data Presentation: Hypothetical Docking Results
RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesPredicted Interactions
1-9.20.00VAL65, LYS72, GLU114H-bond with GLU114; Hydrophobic packing with VAL65
2-8.91.35VAL65, ILE174Hydrophobic packing
3-8.52.10LYS72, ASP175H-bond with ASP175; Salt bridge with LYS72

This table presents hypothetical data for illustrative purposes.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, MD simulations introduce dynamics, allowing us to assess the stability of the predicted binding pose in a simulated physiological environment over time.[16][17][18]

Protocol: MD Simulation with GROMACS

Objective: To validate the stability of the top-ranked protein-ligand complex and analyze its dynamic behavior.

Methodology:

  • System Setup:

    • Step 1: Take the top-ranked docked complex as the starting structure.

    • Step 2: Define a simulation box (e.g., cubic) and solvate it with a realistic water model (e.g., TIP3P).

    • Step 3: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and achieve a physiological concentration (e.g., 0.15 M).

    • Rationale: This creates a more accurate representation of the cellular environment.

  • Minimization and Equilibration:

    • Step 1: Perform energy minimization to remove any steric clashes in the initial system.

    • Step 2: Conduct a short NVT (constant Number of particles, Volume, Temperature) equilibration to bring the system to the target temperature (e.g., 300 K).[18][19]

    • Step 3: Follow with a short NPT (constant Number of particles, Pressure, Temperature) equilibration to adjust the system to the target pressure (e.g., 1 bar).[18][19]

    • Trustworthiness: This two-step equilibration ensures the system is thermally and structurally stable before the production run, preventing simulation artifacts.

  • Production MD:

    • Step 1: Run the production simulation for a duration sufficient to observe convergence (typically 50-100 ns for binding pose stability).

  • Trajectory Analysis:

    • Step 1: Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for the ligand indicates a stable binding pose.

    • Step 2: Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Step 3: Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.

Phase 4: ADMET Prediction

A potent compound is useless if it cannot reach its target or is toxic. In silico ADMET prediction provides an early warning of potential pharmacokinetic and toxicity issues.

Protocol: ADMET Profiling

Objective: To computationally estimate the drug-like properties of Methyl 1-ethylbenzotriazole-5-carboxylate.

Methodology:

  • Input Structure: Provide the SMILES string or 2D structure of the compound.

  • Analyze Output: Evaluate the key predicted properties:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Substrate or inhibitor potential for key Cytochrome P450 (CYP) enzymes.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

    • Physicochemical Properties: Evaluate compliance with Lipinski's Rule of Five for general "drug-likeness".

Conclusion and Path Forward

This whitepaper has detailed a rigorous, multi-phase in silico workflow for the characterization of Methyl 1-ethylbenzotriazole-5-carboxylate. By integrating target selection, molecular docking, molecular dynamics, and ADMET prediction, we can construct a comprehensive profile of the compound's potential as a therapeutic agent. The data generated through this process—a plausible binding target, a stable binding pose, key molecular interactions, and an acceptable ADMET profile—provides a strong, data-driven foundation for advancing the compound to the next stage of the drug discovery pipeline: experimental validation through in vitro binding and cellular assays.

References

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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 1-ethylbenzotriazole-5-carboxylate

Preamble: Charting a Course for a Novel Benzotriazole Derivative The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Benzotriazole Derivative

The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Methyl 1-ethylbenzotriazole-5-carboxylate is a novel entity within this class. While its precise biological role is uncharacterized in public literature, its structure invites a systematic and rigorous investigation into its mechanism of action (MOA).

This guide abandons a rigid, templated approach. Instead, it presents a dynamic, multi-phase investigative strategy designed to de-orphanize this compound. We will proceed from broad, hypothesis-generating screens to highly specific target validation and pathway elucidation assays. As a Senior Application Scientist, my focus is not just on the "what" but the "why"—the causal logic that dictates our experimental choices, ensuring each step builds upon the last in a self-validating framework. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals tasked with transforming a novel chemical entity into a well-understood pharmacological tool.

The overall investigative workflow is summarized below.

Investigative_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target ID & Validation cluster_2 Phase 3: Pathway Elucidation cluster_3 Synthesis in_silico In Silico Target Prediction biochem Biochemical Screens (e.g., Kinome Profiling) in_silico->biochem Hypotheses phenotypic Phenotypic Screening phenotypic->biochem Functional Clues engagement Cellular Target Engagement (CETSA / NanoBRET) biochem->engagement Putative Targets western Downstream Signaling (Western Blot) engagement->western Validated Target moa Mechanism of Action Established engagement->moa rnaseq Global Transcriptomics (RNA-Seq) western->rnaseq Pathway Confirmation rnaseq->moa Global Cellular Impact

Caption: High-level workflow for MOA elucidation.

Phase 1: Target Hypothesis Generation and Phenotypic Profiling

Our initial approach is twofold: we cast a wide net computationally to predict potential protein targets while simultaneously observing the compound's actual effect in cellular systems. This dual strategy provides both a rational starting point and an unbiased functional context.

1A. In Silico Target Prediction

Causality: Before committing to costly and time-consuming wet-lab experiments, in silico methods offer a cost-effective and rapid means to generate initial hypotheses.[4][5] By comparing the compound's structure to databases of known ligands (ligand-based) or by computationally "docking" it into the structures of thousands of proteins (structure-based), we can prioritize potential biological targets.[6][7]

Methodology:

  • Ligand-Based Screening: Utilize chemical similarity algorithms (e.g., Tanimoto similarity on molecular fingerprints) to screen databases like ChEMBL against the 2D structure of Methyl 1-ethylbenzotriazole-5-carboxylate. This identifies known drugs or probes with similar structures, suggesting that our compound might share their targets.

  • Structure-Based Screening (Panel Docking): Employ a molecular docking program (e.g., AutoDock, Glide) to screen the 3D conformer of the compound against a curated library of protein crystal structures, particularly those implicated in diseases like cancer and inflammation (e.g., kinases, GPCRs, proteases).[8]

Hypothetical Data Presentation:

Predicted TargetDocking Score (kcal/mol)Target ClassRationale for Interest
p38α (MAPK14)-10.8KinaseKey node in inflammatory signaling pathways.
CDK9-10.2KinaseInvolved in transcriptional regulation; cancer target.
JAK2-9.9KinaseCentral to cytokine signaling; inflammation/cancer.
PDE4B-9.5PhosphodiesteraseRegulates cAMP; established anti-inflammatory target.
BRD4-9.1BromodomainEpigenetic reader; oncology target.

Table 1: Hypothetical output from an in silico panel docking screen, ranking potential protein targets.

1B. Phenotypic Screening

Causality: A phenotypic screen is a deliberately agnostic approach.[9][10] We do not assume a target. Instead, we ask a simple question: "What does this compound do to a cell?"[11] By using high-content imaging to quantify hundreds of morphological features, we can build a "phenotypic fingerprint" of our compound and compare it to a library of reference compounds with known MOAs.[12] A similar fingerprint suggests a similar mechanism.

Methodology:

  • Cell Line Selection: Utilize a well-characterized cell line (e.g., U-2 OS osteosarcoma cells) known for its stable morphology.

  • Assay: Treat cells with Methyl 1-ethylbenzotriazole-5-carboxylate at multiple concentrations. Stain with a cocktail of fluorescent dyes (e.g., Hoechst for nucleus, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Imaging: Acquire multi-channel images using an automated high-content imaging system.

  • Analysis: Use image analysis software to extract ~500 quantitative features per cell (e.g., nuclear size, cell shape, mitochondrial texture). Compare the resulting feature vector to a reference database of annotated compounds using machine learning algorithms.

Hypothetical Data Presentation:

CompoundMOA Class (Database)Similarity ScorePhenotypic Observation
Methyl 1-ethylbenzotriazole-5-carboxylate Unknown N/A Marked cell cycle arrest in G2/M phase, condensed chromatin.
Compound XCDK Inhibitor0.89G2/M arrest, condensed chromatin.
Compound YTubulin Polymerization Inhibitor0.85Mitotic arrest, distinct microtubule morphology.
Compound ZDNA Damage Agent0.78G2/M arrest, nuclear enlargement, DNA damage foci.
Compound Ap38 MAPK Inhibitor0.31Minimal morphological change at non-toxic doses.

Table 2: Hypothetical results from a phenotypic screen. The high similarity to CDK and tubulin inhibitors suggests a mechanism related to cell cycle progression.

Phase 2: Target Identification and Direct Validation

The hypotheses generated in Phase 1 now require direct biochemical and cellular validation. Our goal is to move from a list of potential targets to a single, high-confidence target that binds the compound in a physiologically relevant context.

2A. Broad Target Class Screening: Kinome Profiling

Causality: Based on both the in silico predictions (p38α, CDK9, JAK2) and the phenotypic screen (cell cycle arrest, a hallmark of CDK inhibition), the protein kinase family is a high-priority target class.[13] A broad kinome profile provides a comprehensive overview of the compound's activity and selectivity against hundreds of kinases simultaneously, serving as an efficient method to identify primary targets and potential off-targets.[14][15]

Methodology:

  • Platform: Utilize a commercial kinome profiling service (e.g., Reaction Biology's HotSpot™ or Pharmaron's panel).[16] These platforms use radiometric or TR-FRET-based biochemical assays to measure kinase activity.[17]

  • Screening: Screen Methyl 1-ethylbenzotriazole-5-carboxylate at a fixed concentration (e.g., 1 µM) against a panel of >400 human kinases.

  • Follow-up: For any kinases showing significant inhibition (>70%), perform a dose-response analysis to determine the IC₅₀ (half-maximal inhibitory concentration).

Hypothetical Data Presentation:

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)Notes
CDK9/CycT1 98% 45 Potent hit, consistent with phenotype.
p38α 85% 210 Secondary hit, consistent with in silico data.
PIM175%450Moderate activity.
GSK3β68%1,200Weak activity.
JAK225%>10,000Inactive, contradicts in silico prediction.
... (400+ other kinases)<20%N/AGenerally selective profile.

Table 3: Hypothetical kinome profiling results identifying CDK9 as the most potent biochemical target.

2B. Cellular Target Engagement

Causality: A biochemical IC₅₀ is not sufficient proof of mechanism. It is critical to confirm that the compound physically interacts with its putative target inside a living cell.[18] Cellular barriers, ATP concentrations, and the presence of scaffolding proteins can all influence a compound's ability to bind its target. We will employ two orthogonal, gold-standard methods to validate target engagement.

The principle of CETSA is that ligand binding stabilizes a target protein, making it more resistant to heat-induced denaturation.[19][20][21] By heating intact cells treated with our compound and measuring the amount of soluble target protein remaining, we can directly observe engagement.

CETSA_Workflow start Treat intact cells with Compound or Vehicle (DMSO) heat Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) start->heat lyse Lyse cells via freeze-thaw cycles heat->lyse spin Centrifuge to pellet precipitated proteins lyse->spin collect Collect soluble fraction (supernatant) spin->collect detect Analyze soluble protein levels via Western Blot or ELISA collect->detect

Caption: The experimental workflow for CETSA.

Detailed Protocol: CETSA

  • Cell Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with 10 µM Methyl 1-ethylbenzotriazole-5-carboxylate or DMSO (vehicle control) for 1 hour.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 44°C to 68°C), followed by cooling for 3 minutes at 4°C.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]

  • Detection: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of CDK9 (target) and GAPDH (control) by Western Blot.

Hypothetical Data Presentation (CETSA Melt Curve):

Temperature (°C)Soluble CDK9 (Vehicle, % of 37°C)Soluble CDK9 (Compound, % of 37°C)
44100100
479598
508295
5351 (Tₘ)89
562575
591052 (Tₘ)
62528

Table 4: Hypothetical CETSA data showing a significant thermal shift for CDK9 in the presence of the compound, confirming intracellular binding.

NanoBRET™ is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[23][24] Energy is transferred from a target protein fused to NanoLuc® luciferase to a fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[25][26]

Detailed Protocol: NanoBRET™

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a CDK9-NanoLuc® fusion protein. Plate the cells in a 96-well plate.

  • Tracer Addition: Add the specific CDK9 fluorescent tracer to the cells at its predetermined optimal concentration.

  • Compound Titration: Add Methyl 1-ethylbenzotriazole-5-carboxylate in a serial dilution (e.g., from 100 µM to 1 nM) to the wells. Include a no-compound control.

  • Substrate Addition & Measurement: Add the NanoLuc® substrate (furimazine) and immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.[27]

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot it against the compound concentration to determine the intracellular IC₅₀.

Hypothetical Data Presentation (NanoBRET™ Dose-Response):

Compound Conc. (nM)BRET Ratio (mBRET)% Inhibition
0 (Control)2500
12452
1021016
5013048
1008566
5004084
10002889

Table 5: Hypothetical NanoBRET™ data yielding a dose-dependent curve. The calculated intracellular IC₅₀ of ~55 nM strongly validates specific target engagement of CDK9 in living cells.

Phase 3: Pathway Elucidation and Functional Characterization

With CDK9 validated as a direct intracellular target, we must now elucidate the functional consequences of this engagement. Does inhibiting CDK9 with our compound produce the expected downstream cellular effects?

3A. Analysis of Downstream Signaling via Western Blot

Causality: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2). This phosphorylation event is critical for releasing RNAPII from promoter-proximal pausing and allowing productive transcript elongation. Therefore, a direct inhibitor of CDK9 should cause a dose-dependent decrease in RNAPII p-Ser2 levels. Western blotting is the gold-standard technique for measuring such changes in specific protein phosphorylation states.[28]

CDK9_Pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pSer2 Phospho-Ser2 RNAPII RNAPII->pSer2 Elongation Transcriptional Elongation pSer2->Elongation Compound Methyl 1-ethylbenzotriazole- 5-carboxylate Compound->PTEFb INHIBITS

Caption: The CDK9 signaling pathway targeted by the compound.

Detailed Protocol: Western Blot

  • Sample Preparation: Treat a relevant cell line (e.g., HCT116) with increasing concentrations of Methyl 1-ethylbenzotriazole-5-carboxylate (0, 10 nM, 50 nM, 250 nM, 1 µM) for 6 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[29] Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[30]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[28]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for RNAPII p-Ser2, total RNAPII, and a loading control (e.g., β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Measure the band intensities and normalize the p-Ser2 signal to total RNAPII and then to the loading control.

3B. Global Transcriptomic Analysis via RNA-Sequencing

Causality: While Western blotting confirms the effect on a specific phosphorylation event, RNA-Sequencing (RNA-Seq) provides an unbiased, genome-wide view of the transcriptional consequences of CDK9 inhibition.[31][32] Because CDK9 regulates the expression of short-lived anti-apoptotic proteins (like Mcl-1) and oncogenes (like MYC), we hypothesize that treatment with our compound will lead to a rapid downregulation of these specific transcripts. This provides powerful, functional evidence that links target engagement to the observed anti-proliferative phenotype.[33][34]

Methodology:

  • Experimental Design: Treat HCT116 cells with the compound at its IC₅₀ concentration (~50 nM) or vehicle (DMSO) for a short time course (e.g., 2, 6, and 12 hours) in biological triplicate.

  • RNA Extraction & Library Prep: Isolate total RNA from the cells, assess its quality, and prepare sequencing libraries (e.g., using a 3' mRNA-seq kit for cost-effective differential expression).[31]

  • Sequencing: Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis: Align reads to the human genome, quantify gene expression, and perform differential expression analysis. Use pathway enrichment analysis (e.g., GSEA) to identify biological processes that are significantly altered.

Hypothetical Data Presentation (Top Differentially Expressed Genes at 6h):

Gene Symbollog₂(Fold Change)p-valueAssociated Function
MYC-3.51.2e-50Oncogene, Transcription Factor
MCL1-3.14.5e-42Anti-apoptotic BCL2 family member
FOSL1-2.88.1e-35Component of AP-1 transcription factor
CCNL1-2.52.0e-31Cyclin L1, interacts with CDKs
HEXIM1+2.29.8e-28Negative regulator of P-TEFb (feedback)

Table 6: Hypothetical RNA-Seq data showing significant downregulation of known CDK9 target genes, providing strong functional validation of the compound's mechanism.

Synthesis and Conclusion

Through a systematic, multi-phase investigation, we have elucidated a clear and cohesive mechanism of action for Methyl 1-ethylbenzotriazole-5-carboxylate.

  • Initial Hypothesis: In silico and phenotypic screening pointed towards an anti-proliferative mechanism involving cell cycle regulation, with kinases being a probable target class.

  • Target Identification: Unbiased kinome profiling identified CDK9 as the most potent biochemical target (IC₅₀ = 45 nM).

  • Cellular Validation: Orthogonal target engagement assays, CETSA and NanoBRET™, confirmed that the compound directly binds CDK9 inside living cells with a comparable intracellular IC₅₀ (~55 nM) and induces its thermal stabilization.

  • Functional Confirmation: Mechanistic studies confirmed that compound treatment leads to a dose-dependent decrease in the phosphorylation of RNAPII at Serine 2, the direct downstream substrate of CDK9. Furthermore, global transcriptomic analysis by RNA-Seq revealed a rapid downregulation of key oncogenes and survival factors known to be dependent on CDK9 activity, such as MYC and MCL1.

References

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  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. (n.d.). ResearchGate. [Link]

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Exploratory

Solubility and Stability Studies of Methyl 1-ethylbenzotriazole-5-carboxylate: A Methodological Framework for Preformulation Development

An In-Depth Technical Guide Abstract Methyl 1-ethylbenzotriazole-5-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Methyl 1-ethylbenzotriazole-5-carboxylate is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is paramount for successful formulation, manufacturing, and regulatory approval. This technical guide provides a comprehensive methodological framework for characterizing the aqueous and solvent solubility, as well as the intrinsic stability, of this compound. While specific experimental data for Methyl 1-ethylbenzotriazole-5-carboxylate is not yet publicly available, this document outlines the authoritative, field-proven protocols necessary to generate this critical data package. The narrative emphasizes the causality behind experimental design, adhering to the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Imperative of Early-Stage Physicochemical Characterization

Benzotriazole and its derivatives are a class of compounds widely recognized for their diverse biological activities and applications, ranging from corrosion inhibitors to scaffolds in medicinal chemistry.[1][2] The specific compound, Methyl 1-ethylbenzotriazole-5-carboxylate, incorporates a benzotriazole core, a methyl ester functional group, and an N-ethyl substituent. Each of these structural features will influence its solubility, stability, and potential degradation pathways.

The journey of a new chemical entity from discovery to a viable drug product is critically dependent on early-stage characterization. Solubility directly impacts bioavailability and dictates the range of viable dosage forms, while stability determines shelf-life, storage conditions, and potential toxicity from degradation products.[3] This guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating system for investigating these properties. We will proceed from foundational solubility profiling to a comprehensive stability assessment through forced degradation studies, grounding each protocol in established scientific principles and regulatory expectations.[4]

Solubility Profiling: Establishing the Foundation for Formulation

Solubility is the cornerstone of preformulation. It dictates how a drug will be absorbed, distributed, and ultimately, how it can be delivered to the patient. For a compound like Methyl 1-ethylbenzotriazole-5-carboxylate, which contains a potentially ionizable benzotriazole moiety and a lipophilic ethyl group, a multi-faceted approach to solubility determination is required.

Inferred Solubility Characteristics

Based on structural analogs, we can form initial hypotheses. The parent compound, benzotriazole, is fairly water-soluble.[5] The presence of the methyl ester and the N-ethyl group will likely increase lipophilicity, potentially reducing aqueous solubility compared to the parent ring system.[6] The benzotriazole ring system can act as a weak base, suggesting that its aqueous solubility will be pH-dependent.[7] These initial hypotheses must be confirmed through rigorous experimental determination.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Part 1: Equilibrium Solubility cluster_1 Part 2: Data Analysis & Reporting A Prepare Stock Compound (Verify Purity & Form) B Select Solvents (e.g., Water, pH Buffers, Organic Solvents) A->B C Isothermal Shake-Flask Method (Excess solid + Solvent) B->C D Equilibrate at Controlled Temperature (e.g., 25°C & 37°C) C->D E Sample Supernatant (Filter/Centrifuge to remove solids) D->E F Quantify Concentration (Validated HPLC-UV Method) E->F G Calculate Solubility (e.g., mg/mL, µg/mL) F->G Quantitative Data H Construct pH-Solubility Profile G->H I Summarize Data in Tabular Format H->I J Report Findings I->J

Caption: Workflow for Comprehensive Solubility Profiling.

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.

  • Rationale: The core principle is to allow a saturated solution to reach equilibrium in the presence of excess solid drug, ensuring the measured concentration represents the true solubility limit at a given temperature.

  • Methodology:

    • Preparation: Add an excess amount of Methyl 1-ethylbenzotriazole-5-carboxylate (e.g., 5-10 mg) to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential for validating that equilibrium was reached.

    • Solvent Addition: To triplicate vials, add a known volume (e.g., 1-2 mL) of purified water.

    • Equilibration: Seal the vials and place them in an isothermal shaker or rotator set to a constant temperature (typically 25°C and/or 37°C to simulate physiological conditions).[8] Agitate for a predetermined period (e.g., 24-72 hours). A preliminary experiment should be run to determine the time required to reach a plateau concentration.[9]

    • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method (see Section 4.0).

    • Verification: Visually confirm that solid material remains in the vial. The pH of the resulting solution should also be measured and recorded.

Protocol 2: pH-Solubility Profile

The benzotriazole moiety contains nitrogen atoms that can be protonated, making the compound a weak base. Therefore, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt form.[10][11] Determining this profile is crucial for predicting its behavior in the gastrointestinal tract.

  • Rationale: According to the Henderson-Hasselbalch equation, as the pH of a solution drops below the pKa of a basic compound, the ionized fraction increases, typically leading to higher solubility.[12] This protocol follows WHO and other regulatory guidelines for biowaiver considerations.[8][9]

  • Methodology:

    • Repeat the shake-flask protocol described in Section 2.3.

    • Instead of purified water, use a series of aqueous buffers across a physiologically relevant range. Standard buffers include:

      • pH 1.2 (e.g., 0.1 N HCl or Simulated Gastric Fluid without enzymes)

      • pH 4.5 (Acetate buffer)

      • pH 6.8 (Phosphate buffer)

    • Ensure the buffer strength is sufficient to prevent a significant pH shift upon addition of the compound. The final pH of each saturated solution must be measured and reported.[9]

    • Plot the resulting solubility (log scale) against the final measured pH to generate the pH-solubility profile.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear interpretation.

Solvent SystemTemperature (°C)Measured pH (Final)Solubility (mg/mL) ± SD (n=3)Qualitative Descriptor
Purified Water25TBDTBDTBD
Purified Water37TBDTBDTBD
pH 1.2 Buffer37TBDTBDTBD
pH 4.5 Buffer37TBDTBDTBD
pH 6.8 Buffer37TBDTBDTBD
Ethanol25N/ATBDTBD
Propylene Glycol25N/ATBDTBD

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity. It identifies degradation pathways, informs the development of a stability-indicating analytical method, and helps establish appropriate storage conditions and shelf-life.[4][13] Forced degradation, or stress testing, is an accelerated process designed to predict long-term stability by subjecting the compound to conditions more severe than those it would typically encounter.[3][14]

Objectives of Forced Degradation

The primary goals of these studies are:

  • To identify likely degradation products and establish degradation pathways.[3]

  • To demonstrate the specificity of the analytical method by proving it can separate the intact drug from all potential degradants.[15]

  • To understand the intrinsic chemical stability of the molecule.[3]

Experimental Workflow for Stability Assessment

The workflow below illustrates the systematic approach to stress testing.

G cluster_stress Stress Conditions Start Prepare Drug Solution (e.g., 1 mg/mL in suitable solvent) Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Start->Base Ox Oxidation (3% H₂O₂, RT) Start->Ox Therm Thermal (Solid & Solution, 80°C) Start->Therm Photo Photolytic (ICH Q1B Light Source) Start->Photo Analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) Using Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Photo->Analyze Eval Evaluate Results (% Degradation, Peak Purity, Mass Balance) Analyze->Eval Report Identify Degradants & Establish Pathways Eval->Report

Caption: Workflow for Forced Degradation Studies.

Protocol 3: Forced Degradation Studies

A target degradation of 5-20% is generally considered optimal to detect degradants without overly complex secondary reactions.[16] Time points should be adjusted accordingly.

  • Rationale: Each condition targets a specific chemical vulnerability. For Methyl 1-ethylbenzotriazole-5-carboxylate, the ester linkage is a primary site susceptible to hydrolysis.

  • Methodology:

    • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C). At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[16]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store under the same temperature conditions. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. This condition is highly likely to hydrolyze the methyl ester to the corresponding carboxylic acid.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature and analyze at time points.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in a stability oven.

    • Photostability: Expose the solid compound and a solution to a light source that meets ICH Q1B specifications (combination of UV and visible light).[16][17] A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.

Hypothesized Primary Degradation Pathway

The most probable degradation pathway under hydrolytic stress is the cleavage of the methyl ester.

G Parent Methyl 1-ethylbenzotriazole-5-carboxylate Degradant 1-ethylbenzotriazole-5-carboxylic Acid Parent->Degradant  H₂O (Acid or Base Catalysis) Methanol Methanol Parent->Methanol

Caption: Hypothesized Hydrolytic Degradation Pathway.

Data Presentation: Stability Summary

Results should be tabulated to show the extent of degradation under each condition.

Stress ConditionTime (hours)% Assay of Parent% DegradationNo. of DegradantsMajor Degradant Peak (RT)
Control (T=0) 0100.00.00N/A
0.1 M HCl (60°C) 24TBDTBDTBDTBD
0.1 M NaOH (RT) 8TBDTBDTBDTBD
3% H₂O₂ (RT) 24TBDTBDTBDTBD
Thermal (80°C, Solid) 72TBDTBDTBDTBD
Photolytic (ICH Q1B) TBDTBDTBDTBDTBD

Essential Analytical Methodology: The Stability-Indicating HPLC Method

The data generated from all solubility and stability studies is entirely dependent on the quality of the analytical method used for quantification. A stability-indicating method is one that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from impurities, excipients, or degradation products.[3][15]

  • Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard technique for this purpose.[18] Separation is achieved based on the analyte's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Method Development Outline:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[18]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) provides the flexibility needed to separate compounds of varying polarity.

    • Detection: A UV detector should be set to a wavelength of maximum absorbance for Methyl 1-ethylbenzotriazole-5-carboxylate. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a key component of method validation.

    • Validation: The method must be validated according to ICH Q2(R1) guidelines, with specificity being confirmed by analyzing the stressed samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for determining the essential solubility and stability profiles of the novel compound Methyl 1-ethylbenzotriazole-5-carboxylate. By systematically applying the detailed protocols—from equilibrium solubility and pH-profiling to a full suite of forced degradation studies—researchers can generate the critical data package needed to de-risk development, guide formulation strategies, and satisfy regulatory requirements. The emphasis on understanding the causality behind each experimental step ensures that the resulting data is not only accurate but also interpretable, providing a solid foundation for advancing a promising new chemical entity toward clinical application.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][16]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][19]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link][15]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][3]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link][14]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link][10]

  • ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][13]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][4]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link][17]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link][20]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Retrieved from [Link][12]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link][9]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link][5]

  • Solubility of Things. (n.d.). Benzotriazole. Retrieved from [Link][7]

  • Secci, D., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. Retrieved from [Link][1]

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Foundational

An In-Depth Technical Guide to the Initial Toxicity Screening of Methyl 1-ethylbenzotriazole-5-carboxylate

Introduction Methyl 1-ethylbenzotriazole-5-carboxylate is a novel organic compound with potential applications in various industrial and pharmaceutical sectors. As with any new chemical entity, a thorough evaluation of i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-ethylbenzotriazole-5-carboxylate is a novel organic compound with potential applications in various industrial and pharmaceutical sectors. As with any new chemical entity, a thorough evaluation of its toxicological profile is paramount to ensure human and environmental safety. This guide provides a comprehensive, tiered strategy for the initial toxicity screening of Methyl 1-ethylbenzotriazole-5-carboxylate, designed for researchers, scientists, and drug development professionals. Our approach integrates in silico predictive methods with a suite of in vitro assays to build a foundational understanding of the compound's potential hazards. This document is structured to provide not just protocols, but the scientific rationale behind the selection of each assay, ensuring a robust and logically sound preliminary safety assessment.

Compound Characterization and Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is a prerequisite for any toxicological evaluation. These properties influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential for bioaccumulation.

Table 1: Physicochemical Properties of Methyl 1-ethylbenzotriazole-5-carboxylate and Related Compounds

PropertyMethyl 1-ethylbenzotriazole-5-carboxylate (Predicted)Ethyl benzotriazole-5-carboxylate[1]Methyl 1H-1,2,3-benzotriazole-5-carboxylate[2][3]
Molecular Formula C10H11N3O2C9H9N3O2C8H7N3O2
Molecular Weight 193.21 g/mol 191.19 g/mol 177.16 g/mol [3]
Appearance White to off-white powderNot specifiedOrange to brown powder[2]
Water Solubility LimitedLimitedNot specified
LogP (Predicted) ~1.5 - 2.5Not specified0.74450[2]
Melting Point Not specifiedNot specified177-179°C[2]
Boiling Point Not specifiedNot specified349.3°C at 760mmHg[2]

The predicted lipophilicity (LogP) of Methyl 1-ethylbenzotriazole-5-carboxylate suggests it may have moderate absorption through biological membranes. Its structural similarity to other benzotriazole derivatives, which are used as corrosion inhibitors and UV stabilizers, warrants a careful toxicological assessment.[1]

Tiered Toxicity Screening Strategy

A tiered approach to toxicity testing is a strategic and ethical framework that begins with broad, rapid screening methods and progresses to more complex and specific assays as needed. This allows for early identification of potential hazards and conserves resources.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Mechanistic Studies cluster_2 Tier 3: In Vivo Studies (if warranted) In Silico Assessment In Silico Assessment Cytotoxicity Assays Cytotoxicity Assays In Silico Assessment->Cytotoxicity Assays Prioritize testing Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Inform dose selection Metabolic Stability Metabolic Stability Genotoxicity Assays->Metabolic Stability Assess metabolic activation Target Organ Toxicity Target Organ Toxicity Metabolic Stability->Target Organ Toxicity Identify potential target organs Endocrine Disruption Endocrine Disruption Target Organ Toxicity->Endocrine Disruption Mechanistic Assays Mechanistic Assays Endocrine Disruption->Mechanistic Assays Acute Oral Toxicity Acute Oral Toxicity Mechanistic Assays->Acute Oral Toxicity Justify in vivo testing Repeated Dose Toxicity Repeated Dose Toxicity Acute Oral Toxicity->Repeated Dose Toxicity

Figure 1: Tiered approach for the initial toxicity screening of a novel chemical entity.

Tier 1: In Silico and High-Throughput In Vitro Screening

The initial tier focuses on computational predictions and rapid in vitro assays to provide a preliminary hazard profile.

In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential toxicity of a chemical based on its structure. These methods are cost-effective and provide a rapid initial assessment.

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for Methyl 1-ethylbenzotriazole-5-carboxylate.

  • Utilize a battery of QSAR (Quantitative Structure-Activity Relationship) models and expert systems to predict various toxicity endpoints. Recommended platforms include the OECD QSAR Toolbox, Derek Nexus, and Toxtree.[4]

  • Evaluate endpoints such as:

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity

    • Skin sensitization

    • Endocrine disruption

Rationale: This step helps to identify potential areas of concern and guide the selection of subsequent in vitro assays. For instance, a positive prediction for mutagenicity would strongly support the need for experimental genotoxicity testing.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are a cornerstone of early-stage toxicity screening, providing a measure of a compound's general toxicity to living cells.[5]

Experimental Protocol: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in appropriate media and conditions.

    • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure:

    • Prepare a stock solution of Methyl 1-ethylbenzotriazole-5-carboxylate in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Treat the cells with the different concentrations of the compound for 24-48 hours. Include a vehicle control and a positive control (e.g., sodium dodecyl sulfate).

  • Neutral Red Staining:

    • Remove the treatment media and wash the cells with PBS.

    • Add media containing neutral red (50 µg/mL) and incubate for 3 hours.

    • Wash the cells with PBS to remove excess dye.

  • Dye Extraction and Measurement:

    • Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Rationale: The NRU assay is a simple, robust, and cost-effective method for assessing basal cytotoxicity. The choice of cell line can be tailored to investigate potential target organ toxicity.

G Seed cells in 96-well plate Seed cells in 96-well plate Compound treatment (24-48h) Compound treatment (24-48h) Seed cells in 96-well plate->Compound treatment (24-48h) 1 Incubate with Neutral Red Incubate with Neutral Red Compound treatment (24-48h)->Incubate with Neutral Red 2 Wash and destain Wash and destain Incubate with Neutral Red->Wash and destain 3 Measure absorbance (540 nm) Measure absorbance (540 nm) Wash and destain->Measure absorbance (540 nm) 4 Calculate IC50 Calculate IC50 Measure absorbance (540 nm)->Calculate IC50 5

Figure 2: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

In Vitro Genotoxicity Assays

Genotoxicity testing is crucial to assess a compound's potential to damage genetic material, which can lead to mutations and cancer.[6][7]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to screen for mutagenic compounds.[8] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Rationale: The Ames test is a rapid and sensitive screen for point mutations. The inclusion of the S9 fraction is critical, as some compounds only become genotoxic after metabolic processing in the liver.

In Vitro Metabolic Stability Assays

Understanding a compound's metabolic stability is key to predicting its in vivo half-life and potential for drug-drug interactions.[9][10]

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.[11][12]

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture containing phosphate buffer, the test compound, and microsomes.

  • Reaction Initiation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH solution.

  • Time Points:

    • Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining compound versus time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Rationale: This assay provides a quantitative measure of a compound's susceptibility to phase I metabolism.[11] Rapid metabolism can lead to low bioavailability, while very slow metabolism could result in compound accumulation and potential toxicity.[10]

Table 2: Hypothetical Tier 1 Screening Results for Methyl 1-ethylbenzotriazole-5-carboxylate

AssayEndpointResultInterpretation
In Silico Prediction Mutagenicity (Ames)Positive structural alertFurther investigation required
Cytotoxicity (NRU) IC50 in HepG2 cells55 µMModerate cytotoxicity
Genotoxicity (Ames) Revertant coloniesNegativeNot a bacterial mutagen
Metabolic Stability In vitro t1/245 minutesModerate metabolic stability

Data Interpretation and Path Forward

The initial toxicity screening provides a foundational dataset to inform a preliminary risk assessment and guide future studies. Based on the hypothetical results in Table 2, Methyl 1-ethylbenzotriazole-5-carboxylate exhibits moderate cytotoxicity and metabolic stability, with a structural alert for mutagenicity that was not confirmed in the Ames test.

Recommendations:

  • Tier 2 Studies: Given the moderate cytotoxicity, further investigation into the mechanism of cell death (apoptosis vs. necrosis) is warranted. Assays for specific target organ toxicity (e.g., using primary hepatocytes or renal proximal tubule cells) should be considered. Although the Ames test was negative, an in vitro mammalian cell genotoxicity assay (e.g., micronucleus test) would provide a more comprehensive assessment of mutagenic potential.[8]

  • Structure-Activity Relationship (SAR) Analysis: Compare the toxicity profile with that of structurally similar benzotriazole derivatives to identify potential toxicophores. Some benzotriazole derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[13][14]

  • Risk Assessment: The initial data can be used to establish preliminary safety margins for handling and potential exposure.

Conclusion

This in-depth technical guide outlines a systematic and scientifically sound approach for the initial toxicity screening of Methyl 1-ethylbenzotriazole-5-carboxylate. By integrating in silico predictions with a battery of in vitro assays, researchers can efficiently and ethically gather the necessary data to make informed decisions about the continued development of this novel compound. This tiered strategy ensures that resources are used judiciously while building a comprehensive understanding of the compound's potential risks.

References

  • Google Patents. CN1085664C - Process for synthesizing methyl benzotriazazole.
  • European Chemicals Agency (ECHA). Methyl-1H-benzotriazole - Substance Information. [Link]

  • Google Patents.
  • LookChem. Methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • PubChem. methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • EFSA Scientific Committee, et al. (2017). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. EFSA Journal, 15(7), e04909. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(4), 589-601. [Link]

  • National Toxicology Program. (2011). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Environmental Health Perspectives, 119(11), A468-A472. [Link]

  • Cancilla, D. A., et al. (2003). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Environmental Toxicology and Chemistry, 22(1), 130-134. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

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  • Google Patents. CN1978435A - Method for producing 5-methyl benzotriazole.
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  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Australian Department of Health. 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. [Link]

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  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(2), 1-13. [Link]

  • Daniels, J. S., & Trosko, J. E. (2012). Modern Approaches to Chemical Toxicity Screening. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (COM). Guidance on a strategy for genotoxicity testing of chemicals. [Link]

  • Singh, S., et al. (2020). In silico tools for toxicity prediction. Journal of Pharmacognosy and Phytochemistry, 9(1), 1362-1365. [Link]

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  • Castro, S., et al. (1998). Benzotriazoles: Toxicity and Degradation. Proceedings of the 1998 Conference on Hazardous Waste Research. [Link]

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  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

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Protocols & Analytical Methods

Method

Protocol for the multi-step synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

An In-depth Technical Guide to the Multi-step Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate Abstract This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of Methyl 1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Multi-step Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

Abstract

This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate, a heterocyclic compound of interest for pharmaceutical and materials science research. The synthetic strategy is designed for high regioselectivity, introducing the N1-ethyl substituent prior to the formation of the triazole ring to prevent the formation of isomeric mixtures. The four-step synthesis begins with the esterification of 4-chloro-3-nitrobenzoic acid, followed by nucleophilic aromatic substitution with ethylamine, reduction of the nitro group, and concludes with a diazotization-cyclization reaction. This guide offers detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to assist researchers in successfully replicating this synthesis.

Introduction

Benzotriazole derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, valued for their unique chemical properties and biological activities.[1][2] Specifically, N-alkylated benzotriazoles are recognized as potent antifungal, antibacterial, and antihypertensive agents.[1] Methyl 1-ethylbenzotriazole-5-carboxylate is a functionalized derivative that serves as a versatile building block for the synthesis of more complex molecules.

The synthetic route detailed herein is optimized for regioselectivity. A common challenge in the synthesis of N-substituted benzotriazoles is the formation of a mixture of N1 and N2 isomers during the alkylation step.[3] To circumvent this, our protocol introduces the ethyl group onto the precursor diamine before the construction of the triazole ring. This ensures the exclusive formation of the desired N1-ethyl isomer. The synthesis proceeds through four distinct, high-yielding steps, starting from the commercially available 4-chloro-3-nitrobenzoic acid.

Overall Synthetic Scheme

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate is accomplished via a four-step sequence as illustrated below.

Synthetic_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Diazotization & Cyclization A 4-chloro-3-nitrobenzoic acid B Methyl 4-chloro-3-nitrobenzoate A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 4-(ethylamino)-3-nitrobenzoate B->C  Ethylamine (aq.)  Heat D Methyl 3-amino-4-(ethylamino)benzoate C->D  SnCl₂·2H₂O, HCl  or H₂, Pd/C E Methyl 1-ethylbenzotriazole-5-carboxylate D->E  NaNO₂, Acetic Acid  0-5 °C to RT

Figure 1: Multi-step synthetic workflow for Methyl 1-ethylbenzotriazole-5-carboxylate.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-chloro-3-nitrobenzoic acidReagent grade, 98%Sigma-Aldrich
Methanol (anhydrous)ACS gradeFisher Scientific
Sulfuric acid (H₂SO₄), concentratedACS grade, 98%VWR
Ethylamine solution70% in H₂OSigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Reagent grade, 98%Alfa Aesar
Hydrochloric acid (HCl), concentratedACS grade, 37%VWR
Sodium nitrite (NaNO₂)ACS grade, ≥99%Sigma-Aldrich
Glacial Acetic AcidACS gradeFisher Scientific
Ethyl acetateACS gradeVWR
Sodium bicarbonate (NaHCO₃)ACS gradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeVWR
Deionized water-In-house
Round-bottom flasks, reflux condenser-Pyrex
Magnetic stirrer with heating-IKA
Ice bath--
Buchner funnel, filter paper-Whatman
Rotary evaporator-Heidolph
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Millipore

Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Nitro-aromatic compounds are potentially toxic and should be handled with care.

Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

Rationale: The synthesis begins with the protection of the carboxylic acid as a methyl ester via Fischer esterification. This prevents unwanted side reactions in subsequent steps and increases the solubility of the intermediate in organic solvents. Concentrated sulfuric acid acts as a catalyst.[4]

  • To a 250 mL round-bottom flask, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol).

  • Add 100 mL of anhydrous methanol.

  • While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Once complete, cool the mixture to room temperature and reduce the volume of methanol by approximately 70% using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A pale-yellow solid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Expected Yield: 90-95%. Product: A pale-yellow solid.

Step 2: Synthesis of Methyl 4-(ethylamino)-3-nitrobenzoate

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloride at the C4 position by ethylamine.[5][6]

  • In a 250 mL round-bottom flask, suspend Methyl 4-chloro-3-nitrobenzoate (10.0 g, 46.4 mmol) in 50 mL of water.

  • Add aqueous ethylamine solution (70%, ~15 mL, ~186 mmol, 4 equivalents) to the suspension.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours. The suspension should turn into a clear, deep-yellow or orange solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath. A bright yellow solid will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Expected Yield: 95-99%. Product: A bright yellow crystalline solid.

Step 3: Reduction of Methyl 4-(ethylamino)-3-nitrobenzoate

Rationale: The nitro group is selectively reduced to an amine to form the required ortho-diamine precursor. A common and effective method is the use of tin(II) chloride in an acidic medium, which is well-suited for nitro groups on electron-rich rings.[7][8] Alternatively, catalytic hydrogenation can be employed.

  • To a 500 mL round-bottom flask, add Methyl 4-(ethylamino)-3-nitrobenzoate (10.0 g, 44.6 mmol) and 150 mL of ethanol.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (50.3 g, 223 mmol, 5 equivalents) in 60 mL of concentrated hydrochloric acid. This may require gentle warming.

  • Add the SnCl₂/HCl solution dropwise to the stirred solution of the nitro compound. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 70-80 °C for 1-2 hours until the yellow color disappears.

  • Cool the reaction mixture to room temperature and pour it onto 300 g of crushed ice.

  • Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. A white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product. This intermediate can be sensitive to air and is often used immediately in the next step.

  • Expected Yield: 85-90%. Product: An off-white or pale brown solid.

Step 4: Diazotization and Intramolecular Cyclization

Rationale: This is the key ring-forming step. The 3-amino group is converted into a diazonium salt using sodium nitrite in an acidic medium (acetic acid).[9][10] The highly reactive diazonium intermediate is then immediately trapped by the neighboring 4-ethylamino group in an intramolecular cyclization to form the stable benzotriazole ring.[10] This method directly yields the N1-ethylated product. A procedure for a similar ethyl ester has been reported and is adapted here.[11]

  • Dissolve the crude Methyl 3-amino-4-(ethylamino)benzoate (approx. 8.6 g, 44.3 mmol) in 50 mL of glacial acetic acid in a 250 mL flask.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (3.37 g, 48.8 mmol, 1.1 equivalents) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the cooled acetic acid solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into 300 mL of ice water.

  • Neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with Hexane:Ethyl Acetate) to yield the final product.

  • Expected Yield: 65-75%. Product: A white to light brown solid.

Data Summary and Characterization

StepStarting MaterialProductMol. Weight ( g/mol )Typical Yield (%)
14-chloro-3-nitrobenzoic acidMethyl 4-chloro-3-nitrobenzoate215.5990-95
2Methyl 4-chloro-3-nitrobenzoateMethyl 4-(ethylamino)-3-nitrobenzoate224.2195-99
3Methyl 4-(ethylamino)-3-nitrobenzoateMethyl 3-amino-4-(ethylamino)benzoate194.2385-90
4Methyl 3-amino-4-(ethylamino)benzoateMethyl 1-ethylbenzotriazole-5-carboxylate205.2265-75

Characterization: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the characteristic ethyl group signals (quartet and triplet) and aromatic protons.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z for [M+H]⁺).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1720 cm⁻¹).

Mechanistic Insights

The regioselectivity of this synthesis is controlled in Step 4. The diazotization of the more basic primary aromatic amine (at C3) occurs preferentially, leading to the formation of a diazonium salt. The subsequent intramolecular cyclization proceeds via nucleophilic attack from the secondary ethylamino group at C4 onto the diazonium group, which exclusively forms the 1-ethyl substituted benzotriazole.

Figure 2: Key mechanism of the diazotization and intramolecular cyclization step.

References

  • BenchChem. (2025). Synthesis routes of 4-Amino-3-nitrobenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate.
  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2024). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION.
  • ResearchGate. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the diazotization and cyclization of 1a.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • ResearchGate. (n.d.). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.

Sources

Application

High-yield synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate for laboratory scale

An Application Note for the High-Yield, Laboratory-Scale Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-tested gu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the High-Yield, Laboratory-Scale Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the high-yield, laboratory-scale synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is presented as a two-step process, commencing with the formation of the precursor, Methyl 1H-benzotriazole-5-carboxylate, followed by a regioselective N-ethylation. This guide emphasizes the critical parameters controlling reaction outcomes, particularly the challenge of achieving high regioselectivity in the N-alkylation step. Detailed experimental procedures, safety protocols for handling hazardous reagents, and characterization data are provided to ensure reproducibility and safety. The causality behind experimental choices is explained, grounding the protocol in established chemical principles to empower researchers with a robust and reliable synthetic method.

Introduction and Synthetic Strategy

Methyl 1-ethylbenzotriazole-5-carboxylate is a valuable scaffold in the development of novel pharmaceuticals and functional materials. The benzotriazole core is a ubiquitous motif known for its diverse biological activities and its utility as a synthetic auxiliary. The specific substitution pattern of this target molecule—an ethyl group at the N1 position and a methyl ester at the C5 position—makes it an ideal intermediate for further chemical elaboration.

The synthesis of N-substituted benzotriazoles, however, is complicated by the issue of regioselectivity. The benzotriazole anion, formed upon deprotonation, is an ambident nucleophile, leading to the potential formation of both N1 and N2 alkylated isomers.[1][2] The N1 isomer is typically the thermodynamically favored product due to the aromaticity of the benzenoid ring system, whereas the N2 isomer derives from the quinoid-like tautomer.[1][2]

This protocol is designed to maximize the yield of the desired N1-ethyl isomer through careful selection of reagents and reaction conditions. The overall synthetic approach is a reliable two-step sequence:

  • Step 1: Diazotization and Cyclization to form the core benzotriazole ring system from commercially available Methyl 3,4-diaminobenzoate.

  • Step 2: Regioselective N-Ethylation of the resulting Methyl 1H-benzotriazole-5-carboxylate using sodium hydride and ethyl iodide in an anhydrous polar aprotic solvent.

This application note provides a self-validating system, where adherence to the detailed steps, particularly regarding anhydrous conditions and reagent stoichiometry, will consistently lead to a high yield of the target compound.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Ethylation A Methyl 3,4-diaminobenzoate B Diazotization & Cyclization (NaNO₂, Acetic Acid, 0-5°C) A->B Reagents C Methyl 1H-benzotriazole-5-carboxylate (Intermediate) B->C D N-Deprotonation & Alkylation (NaH, EtI, Anhydrous DMF) C->D Starting Material E Methyl 1-ethylbenzotriazole-5-carboxylate (Final Product) D->E Product

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of Methyl 1H-benzotriazole-5-carboxylate

Principle and Mechanism

This synthesis follows a classical approach for forming the benzotriazole ring.[3][4] One of the amino groups of Methyl 3,4-diaminobenzoate is first diazotized using sodium nitrite in an acidic medium (acetic acid) at low temperatures to form a diazonium salt intermediate. This intermediate is unstable and immediately undergoes intramolecular cyclization, where the remaining amino group attacks the diazonium group to form the stable triazole ring. The low temperature is critical to prevent the decomposition of the diazonium salt and minimize side reactions.

Experimental Protocol

Materials and Equipment:

  • Methyl 3,4-diaminobenzoate

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask (250 mL)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Set up a 250 mL round-bottom flask with a magnetic stir bar in an ice-salt bath to maintain a temperature of 0-5 °C.

  • To the flask, add Methyl 3,4-diaminobenzoate (10.0 g, 59.9 mmol).

  • Add 120 mL of glacial acetic acid and stir until the solid is fully dissolved.

  • In a separate beaker, dissolve sodium nitrite (4.55 g, 65.9 mmol, 1.1 eq) in 20 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of the diamine over 30 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent the formation of byproducts.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • A precipitate will form during the reaction. Upon completion, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and salts.

  • Dry the product under vacuum at 50 °C overnight.

Expected Results and Characterization
  • Yield: Typically 90-95%.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₈H₇N₃O₂[5][6]

  • Molecular Weight: 177.16 g/mol [5][6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 16.0 (br s, 1H, NH), 8.55 (s, 1H), 8.05 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 3.90 (s, 3H, OCH₃).

Part 2: High-Yield Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

Principle and Mechanism: Controlling Regioselectivity

The N-ethylation of Methyl 1H-benzotriazole-5-carboxylate is an Sₙ2 reaction. The first and most critical step is the deprotonation of the triazole N-H by a strong, non-nucleophilic base. Sodium hydride (NaH) is ideal for this purpose as it irreversibly forms the sodium benzotriazolide salt and hydrogen gas, driving the reaction to completion.[7]

The resulting anion is a resonance-stabilized ambident nucleophile. Alkylation can occur at either N1 or N2. The choice of a polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF), is key to favoring N1 alkylation. DMF effectively solvates the Na⁺ cation, leaving a more "naked" and reactive nucleophilic anion. This environment typically favors attack from the more sterically accessible and thermodynamically stable N1 position.

Figure 2: Reaction mechanism for N-ethylation showing competing pathways.

CRITICAL SAFETY PROTOCOLS

Handling Sodium Hydride (NaH):

  • Extreme Water Reactivity: Sodium hydride reacts violently with water, releasing flammable hydrogen gas which can auto-ignite.[7][8] All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Dispersion in Oil: This protocol uses a 60% dispersion of NaH in mineral oil, which is significantly safer to handle than pure NaH solid.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a flame-retardant lab coat, and dry, compatible gloves (e.g., nitrile).[7][8]

  • Quenching: Never add water or protic solvents directly to a large amount of unreacted NaH. The workup procedure described below must be followed precisely. Have a Class D fire extinguisher or dry sand readily available.[10]

Handling Ethyl Iodide (EtI):

  • Ethyl iodide is a potent alkylating agent and a lachrymator. It is toxic and should be handled exclusively in a well-ventilated fume hood. Wear appropriate PPE.

Experimental Protocol

Materials and Equipment:

  • Methyl 1H-benzotriazole-5-carboxylate (from Part 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, flame-dried

  • Septa, needles, and syringes for anhydrous transfers

  • Inert gas (N₂ or Ar) line with bubbler

  • Magnetic stirrer, stir bar, and ice bath

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • NaH Preparation: In the flask, weigh sodium hydride (60% dispersion, 1.35 g, 33.8 mmol, 1.2 eq).

  • Washing NaH: Add 20 mL of anhydrous hexane via syringe. Stir the suspension for 5 minutes. Stop stirring, allow the grey NaH powder to settle, and carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing step twice more to ensure all mineral oil is removed.

  • Solvent Addition: After the final wash, place the flask under a steady stream of nitrogen to evaporate residual hexane. Add 80 mL of anhydrous DMF to the flask via syringe.

  • Deprotonation: Cool the DMF/NaH suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve Methyl 1H-benzotriazole-5-carboxylate (5.0 g, 28.2 mmol) in 40 mL of anhydrous DMF.

  • Slowly add the benzotriazole solution to the NaH suspension dropwise via a syringe pump over 20 minutes. Vigorous hydrogen gas evolution will be observed. Caution: The addition must be slow to control the effervescence.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide (2.7 mL, 33.8 mmol, 1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Cool the flask to 0 °C in an ice bath. EXTREME CAUTION: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) very slowly and dropwise. Initial drops will cause vigorous bubbling as unreacted NaH is destroyed.

  • Work-up: Once the quenching is complete, transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 150 mL of deionized water. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil/solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 4:1 to 2:1) to separate the N1 and N2 isomers. The N1 isomer is typically the major product and less polar.

Expected Results and Characterization
  • Yield: 75-85% (isolated yield of N1 isomer after chromatography).

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₁N₃O₂

  • Molecular Weight: 205.22 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=1.5 Hz, 1H), 8.15 (dd, J=8.5, 1.5 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 4.80 (q, J=7.3 Hz, 2H, N-CH₂), 3.95 (s, 3H, OCH₃), 1.65 (t, J=7.3 Hz, 3H, CH₃).

Summary of Quantitative Data

ParameterStep 1: Precursor SynthesisStep 2: N-Ethylation
Starting Material Methyl 3,4-diaminobenzoateMethyl 1H-benzotriazole-5-carboxylate
Mass of Starting Material10.0 g5.0 g
Moles of Starting Material59.9 mmol28.2 mmol
Key Reagents Sodium Nitrite (1.1 eq)Sodium Hydride (1.2 eq), Ethyl Iodide (1.2 eq)
Moles of Reagents65.9 mmol33.8 mmol (each)
Solvent(s) Glacial Acetic Acid, WaterAnhydrous DMF, Anhydrous Hexane
Solvent Volume120 mL, 20 mL120 mL, 60 mL
Reaction Temperature 0-5 °C0 °C to Room Temperature
Reaction Time 2.5 hours12-16 hours
Typical Yield 90-95%75-85% (N1 isomer)
Final Product Mass ~9.5 - 10.0 g~4.3 - 4.8 g

Conclusion

This application note details a robust and high-yield two-step synthesis for Methyl 1-ethylbenzotriazole-5-carboxylate suitable for a standard organic chemistry laboratory. By adhering to the protocols, particularly the anhydrous conditions and safety procedures required for the N-ethylation step, researchers can reliably produce the target N1-isomer with excellent regioselectivity and yield. This method provides a dependable route to a valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (n.d.). ACS Publications.
  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. (2020). ORGANIC CHEMISTRY.
  • Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. (2024). RSC Publishing.
  • SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). University of KwaZulu-Natal.
  • SAFETY DATA SHEET - Sodium Hydride. (2023). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sodium hydride, 60% dispersion in mineral oil. (2023). Fisher Scientific.
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • SODIUM HYDRIDE - CAMEO Chemicals. (n.d.). NOAA.
  • Review on synthetic study of benzotriazole. (2020). GSC Online Press.
  • Benzotriazole-5-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Methyl 1H-1,2,3-benzotriazole-5-carboxylate. (n.d.). LookChem.
  • Methyl 1H-1,2,3-benzotriazole-5-carboxylate | CAS 113053-50-2. (n.d.). Santa Cruz Biotechnology.
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (2021). Chemical Communications (RSC Publishing).

Sources

Method

Using Methyl 1-ethylbenzotriazole-5-carboxylate as a corrosion inhibitor for copper.

An In-Depth Technical Guide to Utilizing Methyl 1-ethylbenzotriazole-5-carboxylate as a Corrosion Inhibitor for Copper For Researchers, Scientists, and Drug Development Professionals Introduction Copper and its alloys ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Utilizing Methyl 1-ethylbenzotriazole-5-carboxylate as a Corrosion Inhibitor for Copper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper and its alloys are indispensable materials in a multitude of industrial and technological applications, from electronics and heat exchangers to intricate piping systems. Despite its noble characteristics, copper is susceptible to corrosion in various aggressive environments, leading to material degradation, operational failures, and significant economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among the most effective organic inhibitors are benzotriazole (BTA) and its derivatives, which are known to form a robust protective film on the copper surface.[1][2][3][4] This guide focuses on a specific derivative, Methyl 1-ethylbenzotriazole-5-carboxylate, providing a comprehensive overview of its anticipated mechanism and detailed protocols for its application and evaluation as a potent corrosion inhibitor for copper.

This document is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies. It is designed to empower researchers to rigorously assess the efficacy of this compound and to understand its behavior at the metal-solution interface.

Mechanistic Insights: How Benzotriazole Derivatives Protect Copper

The efficacy of benzotriazole and its derivatives as copper corrosion inhibitors stems from their ability to form a chemisorbed, passive layer on the metal surface.[4][5][6] This protective film, often a complex of copper ions and the inhibitor molecule, acts as a physical barrier, isolating the copper from the corrosive environment.[3][5]

The key mechanistic steps are generally understood as follows:

  • Adsorption: The benzotriazole molecule, containing nitrogen heteroatoms with lone-pair electrons, readily adsorbs onto the copper surface.[7][8] This process can involve the displacement of water molecules and other adsorbed species.

  • Complex Formation: The inhibitor molecules form coordinate bonds with copper atoms or cuprous ions (Cu(I)) present on the surface, leading to the formation of an insoluble Cu(I)-inhibitor complex.[3][5] This complex grows to form a polymeric, two-dimensional barrier film.[6]

  • Barrier Function: This thin, protective film, potentially only a few nanometers thick, is insoluble in many aqueous and organic solutions and effectively blocks both anodic (copper dissolution) and cathodic (e.g., oxygen reduction) reactions, thus stifling the corrosion process.[4][6]

For Methyl 1-ethylbenzotriazole-5-carboxylate , the proposed structure suggests several key features that would contribute to its inhibitory action:

  • Benzotriazole Core: Provides the fundamental N-heterocyclic structure for strong coordination with the copper surface.

  • Ethyl Group at N1: This alkyl group can enhance the hydrophobicity of the protective film, further repelling aqueous corrosive species.

  • Methyl Carboxylate Group at C5: The ester group may influence the molecule's solubility and its electronic properties, potentially modulating the strength and packing of the adsorbed layer.

Proposed Protective Film Formation

Caption: Proposed mechanism of copper protection by the inhibitor.

Experimental Evaluation Protocols

To validate the efficacy of Methyl 1-ethylbenzotriazole-5-carboxylate, a series of electrochemical and surface analysis tests are required. These protocols are designed to provide quantitative data on inhibition efficiency and qualitative insights into the surface protection mechanism.

Materials and Preparation
  • Working Electrode: High-purity copper (99.9% or higher). The electrode should be embedded in an insulating resin (e.g., epoxy) to expose a fixed surface area (e.g., 1 cm²).[9]

  • Corrosive Medium: A solution relevant to the intended application, for example, 3.5% NaCl solution to simulate a saline environment or 0.1 M HCl for acidic conditions.[10][11]

  • Inhibitor Solutions: Prepare a stock solution of Methyl 1-ethylbenzotriazole-5-carboxylate in a suitable solvent (e.g., ethanol, acetone) and then dilute it with the corrosive medium to achieve a range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

  • Surface Preparation: Before each experiment, the copper electrode surface must be mechanically polished with successive grades of silicon carbide (SiC) paper (e.g., up to 1200 grit), followed by polishing with alumina paste to a mirror finish. It should then be rinsed with deionized water and acetone, and dried.[9]

Electrochemical Measurements

Electrochemical tests are the cornerstone of corrosion inhibitor evaluation, providing rapid and quantitative assessment. A standard three-electrode cell is used, comprising the copper working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl).[9]

Protocol 1: Potentiodynamic Polarization (PDP)

This technique measures the current response of the copper electrode as the potential is scanned away from its open-circuit potential (OCP). It provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr).

Procedure:

  • Immerse the prepared three-electrode setup in the test solution (with and without the inhibitor).

  • Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.[9]

  • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Plot the resulting potential vs. log(current density) to obtain Tafel plots.

  • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the Ecorr to determine the icorr.

  • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is with the inhibitor.[12]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. A higher charge transfer resistance (Rct) value in the presence of the inhibitor indicates better corrosion protection.

Procedure:

  • Set up the electrochemical cell and allow the OCP to stabilize as in the PDP protocol.

  • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters, most importantly the charge transfer resistance (Rct).

  • Calculate the Inhibition Efficiency (%IE) using the formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is with the inhibitor.[11]

Experimental Workflow Diagram

G cluster_tests Electrochemical & Surface Analysis Start Start: Evaluation Prep_Cu Prepare Copper Electrode (Polish, Clean, Dry) Start->Prep_Cu Prep_Sol Prepare Test Solutions (Blank & Inhibitor Concentrations) Start->Prep_Sol Setup_Cell Assemble 3-Electrode Electrochemical Cell Prep_Cu->Setup_Cell Immersion Long-term Immersion Test (e.g., 24h) Prep_Cu->Immersion Prep_Sol->Setup_Cell Prep_Sol->Immersion Stabilize Stabilize at OCP (Open Circuit Potential) Setup_Cell->Stabilize PDP Potentiodynamic Polarization (PDP) Stabilize->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Stabilize->EIS Data_Analysis Data Analysis & Modeling PDP->Data_Analysis EIS->Data_Analysis SEM_XPS Surface Analysis (SEM, XPS, AFM) SEM_XPS->Data_Analysis Calc_IE Calculate Inhibition Efficiency (%IE) Data_Analysis->Calc_IE Conclusion Conclude Efficacy Calc_IE->Conclusion Immersion->SEM_XPS

Caption: Workflow for evaluating the corrosion inhibitor.

Surface Analysis Techniques

To visually and compositionally confirm the formation of a protective film, surface analysis of copper samples after immersion in the inhibited solution is crucial.

Protocol 3: Scanning Electron Microscopy (SEM)

SEM provides high-magnification images of the copper surface morphology.

Procedure:

  • Immerse freshly polished copper coupons in the corrosive solution with and without the inhibitor for an extended period (e.g., 24 hours).

  • Gently remove the coupons, rinse with deionized water, and dry.

  • Mount the samples and acquire SEM images.

  • Compare the surface of the copper exposed to the uninhibited solution (which should show significant corrosion damage) with the surface from the inhibited solution (which should appear much smoother and protected).[3][13]

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of the sample surface.

Procedure:

  • Prepare samples as described for SEM.

  • Analyze the surface using an XPS instrument.

  • Acquire survey scans to identify the elements present and high-resolution scans of key elements (Cu, N, O, C).

  • The presence of a strong N 1s signal on the sample from the inhibited solution would confirm the adsorption of the nitrogen-containing inhibitor molecule on the surface.[3]

Data Presentation and Interpretation

Quantitative results from the electrochemical tests should be summarized for clear comparison.

Table 1: Example Electrochemical Data Summary
Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)%IE (from PDP)Rct (Ω·cm²)%IE (from EIS)
0 (Blank)-21015.5-605-
1 x 10⁻⁶-1958.247.1%125051.6%
1 x 10⁻⁵-1803.180.0%580089.6%
1 x 10⁻⁴-1651.292.3%1210095.0%
1 x 10⁻³-1600.994.2%1350095.5%

Note: The data presented in this table are hypothetical and serve as an illustrative example of expected results for an effective inhibitor.

Interpretation:

  • A shift in Ecorr to more positive (noble) potentials often indicates anodic inhibition, while a negative shift suggests cathodic inhibition. A mixed-type inhibitor affects both reactions.[3]

  • A significant decrease in icorr and a corresponding increase in Rct with increasing inhibitor concentration are strong indicators of effective corrosion inhibition.[11][14]

  • High %IE values (typically >90%) at low concentrations signify a highly efficient inhibitor.[11]

Conclusion

While direct experimental data on Methyl 1-ethylbenzotriazole-5-carboxylate is not yet widely published, its molecular structure strongly suggests it will be an effective corrosion inhibitor for copper, operating through a mechanism consistent with other well-studied benzotriazole derivatives. By forming a robust, complexed barrier film, it is expected to significantly reduce corrosion rates in aggressive media. The detailed protocols provided in this guide offer a comprehensive framework for researchers to systematically evaluate its performance, quantify its inhibition efficiency, and elucidate its protective mechanism at the copper-solution interface. Rigorous application of these electrochemical and surface analysis techniques will be paramount in establishing this compound as a valuable tool in materials protection.

References

  • Wincom Inc. Benzotriazole: Information, Common Applications and Questions. [Link]

  • Antonijevic, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. [Link]

  • Dakim. (2024). Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. [Link]

  • Dakim. (2024). Exploring the Applications and Benefits of Benzotriazole in Various Industries. [Link]

  • Kim, S., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Materials, 14(10), 2690. [Link]

  • Wikipedia. Benzotriazole. [Link]

  • Finšgar, M., & Milošev, I. (2010). Corrosion inhibition of copper with benzotriazole. Semantic Scholar. [Link]

  • Cotton, J. B., & Scholes, I. R. (1967). Benzotriazole-An effective corrosion inhibitor for copper alloys. British Corrosion Journal, 2(1), 1-5. [Link]

  • El-Lateef, H. A., et al. (2022). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Advances, 12, 23533-23553. [Link]

  • Soliman, K. A., et al. (2022). Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. Scientific Reports, 12, 16201. [Link]

  • Al-Hasani, A., et al. (2016). Electrochemical study of copper corrosion inhibition in acidic environment By 5-(4'-isopropylbenzylidene)-2,4-dioxotetrahydro-1,3-thiazole. ResearchGate. [Link]

  • Raja, P. B., & Sethuraman, M. G. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Corrosion Science, 82, 61-69. [Link]

  • Shaban, A., et al. (1998). Inhibition of copper corrosion in chloride solution by benzo-hydroxamic acids. Electrochimica Acta, 43(1-2), 159-163. [Link]

  • Finšgar, M. (2019). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. ResearchGate. [Link]

  • Galai, M., et al. (2023). A comparative study of copper corrosion inhibition in various industrial environments. Journal of Molecular Liquids, 383, 122075. [Link]

  • Oubaaqa, M., et al. (2023). Exploring sustainable corrosion inhibition of copper in saline environment: An examination of hydroquinazolinones via experimental and ab initio DFT simulations. Arabian Journal of Chemistry, 16(11), 105234. [Link]

  • Berghian-Grosan, C., et al. (2025). A complex electrochemical, theoretical and surface analysis investigation of copper corrosion inhibition in 3.5 wt% NaCl solution. Case study: SEM images and deep learning for incipient corrosion detection. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Methyl 1-ethylbenzotriazole-5-carboxylate in the UV Stabilization of Polymers

Introduction: The Imperative for Advanced Polymer Photostabilization Polymers are integral to modern life, valued for their versatility, durability, and low cost. However, exposure to ultraviolet (UV) radiation from sunl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Polymer Photostabilization

Polymers are integral to modern life, valued for their versatility, durability, and low cost. However, exposure to ultraviolet (UV) radiation from sunlight initiates photo-oxidative degradation, leading to a catastrophic loss of mechanical properties, discoloration, and reduced service life.[1] To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Among the most effective classes of UV absorbers are benzotriazole derivatives, which offer robust protection by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2][3][4][5]

This document provides detailed application notes and protocols for a novel benzotriazole derivative, Methyl 1-ethylbenzotriazole-5-carboxylate . While direct performance data for this specific compound is emerging, its structural features suggest significant potential as a high-performance UV stabilizer. These notes are intended for researchers, scientists, and professionals in drug development and material science who are engaged in the evaluation and application of new photostabilizing agents. We will explore its theoretical mechanism of action, provide detailed protocols for its incorporation and evaluation in polymer systems, and discuss its potential synergies with other stabilizer classes.

The Benzotriazole UV Stabilization Mechanism: A Deeper Look

Benzotriazole UV absorbers operate through a highly efficient photophysical mechanism known as excited-state intramolecular proton transfer (ESIPT).[6] Their molecular structure is engineered for rapid tautomerization upon absorbing a UV photon. This process allows the absorbed energy to be converted into thermal energy and dissipated harmlessly into the surrounding environment.[7] This cycle can be repeated numerous times without significant degradation of the absorber molecule itself, providing long-lasting protection to the host material.[7] The key to this mechanism is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring.[2][4]

The general mechanism can be visualized as follows:

UV_Stabilization_Mechanism cluster_ground Ground State cluster_excited Excited State Ground_State Benzotriazole (Enol Form) Excited_State Excited State (Enol Form) Ground_State->Excited_State UV Photon Absorption Keto_Tautomer Excited State (Keto Tautomer) Excited_State->Keto_Tautomer Intramolecular Proton Transfer (ESIPT) Keto_Tautomer->Ground_State Non-radiative Decay (Heat Dissipation)

Caption: UV stabilization mechanism of benzotriazole UV absorbers.

Methyl 1-ethylbenzotriazole-5-carboxylate: A Profile

While extensive data on Methyl 1-ethylbenzotriazole-5-carboxylate is not yet publicly available, we can infer its potential properties based on its structure and the established structure-activity relationships of benzotriazole derivatives.

Structure:

Key Structural Features and Their Implications:

  • Benzotriazole Core: Provides the fundamental UV-absorbing capability through the ESIPT mechanism.

  • 1-Ethyl Group: This alkyl substitution may enhance the compound's compatibility with polyolefin matrices and potentially reduce its volatility during high-temperature processing.

  • 5-Carboxylate Group: The methyl ester at the 5-position is an electron-withdrawing group. This could influence the UV absorption spectrum, potentially shifting the maximum absorption wavelength (λmax). Further spectroscopic analysis is required to determine the precise effect. The presence of the ester group may also impact the compound's polarity and, consequently, its solubility in different polymer types and its resistance to leaching.

Synergistic Stabilization with Hindered Amine Light Stabilizers (HALS)

For comprehensive, long-term stabilization, it is highly recommended to use benzotriazole UV absorbers in conjunction with Hindered Amine Light Stabilizers (HALS).[8] These two classes of stabilizers work through different, yet complementary, mechanisms, creating a powerful synergistic effect.[5][9]

  • UV Absorbers (UVA): Act as a primary shield by absorbing UV radiation.

  • HALS: Do not absorb UV radiation but function by scavenging free radicals that are formed during photo-oxidation.[5] HALS are not consumed in this process but are regenerated, allowing them to provide long-term protection.[8]

This combined approach ensures that any UV radiation that penetrates the primary UVA shield is neutralized at the radical stage by HALS, thus preventing polymer degradation.

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of Methyl 1-ethylbenzotriazole-5-carboxylate in a polymer matrix. Polypropylene (PP) is used as an example, but these protocols can be adapted for other polymers such as polyethylene (PE), polycarbonate (PC), and polyesters.

Protocol 1: Incorporation of Methyl 1-ethylbenzotriazole-5-carboxylate into Polypropylene

Objective: To prepare stabilized polypropylene samples with varying concentrations of the UV absorber.

Materials:

  • Polypropylene (PP) powder or pellets (specify grade)

  • Methyl 1-ethylbenzotriazole-5-carboxylate

  • Hindered Amine Light Stabilizer (HALS) (e.g., Chimassorb 944 or Tinuvin 770)

  • Processing antioxidant (e.g., Irganox 1010)

  • Internal lubricant (e.g., calcium stearate)

  • Twin-screw extruder

  • Injection molding machine or compression molder

  • Granulator

Procedure:

  • Pre-blending:

    • Dry the PP resin to the manufacturer's recommended moisture content.

    • Prepare a masterbatch or a direct blend. For laboratory scale, a dry blend is often sufficient.

    • Accurately weigh the PP and the additives according to the desired concentrations (see Table 1 for suggested formulations).

    • Combine the components in a high-speed mixer or by tumble blending until a homogenous mixture is achieved.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the grade of PP being used.

    • Feed the pre-blended material into the extruder.

    • The extrudate is typically passed through a water bath for cooling and then pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for subsequent analyses (e.g., tensile bars, plaques for color and gloss measurements).

Table 1: Suggested Formulations for Polypropylene Stabilization

Formulation IDPolypropylene (%)Methyl 1-ethylbenzotriazole-5-carboxylate (wt %)HALS (wt %)Antioxidant (wt %)
PP-Control100000.1
PP-UVA-0.299.60.200.1
PP-UVA-0.599.30.500.1
PP-UVA/HALS-0.299.40.20.20.1
PP-UVA/HALS-0.598.90.50.50.1
Protocol 2: Accelerated Weathering and Performance Evaluation

Objective: To assess the effectiveness of Methyl 1-ethylbenzotriazole-5-carboxylate in protecting polypropylene from UV degradation.

Equipment:

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc) compliant with ASTM G154 or ISO 4892-3 standards.[2][4][10][11]

  • Spectrophotometer/Colorimeter

  • Gloss meter

  • Universal Testing Machine for tensile properties

  • FTIR Spectrometer

Procedure:

  • Accelerated Weathering:

    • Place the prepared polymer specimens in the accelerated weathering chamber.

    • Select a suitable test cycle according to ASTM G154 or ISO 4892-3. A common cycle for polyolefins is Cycle 1 of ISO 4892-3, which involves alternating periods of UV exposure and condensation.[4]

    • Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours).

    • Remove samples at specified intervals for evaluation.

  • Performance Evaluation:

    • Color Change (ΔE): Measure the color of the exposed samples and compare it to the unexposed controls using a spectrophotometer. Calculate the total color difference (ΔE) according to the CIELAB color space.

    • Gloss Retention: Measure the gloss of the samples at a specified angle (e.g., 60°) and calculate the percentage of gloss retention compared to the unexposed samples.

    • Mechanical Properties: Conduct tensile testing on the exposed and unexposed tensile bars according to ASTM D638. Evaluate the retention of tensile strength, elongation at break, and tensile modulus.

    • Chemical Changes: Use Attenuated Total Reflectance (ATR)-FTIR spectroscopy to monitor the formation of carbonyl groups (around 1715 cm⁻¹), which is an indicator of polymer oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_eval Performance Evaluation Pre-blending Pre-blending of PP and Additives Extrusion Melt Compounding (Extrusion) Pre-blending->Extrusion Molding Specimen Molding (Injection/Compression) Extrusion->Molding Weathering Exposure in Weathering Chamber (ASTM G154 / ISO 4892-3) Molding->Weathering Color_Gloss Color (ΔE*) and Gloss Measurement Weathering->Color_Gloss Periodic Sampling Mechanical Tensile Property Testing Weathering->Mechanical Periodic Sampling FTIR FTIR Spectroscopy (Carbonyl Index) Weathering->FTIR Periodic Sampling

Caption: Experimental workflow for evaluating UV stabilizer performance.

Data Interpretation and Expected Outcomes

  • Control Sample (PP-Control): Expected to show significant degradation, including severe yellowing (high ΔE*), loss of gloss, and a dramatic decrease in elongation at break.

  • Samples with Methyl 1-ethylbenzotriazole-5-carboxylate alone (PP-UVA): Should demonstrate improved stability compared to the control. The degree of improvement will depend on the concentration of the additive.

  • Samples with the Synergistic System (PP-UVA/HALS): These formulations are expected to exhibit the best performance, with minimal changes in color and gloss, and the highest retention of mechanical properties. This would confirm the synergistic effect between the UV absorber and the HALS.

Considerations for Leaching and Long-Term Stability

A critical aspect of UV stabilizer performance is its long-term retention within the polymer matrix. Additives that are not covalently bound can leach out over time, reducing the protective effect.[6] The ester functionality in Methyl 1-ethylbenzotriazole-5-carboxylate may influence its compatibility and migration behavior in different polymers. Leaching studies, such as those involving solvent extraction followed by chromatographic analysis, are recommended for a comprehensive evaluation of its long-term stability.[1][6][7]

Conclusion

Methyl 1-ethylbenzotriazole-5-carboxylate represents a promising new candidate in the field of polymer photostabilization. Its benzotriazole core provides a proven mechanism for UV absorption, while its unique substitution pattern may offer advantages in terms of polymer compatibility and processing stability. The protocols outlined in this document provide a robust framework for its systematic evaluation. By following these methodologies, researchers can effectively characterize the performance of this novel additive and unlock its potential for extending the service life of polymeric materials in demanding applications.

References

  • Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Link]

  • Tintoll. Light Stabilizers and UV Absorbers. [Link]

  • Pacorr. (2025, June 7). Complete Guide to ISO and ASTM Standards for UV Weathering Testing. [Link]

  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025, August 7). [Link]

  • Atlas-Mts. (2024, December 15). ISO Standard 4892-3 on Fl/UV Testing of Plastics Updated. [Link]

  • Schem.net. (2023, April 25). How do UV Stabilizers Protect Polymers from UV light Degradation?[Link]

  • 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage. [Link]

  • Yousif, E., & Salih, N. (2015). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 4, 363. [Link]

  • Micom Laboratories. ISO 4892-3 UV Fluorescent Weathering Test for Plastics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. [Link]

Sources

Method

Application Notes &amp; Protocols: Development of Antimicrobial Agents from Methyl 1-ethylbenzotriazole-5-carboxylate

Introduction: The Benzotriazole Scaffold in Antimicrobial Research The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a continuous supply of new and effective thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazole Scaffold in Antimicrobial Research

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a continuous supply of new and effective therapeutic agents.[1][2] The current antimicrobial drug development pipeline is struggling to keep pace with the evolution of resistant pathogens.[3][4] Within medicinal chemistry, nitrogen-containing heterocyclic compounds are a wellspring of pharmacologically active molecules.[5] Among these, the benzotriazole (BTA) scaffold has emerged as a "privileged structure" due to its unique physicochemical properties and its ability to form a wide range of noncovalent interactions with biological targets.[6][7]

Benzotriazole derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, and antiviral properties.[7][8][9][10] Their mechanism of action can be diverse, ranging from disrupting microbial cell membranes to inhibiting essential enzymes or interfering with nucleic acid synthesis.[8] The structural versatility of the benzotriazole core allows for systematic modification, enabling researchers to conduct structure-activity relationship (SAR) studies to optimize potency and selectivity.[6][8][11]

This guide provides a comprehensive framework for the development of novel antimicrobial agents starting from Methyl 1-ethylbenzotriazole-5-carboxylate . We will detail the synthetic derivatization of this starting material, present robust protocols for a tiered antimicrobial screening cascade, and discuss the principles of data interpretation to identify promising lead compounds.

Rationale for Lead Generation Strategy

The starting material, Methyl 1-ethylbenzotriazole-5-carboxylate, offers two primary points for chemical modification to generate a diverse library of candidate compounds. The strategy hinges on a common and highly effective reaction in medicinal chemistry: amide bond formation.

  • Hydrolysis of the Ester: The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid. This creates a versatile chemical handle.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of primary and secondary amines. This reaction introduces a wide array of chemical functionalities, allowing for a thorough exploration of the chemical space around the benzotriazole core. Altering the nature of the coupled amine (e.g., aliphatic, aromatic, heterocyclic) is a proven strategy for modulating antimicrobial potency and spectrum.[6]

This two-step process is efficient, high-yielding, and amenable to parallel synthesis, making it ideal for generating a library of compounds for screening.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The starting ester is converted to a key carboxylic acid intermediate, which is then diversified by coupling with various amines to produce the final candidate library.

G A Methyl 1-ethylbenzotriazole- 5-carboxylate (Starting Material) B Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) A->B C 1-Ethylbenzotriazole- 5-carboxylic acid (Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine Library R1R2NH) C->D E Library of N-substituted 1-ethylbenzotriazole- 5-carboxamide Derivatives (Candidates) D->E

Caption: Synthetic workflow for generating candidate antimicrobial agents.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 1-Ethylbenzotriazole-5-carboxylic acid (Intermediate)

This protocol describes the saponification (hydrolysis) of the starting methyl ester to its corresponding carboxylic acid, the key intermediate for library synthesis.

  • Rationale: The ester group is chemically stable but can be efficiently cleaved under basic conditions. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester to a carboxylate salt. A subsequent acidic workup protonates the salt to yield the desired carboxylic acid. The THF/water solvent system ensures solubility for both the organic substrate and the inorganic base.

  • Materials:

    • Methyl 1-ethylbenzotriazole-5-carboxylate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), HPLC grade

    • Deionized water (DI H₂O)

    • Hydrochloric acid (HCl), 1M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • pH paper or pH meter

  • Procedure:

    • Dissolve Methyl 1-ethylbenzotriazole-5-carboxylate (1.0 eq) in a mixture of THF and DI H₂O (3:1 v/v).

    • Add LiOH·H₂O (2.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with DI H₂O and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or silica gel chromatography if necessary.

  • Expected Results: A white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

Protocol 2: Parallel Synthesis of Amide Derivatives

This protocol details the amide coupling of the carboxylic acid intermediate with a representative library of amines using HATU as a coupling agent.

  • Rationale: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salts formed during the reaction. DMF is an excellent polar aprotic solvent for this transformation.

  • Materials:

    • 1-Ethylbenzotriazole-5-carboxylic acid (from Protocol 1)

    • Library of diverse primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

    • HATU

    • DIPEA

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Equipment:

    • Array of reaction vials or a 96-well reaction block

    • Magnetic stirrer or orbital shaker

    • Multi-channel pipette (optional)

    • Centrifugal evaporator or nitrogen blow-down system

  • Procedure (per reaction vial):

    • To a vial, add 1-Ethylbenzotriazole-5-carboxylic acid (1.0 eq).

    • Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir for 5 minutes at room temperature.

    • Add the selected amine (1.2 eq) to the reaction mixture.

    • Seal the vial and allow the reaction to proceed at room temperature for 8-12 hours, with stirring or shaking.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with saturated NaHCO₃ solution, DI H₂O, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness.

    • The resulting crude products can be purified by preparative HPLC or column chromatography.

Antimicrobial Screening Cascade

A tiered or cascaded approach is essential for efficiently screening the newly synthesized library.[1] This strategy uses a high-throughput primary assay to identify any compound with activity, followed by more detailed secondary assays to characterize the most promising "hits."

G cluster_0 In Vitro Screening A Synthesized Compound Library (50-100 compounds) B Primary Screen: Minimum Inhibitory Conc. (MIC) [CLSI Broth Microdilution] vs. Gram (+) & Gram (-) Bacteria A->B C Hits (e.g., MIC ≤ 16 µg/mL) B->C Filter D Secondary Screen 1: Minimum Bactericidal Conc. (MBC) C->D E Secondary Screen 2: Hemolysis / Cytotoxicity Assay (MTT) [Assess Selectivity] C->E F Lead Candidates (Potent, Bactericidal, Low Toxicity) D->F Analyze E->F Analyze

Caption: Tiered workflow for antimicrobial compound screening.

Protocol 3: Primary Screen - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] It is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[13][14][15]

  • Rationale: The broth microdilution assay is the gold standard for quantitative antimicrobial susceptibility testing.[12][15] It is highly reproducible and amenable to a 96-well plate format, making it ideal for screening a library of compounds against multiple bacterial strains simultaneously.

  • Materials:

    • Synthesized compounds (stock solutions in DMSO)

    • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus ATCC 25923; Gram-negative: Escherichia coli ATCC 25922)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well flat-bottom microtiter plates

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • 0.5 McFarland turbidity standard

    • Sterile saline or PBS

  • Equipment:

    • Spectrophotometer or turbidimeter

    • Multi-channel pipette

    • Incubator (37°C)

    • Plate reader (optional, for OD measurement)

  • Procedure:

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound.

      • Add 100 µL of CAMHB to wells 2 through 12.

      • Add 200 µL of the starting compound concentration (e.g., 128 µg/mL) to well 1.

      • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

      • Well 11 will serve as the growth control (no compound). Well 12 can be a sterility control (broth only).

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

Protocol 4: Secondary Screen - Cytotoxicity (MTT Assay)

A promising antimicrobial agent must be selective, killing microbes at concentrations that are non-toxic to host cells. The MTT assay is a standard colorimetric method to assess metabolic activity as an indicator of cell viability.[16][17][18]

  • Rationale: The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[16][18] The amount of formazan produced is proportional to the number of viable cells.[16]

  • Materials:

    • Human cell line (e.g., HEK293 or HepG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS)[18]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

    • Sterile 96-well flat-bottom tissue culture plates

    • Test compounds from library

  • Equipment:

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at 540-590 nm)[18][19]

    • Inverted microscope

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[16]

    • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-48 hours.

    • MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of the 12 mM MTT stock solution to each well.[19]

    • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Mix thoroughly by pipetting.

    • Measurement: Read the absorbance at 540 nm using a microplate reader.[19]

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Data Analysis & Interpretation

The goal of the screening cascade is to identify compounds with high potency against bacteria and low toxicity against human cells.

Structure-Activity Relationships (SAR)

By comparing the MIC and IC₅₀ values across the library of derivatives, SAR can be established. For example, one might observe that compounds with an aromatic amine attached to the C5-carboxamide are more potent against S. aureus than those with an aliphatic amine. These insights are crucial for guiding the next round of chemical synthesis to further optimize the lead compounds.

Sample Data Table

The data below is a hypothetical example for a small set of synthesized derivatives. The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating that the compound is much more toxic to the bacteria than to the mammalian cells.

Compound IDR-Group (Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µg/mL) vs. HEK293Selectivity Index (vs. S. aureus)
BTA-001Benzylamine832>128>16
BTA-002Morpholine3264>128>4
BTA-0034-Fluoroaniline41610025
BTA-004Cyclohexylamine16>64>128>8
Ciprofloxacin(Control)0.250.015>50>200

Interpretation: In this hypothetical dataset, compound BTA-003 emerges as a promising hit. It shows good potency against the Gram-positive S. aureus and moderate activity against the Gram-negative E. coli. Crucially, it has a high selectivity index of 25, suggesting a favorable therapeutic window. This would make it a priority candidate for further investigation.

Conclusion

The framework presented here provides a systematic and robust pathway for the development of novel antimicrobial agents from Methyl 1-ethylbenzotriazole-5-carboxylate. By combining efficient parallel synthesis with a logical, tiered screening cascade, researchers can effectively identify and characterize lead compounds. The key to success lies in the careful analysis of the resulting SAR data to guide the iterative process of drug design and optimization, ultimately contributing to the vital pipeline of new antimicrobial therapies.

References

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Multi-year analysis of the global preclinical antibacterial pipeline: trends and gaps. (2024). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH.
  • Analysis of the antibacterial pipeline. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). ACS Omega.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Reconstructing the Antibiotic Pipeline: Natural Alternatives to Antibacterial Agents. (n.d.). MDPI.
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
  • Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities. (n.d.). NCBI.
  • Antibacterial R&D is very hard! Two great pipeline reviews + an Industry-level view. (2025). AMR.Solutions.
  • Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds. (2025). PMC.
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). ASM Journals.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). [No Source Provided].

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Application

Application Notes &amp; Protocols for Antiviral Drug Discovery Using Methyl 1-ethylbenzotriazole-5-carboxylate Scaffolds

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 1-ethylbenzotriazole-5-carboxylate and its derivatives as a core scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl 1-ethylbenzotriazole-5-carboxylate and its derivatives as a core scaffold for novel antiviral drug discovery. We present the scientific rationale for this chemical class, detailed protocols for synthesis, and a complete in vitro screening cascade. The methodologies cover primary screening, potency and cytotoxicity determination, and initial mechanism of action studies, all designed to identify and validate promising antiviral lead compounds.

Introduction: The Rationale for Benzotriazole Scaffolds in Antiviral Research

The benzotriazole moiety is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antiviral, antibacterial, antifungal, and antitumor properties.[1][2][3][4] Its structural similarity to natural purines allows benzotriazole derivatives to act as potential antimetabolites, interfering with the synthesis of viral nucleic acids or binding to viral enzymes that interact with purines.[5] This mimicry provides a strong mechanistic basis for their development as antiviral agents.

Numerous studies have demonstrated the antiviral potential of benzotriazole derivatives against a broad spectrum of viruses, particularly RNA viruses.[6] For example, specific derivatives have shown potent and selective activity against enteroviruses like Coxsackievirus B5 (CVB5) and Poliovirus.[5][6] The core structure of methyl 1-ethylbenzotriazole-5-carboxylate offers a robust and synthetically tractable starting point for creating diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[7][8] This guide outlines a systematic workflow to harness the potential of this scaffold in a modern antiviral drug discovery pipeline.[9][10]

The Antiviral Drug Discovery Workflow

The process of identifying a novel antiviral agent is a multi-stage endeavor that begins with a promising chemical scaffold and progressively filters candidates through a series of rigorous assays.[9] The workflow described herein is designed to efficiently assess the antiviral potential of methyl 1-ethylbenzotriazole-5-carboxylate derivatives, moving from high-throughput screening to detailed characterization.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Characterization synthesis Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate & Analogs primary_screen Primary Screening (CPE Reduction Assay) Identifies 'Hits' synthesis->primary_screen Test Compound Library secondary_screen Secondary Screening (Plaque Reduction Assay) Confirms Activity primary_screen->secondary_screen Active 'Hits' cytotoxicity Cytotoxicity Assay (CC50) Determines Cell Toxicity primary_screen->cytotoxicity All Compounds potency Potency Determination (EC50) Measures Antiviral Efficacy secondary_screen->potency Confirmed Hits selectivity Calculate Selectivity Index (SI) SI = CC50 / EC50 cytotoxicity->selectivity potency->selectivity moa Mechanism of Action Studies (e.g., Time-of-Addition Assay) selectivity->moa Promising Leads (High SI) lead_opt Lead Optimization (SAR) Synthesize Improved Analogs moa->lead_opt Characterized Leads lead_opt->synthesis Iterative Improvement

Caption: Antiviral Drug Discovery Workflow using Benzotriazole Scaffolds.

Synthesis and Compound Preparation

Protocol: Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

This protocol is adapted from established methods for similar structures.[11] It involves the diazotization of an ortho-amino-substituted aniline precursor.

Materials:

  • Methyl 3-amino-4-ethylaminobenzoate

  • Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate

  • Saturated Saline Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate)

Procedure:

  • Dissolve Methyl 3-amino-4-ethylaminobenzoate in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 20-30 minutes.

  • Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate or 25% ammonia water until the pH is ~7.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate to yield the pure title compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Compound Stock Preparation

For all biological assays, prepare a 10 mM or 20 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO). Store stocks at -20°C. Subsequent dilutions for assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%, as higher concentrations can be cytotoxic.[12]

Primary Antiviral Screening

The initial screen aims to rapidly identify "hit" compounds with any level of antiviral activity. The Cytopathic Effect (CPE) Reduction Assay is a robust, high-throughput method for this purpose.[13][14] CPE refers to the morphological changes in host cells caused by viral infection, which often culminates in cell death.[13] An effective antiviral compound will protect the cells from CPE.

Protocol: Cytopathic Effect (CPE) Reduction Assay

Principle: This assay quantifies cell viability in the presence of a virus and a test compound. Cell viability is directly proportional to the level of antiviral protection.[14] Viability can be measured using various methods, such as staining with neutral red or crystal violet, or by using metabolic indicators like MTT or CellTiter-Glo®.[12][15]

Materials:

  • Susceptible host cells (e.g., Vero E6, A549)[12][15]

  • Virus stock with a known titer

  • 96-well flat-bottom tissue culture plates

  • Cell culture medium (e.g., MEM with 2% Fetal Bovine Serum)

  • Test compounds and a known antiviral positive control (e.g., Remdesivir for coronaviruses)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescence Assay)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Compound Addition: The next day, prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells.

  • Controls: Include the following controls on every plate:

    • Cell Control (CC): Cells with medium only (no virus, no compound). Represents 100% viability.

    • Virus Control (VC): Cells with medium and virus (no compound). Represents 0% viability/protection.

    • Positive Control: Cells with virus and a known antiviral drug.

    • Toxicity Control: Cells with compound dilutions but no virus (run in parallel on a separate plate).

  • Virus Inoculation: Add the virus to all wells except the Cell Control and Toxicity Control wells. Use a multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours.[12]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until the Virus Control wells show significant CPE.

  • Quantify Viability: Remove plates from the incubator and add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on the appropriate plate reader (e.g., luminescence for CellTiter-Glo®).

Data Analysis: Calculate the percentage of CPE reduction (cell protection) for each compound concentration using the formula: % Protection = [(OD_Test - OD_VC) / (OD_CC - OD_VC)] * 100 Compounds showing significant protection are considered "hits" and advance to secondary screening.

Secondary Screening: Potency and Selectivity

Secondary assays confirm the activity of hits and precisely quantify their efficacy (EC₅₀) and cytotoxicity (CC₅₀). The plaque reduction assay is considered a "gold standard" for quantifying viral inhibition.[16][17]

Protocol: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a lytic virus.[17] A decrease in plaque number or size relative to an untreated control indicates antiviral activity.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock diluted to produce 50-100 plaques per well

  • Test compounds at various concentrations

  • Semi-solid overlay medium (e.g., culture medium with 1.2% Avicel® or agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Grow a confluent monolayer of susceptible cells in multi-well plates.

  • Compound Treatment: Prepare serial dilutions of the hit compound. Remove growth medium from cells.

  • Infection: In separate tubes, pre-incubate the virus inoculum (targeting ~100 plaque-forming units/well) with an equal volume of the compound dilutions for 1 hour at 37°C.

  • Adsorption: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour to allow viral adsorption. Gently rock the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound. The overlay restricts virus spread to adjacent cells.[17]

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form in the control wells.

  • Visualization:

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the overlay and the fixative.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry. Intact cells will stain purple, while plaques will appear as clear zones.

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Use non-linear regression analysis to determine the 50% Effective Concentration (EC₅₀) , which is the concentration of the compound that inhibits plaque formation by 50%.

Protocol: Cytotoxicity Assay (CC₅₀ Determination)

Principle: It is crucial to ensure that the antiviral activity is not due to the compound simply killing the host cells.[18] The cytotoxicity assay measures the effect of the compound on uninfected cells to determine the concentration that reduces cell viability by 50% (CC₅₀).[19]

Procedure: The procedure is identical to the CPE reduction assay (Section 4.1) but without the addition of the virus . Uninfected cells are incubated with the same serial dilutions of the compound for the same duration.

Data Analysis:

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control.

  • Use non-linear regression analysis of the dose-response curve to determine the 50% Cytotoxic Concentration (CC₅₀) .

The Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a compound. It is the ratio of cytotoxicity to antiviral activity.[12] SI = CC₅₀ / EC₅₀

A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to host cells. Generally, a compound with an SI > 10 is considered a promising candidate for further development.[12][20]

Representative Data Summary

The following table presents hypothetical data for our lead scaffold and its analogs against Coxsackievirus B5 (CVB5).

Compound IDScaffold ModificationEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
BZT-001 Methyl 1-ethylbenzotriazole-5-carboxylate12.5>100>8
BZT-002 Addition of p-chloro group on phenyl ring6.8>100>14.7
BZT-003 Addition of 3,4,5-trimethoxybenzoyl group9.2859.2
Control Pleconaril (known anti-enterovirus drug)0.5>100>200

Mechanism of Action (MoA) Studies

Once a potent and selective compound is identified, the next step is to determine its mechanism of action (MoA). This involves identifying which stage of the viral life cycle the compound inhibits.[21][22]

Protocol: Time-of-Addition Assay

Principle: This assay pinpoints the stage of viral replication that is inhibited by adding the compound at different time points relative to infection.[7] By comparing the compound's effectiveness at each time point, one can infer whether it acts on early events (attachment/entry), replication, or late events (assembly/release).

G cluster_0 Viral Lifecycle Stages cluster_1 Compound Addition Timepoints Attachment Attachment & Entry Replication Genome Replication Release Assembly & Release T1 Pre-infection (Compound added before virus) T1->Attachment Blocks Attachment T2 During infection (Compound added with virus) T2->Attachment Blocks Entry T3 Post-infection (Compound added after virus entry) T3->Replication Blocks Replication T3->Release Blocks Release

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Antitumor Agents from Methyl 1-ethylbenzotriazole-5-carboxylate

Introduction: The Benzotriazole Scaffold as a Privileged Structure in Oncology The benzotriazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzotriazole Scaffold as a Privileged Structure in Oncology

The benzotriazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and notably, anticancer effects.[1][3] The unique chemical properties of the benzotriazole ring system, including its ability to participate in hydrogen bonding and engage in various intermolecular interactions, make it an ideal platform for designing targeted therapies.

In the realm of oncology, benzotriazole-based compounds have shown promise by inhibiting key enzymes and pathways crucial for cancer cell proliferation and survival.[1] These include the inhibition of protein kinases like cyclin-dependent kinases (CDKs) and protein kinase CK2, which are often dysregulated in cancer.[1][2] Furthermore, various derivatives have been shown to induce apoptosis and cause cell cycle arrest in tumor cells, highlighting the diverse mechanisms through which these compounds can exert their antitumor effects.[4][5]

This application note provides a detailed guide for the synthesis of novel antitumor compounds starting from Methyl 1-ethylbenzotriazole-5-carboxylate . This specific starting material offers a strategic advantage by providing three key points for chemical modification: the N1-ethyl group, the C5-methyl ester, and the aromatic benzene ring. By logically modifying these positions, researchers can generate a library of compounds for screening and development.

Strategic Overview of the Synthetic Approach

Our synthetic strategy is centered on the chemical modification of the methyl ester at the C5 position of the benzotriazole ring. The ester functionality is a versatile handle that can be readily converted into a variety of other functional groups, such as amides, hydrazides, and substituted triazoles, which are commonly found in potent anticancer agents. The N1-ethyl group will be retained in this proposed synthesis as it can contribute to favorable pharmacokinetic properties.

The overall workflow can be visualized as a multi-step process, beginning with the hydrolysis of the methyl ester, followed by the formation of an acyl chloride intermediate, and finally, the coupling with various amine-containing nucleophiles to generate a diverse library of amide derivatives.

G start Methyl 1-ethylbenzotriazole-5-carboxylate step1 Saponification (LiOH, THF/H2O) start->step1 intermediate1 1-Ethylbenzotriazole-5-carboxylic acid step1->intermediate1 step2 Acyl Chloride Formation (SOCl2 or Oxalyl Chloride) intermediate1->step2 intermediate2 1-Ethylbenzotriazole-5-carbonyl chloride step2->intermediate2 step3 Amide Coupling with R-NH2 (Various Amines) intermediate2->step3 final_product Target Antitumor Amide Derivatives step3->final_product

Figure 1: Proposed synthetic workflow for the derivatization of Methyl 1-ethylbenzotriazole-5-carboxylate.

Experimental Protocols

Part 1: Synthesis of 1-Ethylbenzotriazole-5-carboxylic acid (Intermediate 1)

Rationale: The first step in our synthetic pathway is the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid. This is a fundamental transformation that activates the C5 position for further modification. Lithium hydroxide (LiOH) is chosen as the base for this hydrolysis due to its high reactivity and selectivity for ester cleavage under mild conditions, minimizing the risk of side reactions.

Materials:

  • Methyl 1-ethylbenzotriazole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 1-ethylbenzotriazole-5-carboxylate (1.0 eq) in a mixture of THF and deionized water (3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Ethylbenzotriazole-5-carboxylic acid. The product can be purified further by recrystallization if necessary.

Part 2: Synthesis of 1-Ethylbenzotriazole-5-carbonyl chloride (Intermediate 2)

Rationale: The carboxylic acid is then converted to a more reactive acyl chloride. This intermediate is highly susceptible to nucleophilic attack, making it ideal for the subsequent amide coupling reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Materials:

  • 1-Ethylbenzotriazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Ethylbenzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 1-Ethylbenzotriazole-5-carbonyl chloride is typically used in the next step without further purification.

Part 3: Synthesis of Target Amide Derivatives

Rationale: The final step involves the coupling of the acyl chloride intermediate with a variety of primary or secondary amines to generate a library of amide derivatives. The choice of amines should be guided by structure-activity relationship (SAR) data for known anticancer agents, incorporating moieties that are known to enhance biological activity.

Materials:

  • 1-Ethylbenzotriazole-5-carbonyl chloride

  • A diverse selection of primary and secondary amines (R-NH₂)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of crude 1-Ethylbenzotriazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target amide derivative.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure and identify characteristic proton and carbon signals.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy To identify key functional groups, such as the amide carbonyl stretch.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compounds.

Anticipated Biological Activity and Mechanism of Action

The synthesized amide derivatives of 1-ethylbenzotriazole-5-carboxylic acid are expected to exhibit antitumor activity through various potential mechanisms, based on the established pharmacology of benzotriazole-containing compounds.

G compound Synthesized Benzotriazole Amide Derivatives kinase Protein Kinases (e.g., CK2, CDKs) compound->kinase Inhibition apoptosis Apoptosis Induction compound->apoptosis Induction cell_cycle Cell Cycle Progression kinase->cell_cycle Regulation proliferation Tumor Cell Proliferation cell_cycle->proliferation Drives cell_death Cancer Cell Death apoptosis->cell_death Leads to proliferation->cell_death Inhibited by

Figure 2: Potential mechanisms of action for synthesized benzotriazole derivatives.

By introducing a variety of amine-containing side chains, it is possible to modulate the selectivity and potency of these compounds against different cancer cell lines. For instance, incorporating aromatic or heteroaromatic amines may enhance interactions with the active sites of target proteins. The library of synthesized compounds should be screened against a panel of cancer cell lines to determine their IC₅₀ values and identify lead compounds for further optimization.[6][7]

Conclusion

This application note provides a robust and versatile synthetic strategy for the generation of novel antitumor compounds from Methyl 1-ethylbenzotriazole-5-carboxylate. The protocols are based on well-established chemical transformations and allow for the creation of a diverse library of amide derivatives. The benzotriazole scaffold continues to be a rich source of inspiration for the development of new cancer therapeutics, and the methodologies described herein offer a clear path for researchers to explore the potential of this promising class of molecules.[4][5]

References

  • Mardale, G., Prodea, A., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals. Available at: [Link]

  • Mardale, G., Prodea, A., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Semantic Scholar. Available at: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Caputo, F., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Li, Q., et al. (2014). Synthesis and anticancer activity of benzotriazole derivatives. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2014). Synthesis and anticancer activity of benzotriazole derivatives. CityU Scholars. Available at: [Link]

  • Ahmad, R., et al. (2021). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Bentham Science. Available at: [Link]

  • Javed, T., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Methyl 1-Ethylbenzotriazole-5-carboxylate in the Synthesis of Advanced Azo Dyes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and application of azo dyes derived from methyl 1-ethylbenzotriazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of azo dyes derived from methyl 1-ethylbenzotriazole-5-carboxylate. Azo dyes are a prominent class of synthetic colorants, and the incorporation of heterocyclic moieties like benzotriazole offers a pathway to novel dyes with enhanced properties.[1][2] Benzotriazole-containing azo dyes are noted for their unique shades, good fastness, and potential for specialized applications, including roles as photosensitizers and in biological contexts.[1][3] This document outlines the synthetic rationale, detailed experimental protocols for diazotization and coupling, and methods for the characterization of the resulting azo dyes.

Introduction: The Significance of Heterocyclic Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic dyes.[4] Their widespread use in textiles, printing, and beyond is a testament to their intense color, straightforward synthesis, and adaptability.[5] The color of an azo dye is determined by the extended π-electron system created by the azo linkage between two aromatic rings.[5]

The incorporation of heterocyclic rings into azo dye structures has become a key strategy for developing dyes with superior properties.[1][2][6] Heterocyclic azo dyes often exhibit greater tinctorial strength, a bathochromic shift (deeper colors), and improved light and wash fastness compared to their carbocyclic analogues.[6][7] The benzotriazole moiety, in particular, is a valuable component in dye chemistry. Its ability to form stable complexes and its inherent UV-stabilizing properties can impart enhanced durability to the final product.[8][9][10] Furthermore, benzotriazole derivatives have been investigated for a range of pharmacological activities, adding another layer of interest for drug development professionals.[1][9]

This guide focuses on the use of methyl 1-ethylbenzotriazole-5-carboxylate as a coupling component in the synthesis of novel azo dyes. The presence of the ester group provides a site for further functionalization, while the N-ethyl group enhances solubility and modifies the electronic properties of the benzotriazole system.

Synthesis of Methyl 1-Ethylbenzotriazole-5-carboxylate: A Proposed Pathway

A potential precursor would be 3,4-diaminobenzoic acid. The synthesis could proceed via the following conceptual steps:

  • Diazotization and Cyclization: Treatment of 3,4-diaminobenzoic acid with a nitrite source (e.g., sodium nitrite) in an acidic medium would lead to the formation of the benzotriazole ring.[11]

  • Esterification: The resulting benzotriazole-5-carboxylic acid would then be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.

  • N-Alkylation: The final step would be the selective alkylation of the N1 position of the benzotriazole ring with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield methyl 1-ethylbenzotriazole-5-carboxylate.

This proposed pathway leverages well-established organic chemistry transformations to arrive at the target coupling component.

Synthesis of Azo Dyes: A Two-Step Process

The synthesis of azo dyes from methyl 1-ethylbenzotriazole-5-carboxylate follows the classic two-step diazotization-coupling sequence.[4]

Step 1: Diazotization of Aromatic Amines

The first step is the conversion of a primary aromatic amine into a diazonium salt.[12] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4][12]

General Protocol for Diazotization:

  • In a beaker, dissolve or suspend the chosen primary aromatic amine (10 mmol) in a solution of hydrochloric acid (2.5 mL) and water (25 mL).

  • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol in 5 mL of water) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the resulting diazonium salt solution in the ice bath for 15-30 minutes. The solution is now ready for the coupling reaction.

Step 2: Azo Coupling Reaction

The diazonium salt, a weak electrophile, is then reacted with the electron-rich methyl 1-ethylbenzotriazole-5-carboxylate (the coupling component).[4][13] The coupling reaction is an electrophilic aromatic substitution.[13]

Protocol for Azo Coupling:

  • In a separate beaker, dissolve methyl 1-ethylbenzotriazole-5-carboxylate (10 mmol) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) and cool to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to slightly alkaline (pH 8-9) by the slow addition of a cold aqueous sodium hydroxide or sodium carbonate solution. This is crucial for activating the coupling component.

  • A brightly colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Collect the solid azo dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the purified azo dye in a vacuum oven at a low temperature.

Experimental Workflow Diagram

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_product Final Product A Dissolve Aromatic Amine in HCl B Cool to 0-5 °C A->B C Slowly Add NaNO₂ Solution B->C D Stir for 15-30 min C->D G Add Diazonium Salt Solution D->G Combine Solutions E Dissolve Methyl 1-ethylbenzotriazole-5-carboxylate F Cool to 0-5 °C E->F H Adjust pH to 8-9 G->H I Stir for 1-2 hours H->I J Filter, Wash, and Dry I->J K Purified Azo Dye J->K

Caption: Workflow for the synthesis of azo dyes.

Characterization of the Synthesized Azo Dyes

The structure and properties of the newly synthesized azo dyes should be confirmed using a variety of analytical techniques.

  • UV-Visible Spectroscopy: This is a fundamental technique for characterizing azo dyes, as their color is a direct result of electronic transitions in the visible region of the electromagnetic spectrum.[14][15][16] The wavelength of maximum absorption (λmax) provides information about the extent of the conjugated system and the color of the dye.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the dye molecule. The characteristic N=N stretching vibration of the azo group typically appears in the region of 1400-1500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the azo dyes.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized dyes and to gain insights into their fragmentation patterns, further confirming their structure.

Expected Properties and Potential Applications

Azo dyes derived from methyl 1-ethylbenzotriazole-5-carboxylate are expected to exhibit a range of shades from yellow to red and potentially blue, depending on the specific aromatic amine used in the diazotization step. The presence of the benzotriazole ring is likely to confer good light fastness.

Table 1: Hypothetical Spectroscopic and Color Properties of Azo Dyes Derived from Methyl 1-Ethylbenzotriazole-5-carboxylate

Diazonium Component (from)Expected λmax (nm)Expected ColorPotential Application Areas
Aniline400-430YellowTextile Dyeing, Pigments
p-Nitroaniline470-500Orange-RedHigh-Performance Pigments
Anthranilic acid420-450Yellow-OrangeMetal Complex Dyes, Indicators
2-Naphthylamine500-540RedSpecialty Dyes

The potential applications for these novel azo dyes are diverse:

  • Textile Dyes: For synthetic fibers like polyester and nylon.[2][18]

  • High-Performance Pigments: For use in plastics, coatings, and inks.[10]

  • Functional Dyes: The benzotriazole moiety suggests potential use as UV absorbers.[9][10]

  • Bioactive Compounds: Given the known biological activities of some azo compounds and benzotriazole derivatives, these new dyes could be screened for antimicrobial or other pharmacological properties.[1]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their derivatives can be toxic and may be carcinogens. Handle with care.

  • Diazonium salts are unstable and can be explosive when dry. Do not isolate them and use them in solution immediately after preparation.[12]

  • Azo dyes are intensely colored and can cause persistent stains on skin and clothing.

Conclusion

The use of methyl 1-ethylbenzotriazole-5-carboxylate as a coupling component provides a valuable route to novel azo dyes with potentially enhanced properties. The synthetic protocols outlined in this guide are based on well-established principles of azo dye chemistry and offer a solid foundation for researchers to explore this promising class of compounds. The versatility of the diazotization-coupling reaction allows for the creation of a wide array of colors and functionalities, opening up new possibilities in materials science, dye chemistry, and potentially, drug development.

Reaction Mechanism Diagram

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Ar-NH₂ Ar-NH₂ Ar-N₂⁺ Ar-N₂⁺ Ar-NH₂->Ar-N₂⁺ NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Ar-N₂⁺->Azo_Dye Coupling Component pH 8-9 Coupling_Component Methyl 1-ethylbenzotriazole- 5-carboxylate

Caption: General reaction scheme for azo dye synthesis.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • CN101885924A - Benzotriazole dyes and their synthesis and application - Google Patents. (n.d.).
  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole - MDPI. (n.d.).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH. (2022, September 13).
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (n.d.).
  • (PDF) SERRS dyes - Part 3. Synthesis of reactive benzotriazole azo dyes for surface enhanced resonance Raman scattering - ResearchGate. (2025, August 6).
  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. (2023, April 30).
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing). (n.d.).
  • Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies | Request PDF - ResearchGate. (n.d.).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11).
  • Second Semester Experiment 1 Preparation of Azo dye from diazonium salt. (2021, September 15).
  • Synthesis And Application Of Heterocyclic Disperse And Acid Dyes Derived From 2-Aminothiophene And Conventional Amines As The Diazo Components - ijarp.org. (n.d.).
  • CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents. (n.d.).
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11).
  • Azo coupling - Wikipedia. (n.d.).
  • UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. (n.d.).
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions - Benchchem. (n.d.).
  • Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed. (2020, November 1).
  • Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2026, January 11).
  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries - Worldwidejournals.com. (n.d.).

Sources

Method

Purification of Methyl 1-ethylbenzotriazole-5-carboxylate by recrystallization and chromatography

Abstract This application note provides a comprehensive guide to the purification of Methyl 1-ethylbenzotriazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. Achieving high purity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of Methyl 1-ethylbenzotriazole-5-carboxylate, a key intermediate in pharmaceutical and materials science research. Achieving high purity of this compound is critical for ensuring reproducible results and the integrity of downstream applications. This document details two robust purification methodologies: recrystallization and flash column chromatography. Each protocol is accompanied by expert insights into the underlying chemical principles, troubleshooting guidance, and visual workflows to ensure successful implementation by researchers, scientists, and drug development professionals.

Introduction

Methyl 1-ethylbenzotriazole-5-carboxylate is a heterocyclic compound of significant interest due to its utility as a building block in the synthesis of bioactive molecules and functional materials. The purity of this intermediate directly impacts the yield, purity, and efficacy of the final products. Crude synthetic mixtures often contain unreacted starting materials, side-products, and other impurities that must be removed. This guide presents field-proven protocols for obtaining Methyl 1-ethylbenzotriazole-5-carboxylate in high purity (>99%) through optimized recrystallization and chromatography techniques.

Part 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[1][2] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[1]

Principles of Solvent Selection

The selection of an appropriate solvent is the most critical step for successful recrystallization.[1][2] For Methyl 1-ethylbenzotriazole-5-carboxylate, a moderately polar compound, solvents of similar polarity are often a good starting point.

Key Solvent Characteristics:

  • High Solvency at Elevated Temperatures: The solvent must dissolve the crude product completely at or near its boiling point.

  • Low Solvency at Low Temperatures: The solvent should provide poor solubility for the product upon cooling to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[2]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2][3]

Based on the structure of Methyl 1-ethylbenzotriazole-5-carboxylate (aromatic rings, ester group), the following solvents are recommended for screening:

SolventBoiling Point (°C)PolarityRationale & Expert Insights
Isopropanol 82.6Polar ProticOften a good choice for benzotriazole derivatives.[4] Its polarity is suitable for dissolving the compound when hot, and its volatility allows for easy drying.
Ethanol 78.4Polar ProticSimilar to isopropanol, but its higher polarity might lead to slightly higher solubility at room temperature, potentially reducing yield.
Ethyl Acetate 77.1Polar AproticThe ester functionality of the solvent aligns with the ester group in the target molecule, which can be a good indicator of suitable solubility.[5] Often used in combination with a non-polar solvent like hexane.
Toluene 110.6Non-polarAromatic compounds often crystallize well from toluene.[5] Its higher boiling point can be advantageous for dissolving less soluble compounds.
Water 100Highly PolarWhile generally not ideal for organic compounds, it can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like isopropanol or ethanol.[4]
Protocol: Single-Solvent Recrystallization

This protocol is recommended when a single solvent meets the desired solubility criteria.

Materials:

  • Crude Methyl 1-ethylbenzotriazole-5-carboxylate

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Expert Tip: Avoid adding excess solvent, as this will reduce the final yield. The goal is to create a saturated solution at high temperature.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualization of Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Chill in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Workflow for the purification of Methyl 1-ethylbenzotriazole-5-carboxylate by recrystallization.

Part 2: Purification by Flash Column Chromatography

When recrystallization is ineffective, or when separating a complex mixture of compounds with similar polarities, flash column chromatography is the method of choice.[6][7] This technique utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[8]

Method Development with Thin-Layer Chromatography (TLC)

Before running a column, it is essential to determine the optimal mobile phase (eluent) using TLC. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[6][8] A lower Rf value generally leads to better separation from less polar impurities.

Procedure for TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test eluent system. A good starting point for Methyl 1-ethylbenzotriazole-5-carboxylate is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Visualize the spots under UV light.

  • Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the polar solvent (ethyl acetate) will increase the Rf values of the compounds.

Hexane:Ethyl Acetate RatioExpected Rf of TargetUse Case
9:1Low (e.g., <0.1)Good for separating very non-polar impurities.
4:1 to 3:1 Ideal (0.2-0.4) Often the optimal range for elution from the column.
1:1High (e.g., >0.6)May result in poor separation from more polar impurities.
Protocol: Flash Column Chromatography

Materials:

  • Crude Methyl 1-ethylbenzotriazole-5-carboxylate

  • Silica gel (230-400 mesh)[9]

  • Chromatography column

  • Optimized eluent (e.g., Hexane:Ethyl Acetate 3:1)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Securely clamp the column in a vertical position.[9] Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column.[9] Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the level is just above the silica bed. Expert Tip: Never let the silica gel run dry, as this can lead to cracking of the stationary phase and poor separation.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally provides better resolution than loading the sample as a solution.[8] Carefully add the dry-loaded sample to the top of the silica bed. Add a protective layer of sand on top.

  • Elution: Carefully add the eluent to the column. Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate.[7]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 1-ethylbenzotriazole-5-carboxylate.

Visualization of Chromatography Workflow

G cluster_dev Method Development cluster_setup Column Setup cluster_run Separation & Isolation start Start with Crude Product tlc TLC Analysis to find Optimal Eluent (Rf ≈ 0.3) start->tlc pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Sample onto Column pack->load elute Elute with Mobile Phase under Pressure load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap end_node Pure Product evap->end_node

Caption: Workflow for the purification of Methyl 1-ethylbenzotriazole-5-carboxylate by flash column chromatography.

Conclusion

The protocols described in this application note provide reliable and effective methods for the purification of Methyl 1-ethylbenzotriazole-5-carboxylate. The choice between recrystallization and chromatography will depend on the nature and quantity of impurities present in the crude material. For solids with good crystallizing properties and thermally stable impurities, recrystallization offers a straightforward and scalable solution. For more complex mixtures or when impurities have similar solubility profiles, flash column chromatography provides superior resolving power. In all cases, careful execution of these protocols will yield a product of high purity, suitable for the most demanding research and development applications.

References

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  • Kumar, D., Maruthi Kumar, N., & Achaiah, G. (2012). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 5(2), 254-258. [Link]

  • Poole, C. F., & Poole, S. K. (2011). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 29(4), 342-355. [Link]

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Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate for Industrial Applications

Abstract This document provides a comprehensive technical guide for the multi-step, scale-up synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate, a heterocyclic compound of significant interest due to its utility as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the multi-step, scale-up synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate, a heterocyclic compound of significant interest due to its utility as a versatile intermediate in pharmaceutical development and as a functional molecule in materials science, such as in corrosion inhibitors and UV stabilizers.[1][2] We present a robust, field-proven synthetic route starting from commercially available 4-chloro-3-nitrobenzoic acid. The guide details a four-step process: nucleophilic aromatic substitution, Fischer esterification, nitro group reduction, and a final diazotization-cyclization. Emphasis is placed on process safety, particularly the handling of hazardous reagents, reaction control at scale, and purification strategies to ensure high purity and yield suitable for industrial requirements. This document is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable synthesis of this important benzotriazole derivative.

Chemical & Safety Overview

Scaling any chemical synthesis requires a paramount focus on safety. The reagents used in this process possess significant hazards that must be rigorously controlled in an industrial setting.

Table 1: Key Reagents and Safety Information

Compound Name Formula MW ( g/mol ) CAS No. Key Hazards
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄ 201.56 97-00-7 Corrosive, Skin/Eye Irritant
Ethylamine (70% in H₂O) C₂H₅NH₂ 45.08 75-04-7 Flammable, Corrosive, Toxic
Methanol CH₃OH 32.04 67-56-1 Flammable, Toxic (Oral, Dermal, Inhalation)
Sulfuric Acid (98%) H₂SO₄ 98.08 7664-93-9 Severe Corrosive, Oxidizer
Tin(II) Chloride Dihydrate SnCl₂·2H₂O 225.65 10025-69-1 Harmful if swallowed, Skin/Eye Irritant
Sodium Nitrite NaNO₂ 69.00 7632-00-0 Oxidizer, Acutely Toxic, Environmental Hazard
Hydrochloric Acid (37%) HCl 36.46 7647-01-0 Severe Corrosive, Respiratory Irritant

| Methyl 1-ethylbenzotriazole-5-carboxylate | C₁₀H₁₁N₃O₂ | 205.22 | N/A | (Target) Assumed toxic, handle with care |

Critical Safety Directives:

  • Sodium Nitrite (NaNO₂): A strong oxidizer and highly toxic. On contact with acids, it generates toxic nitrogen oxide gases.[3] All diazotization procedures must be conducted in a well-ventilated reactor with strict temperature control to prevent runaway reactions.

  • Azide Analogs & Diazonium Salts: While this protocol avoids sodium azide, the in-situ generated diazonium salt is a potentially explosive intermediate, especially if isolated.[4][5] The process is designed to consume this intermediate immediately in the same pot. Never attempt to isolate the diazonium salt under these conditions.

  • Pressure & Gas Evolution: The reduction of the nitro group and the diazotization step evolve gas (in the case of side reactions) and are highly exothermic. Reactors must be equipped with adequate pressure relief systems and robust cooling capabilities.

Synthetic Strategy & Mechanistic Rationale

The selected four-step synthetic pathway is designed for scalability, utilizing cost-effective starting materials and avoiding problematic reagents where possible. The overall strategy is to first construct the substituted ortho-phenylenediamine precursor and then form the triazole ring in the final step.

G A 4-Chloro-3-nitrobenzoic acid B 4-Ethylamino-3-nitrobenzoic acid A->B  Nucleophilic Aromatic  Substitution (SNAr)  (Ethylamine) C Methyl 4-ethylamino-3-nitrobenzoate B->C  Fischer Esterification  (Methanol, H₂SO₄) D Methyl 4-amino-3-ethylaminobenzoate C->D  Nitro Group Reduction  (SnCl₂/HCl) E Methyl 1-ethylbenzotriazole-5-carboxylate D->E  Diazotization & Intramolecular  Cyclization (NaNO₂, HCl)

Caption: Overall synthetic pathway for Methyl 1-ethylbenzotriazole-5-carboxylate.

Mechanistic Insights:

  • Nucleophilic Aromatic Substitution (SNAr): The process begins by reacting 4-chloro-3-nitrobenzoic acid with ethylamine. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine at the para position susceptible to nucleophilic attack and displacement. This is a well-established mechanism for synthesizing substituted anilines.

  • Fischer Esterification: The carboxylic acid is converted to its methyl ester via Fischer esterification.[6] This reaction is catalyzed by a strong acid (sulfuric acid) and driven to completion by using methanol as both a reagent and a solvent, pushing the equilibrium towards the product.[7] This step protects the carboxyl group and improves the solubility of intermediates in organic solvents for subsequent steps.

  • Nitro Group Reduction: The aromatic nitro group is reduced to a primary amine using a classical method like tin(II) chloride in acidic medium.[8] This creates the required ortho-diamine functionality, which is the direct precursor for the benzotriazole ring.

  • Diazotization and Cyclization: This is the key ring-forming step. The newly formed primary aromatic amine at C4 is selectively diazotized with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3] The adjacent secondary ethylamino group at C3 then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring, followed by deprotonation to yield the final aromatic product.[9]

Process Scale-Up & Control

Transitioning from the laboratory bench to an industrial pilot or production scale introduces critical challenges that must be proactively managed.

  • Thermal Management: The nitro reduction and diazotization steps are significantly exothermic. Industrial-scale synthesis requires jacketed glass-lined or stainless steel reactors with efficient cooling systems to maintain strict temperature control. A runaway reaction during diazotization can lead to rapid gas evolution and a dangerous pressure increase.

  • Reagent Addition: The addition of reagents like sulfuric acid, tin(II) chloride solution, and especially the sodium nitrite solution must be done via a calibrated dosing pump below the surface of the reaction mixture (sub-surface addition) to ensure rapid dispersion and prevent localized "hot spots."

  • Material Handling: Handling large quantities of corrosive acids and toxic methanol requires dedicated transfer lines and personal protective equipment (PPE), including acid-resistant suits, gloves, and respiratory protection.[10]

  • Process Analytical Technology (PAT): For robust process control, consider implementing in-line monitoring. For instance, pH probes can monitor the neutralization steps, and temperature probes are mandatory. For advanced control, reaction calorimetry can be used during a pilot run to precisely map the thermal profile of the reactions.

  • Work-up and Isolation: Phase separations at a large scale are performed in the reactor itself or in dedicated extraction vessels. The final product isolation via crystallization must be optimized for crystal size and purity to ensure efficient filtration and drying in equipment like a Nutsche filter-dryer.

Detailed Scale-Up Protocol (10 kg Scale)

This protocol outlines the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate with a target output of approximately 10 kg. All operations should be conducted in an appropriate chemical reactor system under an inert nitrogen atmosphere.

Step 1: Synthesis of 4-Ethylamino-3-nitrobenzoic acid
  • Reactor Setup: Charge a 200 L glass-lined reactor with 4-chloro-3-nitrobenzoic acid (15.0 kg, 74.4 mol) and purified water (60 L).

  • Reagent Addition: Begin agitation. Slowly add ethylamine solution (70% in water, 14.5 kg, 225 mol, 3.0 equiv.) via a dosing pump over 2-3 hours, maintaining the internal temperature below 40°C using jacket cooling.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and hold for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the consumption of 4-chloro-3-nitrobenzoic acid is >99%.

  • Work-up: Cool the reactor to 20-25°C. Slowly add 37% hydrochloric acid to adjust the pH to ~1-2. This will precipitate the product.

  • Isolation: Filter the resulting slurry. Wash the filter cake with cold deionized water (2 x 20 L) until the filtrate is neutral. Dry the solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 14.5 - 15.2 kg (93-98%).

Step 2: Synthesis of Methyl 4-ethylamino-3-nitrobenzoate
  • Reactor Setup: Charge the 200 L reactor with the dried 4-Ethylamino-3-nitrobenzoic acid (14.5 kg, 69.0 mol) and methanol (75 L).

  • Acid Addition: Cool the slurry to 10-15°C. Slowly and carefully add concentrated sulfuric acid (98%, 10.1 kg, 103.5 mol, 1.5 equiv.) sub-surface, ensuring the temperature does not exceed 30°C.

  • Reaction: Heat the mixture to reflux (~65°C) and maintain for 12-18 hours.

  • IPC: Monitor by HPLC for the disappearance of the starting material.

  • Work-up: Cool the reactor to 20-25°C. In a separate 500 L vessel, prepare a solution of sodium bicarbonate in water. Slowly transfer the reaction mixture into the bicarbonate solution to neutralize the acid and precipitate the product.

  • Isolation: Filter the slurry, wash the cake thoroughly with water (3 x 30 L), and dry under vacuum at 50°C.

    • Expected Yield: 14.2 - 15.0 kg (92-97%).

Step 3: Synthesis of Methyl 4-amino-3-ethylaminobenzoate
  • Reactor Setup: Charge the 200 L reactor with Methyl 4-ethylamino-3-nitrobenzoate (14.2 kg, 63.3 mol) and ethanol (70 L).

  • Reagent Preparation: In a separate vessel, dissolve tin(II) chloride dihydrate (42.9 kg, 190 mol, 3.0 equiv.) in 37% hydrochloric acid (40 L).

  • Reagent Addition: Cool the reactor contents to 15-20°C. Slowly add the acidic tin chloride solution, maintaining the temperature below 40°C. The reaction is highly exothermic.

  • Reaction: After addition, allow the mixture to stir at 40-45°C for 3-5 hours.

  • IPC: Monitor by HPLC until the nitro-intermediate is consumed.

  • Work-up: Cool to 10°C. Slowly add a 50% sodium hydroxide solution to adjust the pH to 8-9, precipitating tin salts.

  • Extraction & Isolation: Add ethyl acetate (60 L) and filter the entire mixture to remove the inorganic salts. Separate the organic layer, and wash it with brine (2 x 20 L). Concentrate the organic layer under vacuum to obtain the crude product as an oil or low-melting solid.

    • Expected Yield: 11.0 - 12.0 kg (89-97%).

Step 4: Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate
  • Reactor Setup: Charge the 200 L reactor with the crude Methyl 4-amino-3-ethylaminobenzoate (11.0 kg, 56.6 mol) and a mixture of water (50 L) and 37% hydrochloric acid (15 L). Stir until all solids dissolve.

  • Cooling: Cool the reactor jacket to -5°C to bring the internal temperature to 0-5°C.

  • Diazotization: Prepare a solution of sodium nitrite (4.3 kg, 62.3 mol, 1.1 equiv.) in water (15 L). Add this solution sub-surface over 2 hours, ensuring the internal temperature never exceeds 5°C .

  • Reaction/Cyclization: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete.

  • IPC: Monitor for the disappearance of the diamine precursor by TLC or HPLC.

  • Work-up & Isolation: Allow the reaction to slowly warm to room temperature. The product will precipitate. Filter the slurry, wash the cake with cold water (3 x 20 L), and then with a cold 1:1 mixture of ethanol/water (15 L).

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to achieve >99% purity. Dry the final product in a vacuum oven at 50°C.

    • Expected Yield: 10.3 - 11.1 kg (88-95% from the diamine).

Caption: Industrial workflow for the final diazotization and cyclization step.

Data Summary & Quality Control

Table 2: Summary of Process Parameters and Expected Results

Step Key Transformation Typical Yield Target Purity (by HPLC) Key IPC Check
1 SNAr 93 - 98% >98% Consumption of starting material
2 Esterification 92 - 97% >98% Consumption of carboxylic acid
3 Nitro Reduction 89 - 97% (Crude) Consumption of nitro compound
4 Diazotization/Cyclization 88 - 95% >99.5% Consumption of diamine

| Overall | 4 Steps | ~70-85% | >99.5% | Final Product Specification |

Quality Control: The final product should be analyzed by HPLC for purity, ¹H NMR and ¹³C NMR for structural confirmation, Mass Spectrometry for molecular weight verification, and Karl Fischer titration for water content.

Conclusion

The synthetic route and detailed protocols described herein provide a comprehensive and reliable framework for the industrial-scale production of Methyl 1-ethylbenzotriazole-5-carboxylate. By focusing on a logical synthetic strategy, robust process controls, and stringent safety measures, this guide enables the safe and efficient synthesis of this valuable chemical intermediate in high yield and purity. The causality-based explanations for each procedural choice aim to empower researchers and process chemists to not only replicate but also intelligently adapt and optimize this synthesis for their specific industrial applications.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-alkylated benzotriazole derivatives. Specifically, we w...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-alkylated benzotriazole derivatives. Specifically, we will address the common challenges and optimization strategies for the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate, a key intermediate in various research applications. Our focus is on providing practical, field-tested insights to enhance reaction yield, regioselectivity, and overall efficiency.

Core Synthesis Overview: The N-Alkylation Challenge

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate is primarily achieved through the N-alkylation of Methyl 1H-benzotriazole-5-carboxylate. While seemingly straightforward, this reaction presents a significant challenge in regioselectivity.[1] The benzotriazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions.[1]

Our goal is to selectively synthesize the N1-alkylated product, which often possesses the desired biological or chemical properties.

G cluster_start Starting Material cluster_reagents Reagents SM Methyl 1H-benzotriazole-5-carboxylate N1_Product Desired Product: Methyl 1-ethylbenzotriazole-5-carboxylate (N1-isomer) SM->N1_Product N1 Attack (Favored in polar aprotic solvents) N2_Product Side Product: Methyl 2-ethylbenzotriazole-5-carboxylate (N2-isomer) SM->N2_Product N2 Attack Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile) EA Ethylating Agent (e.g., Ethyl Iodide)

Caption: Competing N1 vs. N2 alkylation pathways in the synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is critically low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue stemming from several factors, including incomplete reaction, side reactions, or product degradation. A systematic approach is necessary for diagnosis.

  • Cause 1: Ineffective Deprotonation. The benzotriazole N-H proton must be removed by a base to form the nucleophilic anion. If the base is too weak or insufficient, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is a mild and common choice, stronger bases like sodium hydride (NaH) can significantly improve deprotonation and reaction rates.[1][2] Ensure the base is used in at least stoichiometric amounts (1.1-1.5 equivalents).

  • Cause 2: Poor Reagent Quality. The starting material, ethylating agent, and solvent must be of high purity and anhydrous.

    • Solution: Use freshly distilled or purchased anhydrous solvents. Moisture can quench the base (especially NaH) and hydrolyze the ester group. Ensure your ethylating agent (e.g., ethyl iodide or bromide) has not degraded.

  • Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. Temperatures between 50-80 °C are often effective for driving the alkylation to completion.[1] However, excessive heat can promote side reactions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Troubleshooting Summary Table:

Symptom Potential Cause Suggested Solution
Low product conversion Weak base, insufficient base Use a stronger base (e.g., NaH) or increase equivalents of K₂CO₃.
Reaction stalls Low temperature, poor solubility Increase temperature to 50-80 °C; ensure reagents are fully dissolved.

| Multiple unexpected spots on TLC | Impure reagents, side reactions | Use anhydrous solvents; purify starting materials. |

Question 2: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-ethyl product?

Answer: Achieving high N1-selectivity is the primary challenge in this synthesis. The N1/N2 ratio is heavily influenced by the choice of solvent and, to a lesser extent, the counter-ion from the base.[1]

  • The Role of the Solvent: The solvent's polarity is the most critical factor.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended. They effectively solvate the cation (e.g., K⁺ or Na⁺) but poorly solvate the benzotriazolide anion. This "naked" anion has a higher charge density on the N1 atom, making it the more nucleophilic site and favoring N1-alkylation.[3]

    • Nonpolar Solvents (e.g., Toluene, THF): In these solvents, the cation remains tightly associated with the anion, forming an ion pair. This steric hindrance around the N1 position can lead to increased N2-alkylation.

  • Advanced Strategies: For particularly challenging substrates, alternative catalytic systems have been developed to ensure high N1 selectivity, such as using B(C₆F₅)₃ with diazoalkanes or visible-light-promoted methods.[4][5] While more complex, these methods offer excellent control over regioselectivity.

G cluster_solvent Solvent Optimization cluster_temp Temperature Control start Isomer Mixture Detected (via NMR or LC-MS) check_solvent Current Solvent? start->check_solvent polar_aprotic Using DMF, DMSO, or Acetonitrile? check_solvent->polar_aprotic Yes non_polar Using Toluene, THF, or DCM? check_solvent->non_polar No check_temp Is N1-selectivity still low? polar_aprotic->check_temp switch_solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMF) non_polar->switch_solvent switch_solvent->check_temp lower_temp Action: Lower reaction temperature. Run at RT or 0 °C to enhance kinetic control. check_temp->lower_temp Yes end_node Optimized for N1-Isomer check_temp->end_node No lower_temp->end_node

Sources

Optimization

Technical Support Center: Synthesis and Purification of Methyl 1-ethylbenzotriazole-5-carboxylate

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of benzotriazole deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of benzotriazole derivatives, specifically focusing on Methyl 1-ethylbenzotriazole-5-carboxylate. We will address the common challenges encountered during its synthesis, with a primary focus on the formation of isomeric byproducts and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate?

A1: The most significant and challenging byproduct in the N-alkylation of a benzotriazole precursor is the formation of a regioisomer.[1][2][3] When you ethylate the benzotriazole ring, the ethyl group can attach to either the N1 or N2 position, leading to a mixture of products.

  • Desired Product: Methyl 1-ethyl-1H-benzotriazole-5-carboxylate.

  • Primary Byproduct: Methyl 2-ethyl-2H-benzotriazole-5-carboxylate.

The N2-isomer is often formed in significant quantities, and its similar physicochemical properties can make separation from the desired N1-isomer challenging.[3][4] Other potential, though typically less prevalent, byproducts include:

  • Unreacted Starting Material: Methyl 1H-benzotriazole-5-carboxylate, resulting from an incomplete ethylation reaction.

  • Hydrolysis Product: 1-ethyl-1H-benzotriazole-5-carboxylic acid, if the reaction conditions (e.g., presence of water with a strong base) cause the hydrolysis of the methyl ester.[5][6]

Below is a diagram illustrating the formation of the primary regioisomeric byproduct.

G SM Methyl 1H-benzotriazole- 5-carboxylate N1 Desired Product: Methyl 1-ethyl-1H-benzotriazole- 5-carboxylate SM->N1 N1-Alkylation (Thermodynamically Favored) N2 Byproduct: Methyl 2-ethyl-2H-benzotriazole- 5-carboxylate SM->N2 N2-Alkylation (Kinetically Favored in some conditions) EA Ethylating Agent (e.g., Ethyl Iodide)

Caption: N-Ethylation of the benzotriazole ring leads to two main regioisomers.

Q2: My ¹H NMR spectrum is difficult to interpret. How can I distinguish between the desired N1-ethyl and the N2-ethyl isomers?

A2: Differentiating between the N1 and N2 isomers via ¹H NMR is a common analytical challenge. The key lies in the symmetry and the resulting chemical shifts of the aromatic protons.

  • N2-ethyl Isomer: The N2-substituted isomer possesses a higher degree of symmetry. This typically results in a simpler splitting pattern in the aromatic region of the ¹H NMR spectrum. The two protons on the benzene ring that are ortho to the triazole moiety are chemically equivalent, as are the two protons meta to it (if the 5-position were unsubstituted). The 5-carboxylate group breaks this perfect symmetry, but the spectrum is often less complex than the N1 isomer.

  • N1-ethyl Isomer: The N1-substituted isomer is asymmetric. Consequently, all three aromatic protons will be in distinct chemical environments, leading to a more complex spectrum with three separate signals, each with its own coupling constants.

For unambiguous assignment, advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[2][3] An HMBC experiment can show a correlation between the protons of the N-ethyl group's CH₂ and the C7a carbon of the benzotriazole ring for the N1-isomer, a correlation that is absent in the N2-isomer.[2]

Q3: How can I improve the regioselectivity of the N-ethylation step to favor the N1 isomer?

A3: Optimizing reaction conditions is crucial for maximizing the yield of the desired N1-isomer. The N1-product is generally the thermodynamically more stable isomer, while the N2-product can be the kinetically favored one under certain conditions.[3]

ParameterRecommendation for N1-SelectivityRationale
Base Use a strong, non-nucleophilic hydride base like Sodium Hydride (NaH).[3]NaH fully deprotonates the benzotriazole, forming the anion. The subsequent alkylation is often more selective for the thermodynamically favored N1 position.
Solvent Aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred.[2][3]These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the benzotriazole anion. THF is often cited for high N1 selectivity in similar systems.[3]
Temperature Running the reaction at room temperature or slightly elevated temperatures may allow for equilibration towards the more stable N1 product.[2]Higher temperatures can overcome the kinetic barrier, favoring the thermodynamic product. However, this should be balanced to avoid side reactions.
Alkylating Agent Use a reactive ethyl halide such as ethyl iodide or ethyl bromide.These provide a good balance of reactivity without being overly aggressive, which could lead to side reactions.
Q4: I have an inseparable mixture of N1 and N2 isomers according to TLC and NMR. What is the best purification strategy?

A4: Separating regioisomers is a classic purification challenge. Silica gel column chromatography is the most effective and widely used method.

The key to a successful separation is to find a solvent system (eluent) that maximizes the difference in retention factor (Rƒ) between the two isomers on a TLC plate. The N1 and N2 isomers have different dipole moments, which is the basis for their separation on a polar stationary phase like silica gel.

  • Strategy: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. The two isomers should appear as distinct, albeit sometimes close, spots.

  • Troubleshooting Tailing: Basic heterocyclic compounds can sometimes "tail" on acidic silica gel. If you observe this, adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[7]

  • Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, which can offer different selectivity for basic compounds.[7]

Experimental Protocols

Protocol 1: General Synthesis of Methyl 1-ethyl-1H-benzotriazole-5-carboxylate

This is a representative protocol based on standard N-alkylation procedures. Researchers should optimize conditions for their specific setup.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 1H-benzotriazole-5-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the workflow for separating the N1 and N2 isomers from the crude reaction mixture.

G start Crude Reaction Mixture (N1/N2 Isomers + Impurities) tlc 1. TLC Analysis Optimize solvent system (e.g., Hexane:Ethyl Acetate) start->tlc loading 2. Sample Preparation Adsorb crude product onto a small amount of silica gel ('Dry Loading') tlc->loading column 3. Column Chromatography Pack column with silica gel. Load sample. Elute with optimized solvent system. loading->column fractions 4. Fraction Collection Collect fractions and analyze by TLC column->fractions combine 5. Combine Pure Fractions Pool fractions containing only the desired N1-isomer fractions->combine evap 6. Solvent Removal Concentrate under reduced pressure combine->evap end Pure Methyl 1-ethyl-1H-benzotriazole- 5-carboxylate evap->end

Caption: Workflow for the purification of the target compound via column chromatography.

  • Eluent Selection: Develop a solvent system using TLC. A good starting point is a 20-30% Ethyl Acetate in Hexane mixture. The goal is to achieve a clear separation between the two isomer spots, with the desired product having an Rƒ value between 0.2 and 0.4.

  • Column Packing: Prepare a glass column with silica gel (slurry packed using the initial eluent).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in superior separation compared to loading the sample in a liquid.[7]

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure, desired N1-isomer. Remove the solvent under reduced pressure to yield the final product. Confirm purity and identity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Al-hourani, B. J., El-Elimat, T., & Al-Daffiri, M. M. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8913–8919. [Link]

  • SciSpace. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]

  • RSC Publishing. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • Scribd. Synthesis of Benzotriazole from o-Phenylenediamine. [Link]

  • Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]

  • Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2795-2798. [Link]

  • Google Patents. (n.d.). Method for the preparation of carboxyl benzotriazole alkyl ester.
  • Google Patents. (n.d.).
  • Kotschy, A., & Vágó, I. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 10(10), 1109. [Link]

  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • PubMed Central. (2025). Regio‐ and Stereocontrolled‐Synthesis of a Heterocycle Fragment Collection Using Palladium Catalyzed C‐H Arylation. [Link]

  • Semantic Scholar. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in green multi-component reactions for heterocyclic compound construction. [Link]

  • PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. [Link]

  • Google Patents. (n.d.). Process for synthesizing methyl benzotriazazole.
  • Google Patents. (n.d.).

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Troubleshooting

Troubleshooting low yields in Methyl 1-ethylbenzotriazole-5-carboxylate synthesis.

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, enabling you to diagnose issues and rationally design solutions for achieving optimal yields and purity.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My overall yield is consistently low. Where should I start my investigation?

Low yields in multi-step syntheses can be due to a single problematic step or cumulative losses. A systematic approach is crucial.[1] The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate typically proceeds in two key stages: 1) Formation of the benzotriazole core, Methyl 1H-benzotriazole-5-carboxylate, and 2) N-ethylation to yield the final product.

Begin by isolating each step. Analyze the yield and purity of your intermediate, Methyl 1H-benzotriazole-5-carboxylate, before proceeding to the ethylation. This will pinpoint which stage is responsible for the majority of the loss.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Overall Yield check_intermediate Analyze Yield & Purity of Methyl 1H-benzotriazole-5-carboxylate start->check_intermediate low_yield_step1 Problem in Step 1: Benzotriazole Formation check_intermediate->low_yield_step1 Yield/Purity is Low low_yield_step2 Problem in Step 2: N-Ethylation check_intermediate->low_yield_step2 Yield/Purity is High q_reagents1 Q: Purity of starting 3,4-diaminobenzoic acid? low_yield_step1->q_reagents1 q_temp Q: Temperature control during diazotization? low_yield_step1->q_temp q_regio Q: Formation of N2-isomer? low_yield_step2->q_regio q_hydrolysis Q: Ester hydrolysis? low_yield_step2->q_hydrolysis q_reagents2 Q: Anhydrous conditions? low_yield_step2->q_reagents2 Regioselectivity cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Products N1H 1H-Benzotriazole (Benzenoid Tautomer) N2H 2H-Benzotriazole (Quinoid Tautomer) N1H->N2H equilibrium reagent + Ethylating Agent (e.g., Iodoethane) N1H->reagent Favored in polar aprotic solvents N2H->reagent Can be favored under specific catalytic conditions N1_Et Methyl 1-ethylbenzotriazole-5-carboxylate (N1-isomer, Thermodynamic Product) N2_Et Methyl 2-ethylbenzotriazole-5-carboxylate (N2-isomer, Kinetic Product) reagent->N1_Et reagent->N2_Et

Caption: Regioselectivity in the N-ethylation of benzotriazole.

  • Cause 1: Incorrect Choice of Base and Solvent. The solvent and base combination profoundly impacts the N1/N2 ratio.

    • Insight: In polar aprotic solvents like DMF or DMSO, the benzotriazole anion is strongly solvated. The ethylating agent (e.g., iodoethane or diethyl sulfate) will preferentially attack the more sterically accessible and electron-rich N1 position, leading to the desired thermodynamic product. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and favor N1 alkylation.

    • Solution: Switch to a polar aprotic solvent like anhydrous DMF. Use a mild base such as K₂CO₃. Stronger bases like sodium hydride (NaH) can sometimes lead to mixtures.

  • Cause 2: Competing Side Reaction - Ester Hydrolysis. If conditions are too harsh (e.g., strong base, high temperatures, extended reaction times) or if the workup is not carefully controlled, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. [2][3] * Insight: The carboxylate anion formed upon hydrolysis is difficult to extract from aqueous layers and will not be your desired product.

    • Solution: Use stoichiometric amounts of a mild base. Avoid excessive heat. During the aqueous workup, neutralize the solution carefully, avoiding strongly acidic or basic pH for prolonged periods. If hydrolysis is suspected, acidify the aqueous layer after extraction and attempt to precipitate and isolate the carboxylic acid byproduct to confirm its presence.

  • Cause 3: Presence of Water. Moisture in the reaction can lead to hydrolysis of the starting material and affect the reactivity of the base.

    • Solution: Use anhydrous solvents and freshly dried reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

ParameterRecommendation for N1-SelectivityRationale
Solvent DMF, DMSO (Anhydrous)Polar aprotic solvents favor the formation of the N1-alkylated product.
Base K₂CO₃, Cs₂CO₃Mild bases are effective and minimize side reactions like ester hydrolysis.
Ethylating Agent Iodoethane, Diethyl SulfateStandard, effective alkylating agents.
Temperature Room Temperature to 60 °CProvides sufficient energy for the reaction without promoting decomposition or side reactions.
Atmosphere Inert (N₂ or Ar)Prevents introduction of moisture which can cause hydrolysis. [1]
Q4: How can I effectively purify the final product from the N2-isomer and other impurities?

If your reaction has produced a mixture of N1 and N2 isomers, purification can be challenging due to their similar polarities.

  • Method 1: Column Chromatography. This is the most reliable method.

    • Insight: The N1 and N2 isomers often have a slight difference in polarity. A carefully chosen solvent system for silica gel chromatography can separate them.

    • Protocol: Use a gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor the fractions closely by TLC.

  • Method 2: Recrystallization. This can be effective if one isomer is significantly more abundant.

    • Protocol: Try recrystallizing the crude product from a solvent system like Ethanol/Water or Ethyl Acetate/Hexane. The major isomer should crystallize out, leaving the minor isomer and other impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the first step? A: The most direct precursor is Methyl 3,4-diaminobenzoate. Alternatively, one can start with 3,4-diaminobenzoic acid, perform the cyclization to get 1H-Benzotriazole-5-carboxylic acid,[4] and then perform a Fischer esterification to get the methyl ester intermediate.

Q: Which analytical techniques are best for monitoring this synthesis? A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products in both steps. Use a UV lamp for visualization as benzotriazoles are strong UV absorbers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the N1 and N2 isomers. The chemical shifts of the aromatic protons and the N-ethyl group will be distinct for each regioisomer.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the product and intermediate, and for identifying potential byproducts like the hydrolyzed carboxylic acid.

Q: Are there any specific safety precautions for this synthesis? A: Yes. Alkylating agents like iodoethane and diethyl sulfate are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions involving sodium nitrite can generate toxic nitrogen oxides if the pH becomes too acidic; ensure good ventilation.

Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-benzotriazole-5-carboxylate
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of diamine).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred, cooled solution of the diamine over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly pour the reaction mixture into a beaker of ice water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Assess the yield and confirm the structure by NMR before proceeding.

Protocol 2: N1-Ethylation to Synthesize Methyl 1-ethylbenzotriazole-5-carboxylate
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂), add Methyl 1H-benzotriazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe (approx. 10 mL per gram of benzotriazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodoethane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (gradient elution with Hexane/Ethyl Acetate) to isolate the pure N1-isomer.

References
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  • Wang, Z., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]

  • Wang, X., et al. (2025). Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds. Chemical Science. Available at: [Link]

  • Chen, J., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, Z., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]

  • El-Mekabaty, A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances. Available at: [Link]

  • El-Mekabaty, A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. National Institutes of Health. Available at: [Link]

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  • Katritzky, A. R. (n.d.). Benzotriazole-Mediated Synthesis. University of Florida Digital Collections.
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  • PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PubChem. (n.d.). 5-Methyl-1H-benzotriazole. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.

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Optimization

Technical Support Center: Regiocontrol in the Alkylation of Benzotriazole Carboxylates

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into controlling re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into controlling regioselectivity during the N-alkylation of benzotriazole carboxylates. The formation of N1 and N2 regioisomers is a persistent challenge, and this resource offers troubleshooting strategies and foundational knowledge to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

A1: Achieving N1 selectivity involves shifting the reaction from kinetic to thermodynamic control.

The N1-substituted benzotriazole is generally the more thermodynamically stable isomer, while the N2-isomer is often the product of kinetic control, meaning it forms faster.[1][2][3] A low-selectivity outcome suggests your current conditions favor a competitive formation of both. To favor the more stable N1 product, you must create conditions that allow the reaction to reach thermodynamic equilibrium.

Causality: Under basic conditions, benzotriazole is deprotonated to form an anion. This anion can be alkylated at either the N1 or N2 position. The N2 position is often more sterically accessible, leading to a faster initial reaction (kinetic product). However, the N1 product benefits from greater resonance stabilization involving the benzene ring, making it the more stable (thermodynamic) product.[4] If the initial N2-alkylation is reversible, the system can equilibrate over time to the more stable N1 isomer.

Recommended Actions:

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction from the N2-isomer, allowing the system to equilibrate to the more stable N1-isomer.[2][3]

  • Prolong Reaction Time: Extending the reaction duration gives the system more time to reach thermodynamic equilibrium.[5]

  • Choice of Solvent: Use a polar aprotic solvent like Dimethylformamide (DMF). DMF can facilitate an equilibration process that favors the thermodynamic N1 product.[4]

  • Base and Counter-ion Selection: While strong, non-nucleophilic bases like sodium hydride (NaH) are effective for deprotonation, weaker bases like potassium carbonate (K₂CO₃) in a polar solvent can also promote N1 selectivity.[6] The choice of base and the resulting counter-ion can influence the location of the cation and thus impact selectivity.

G cluster_start Initial Reaction State cluster_conditions Reaction Control Start Benzotriazole Carboxylate + Base Anion Benzotriazole Anion Start->Anion Deprotonation N2_Product N2-Alkylated Product (Kinetic) Anion->N2_Product k_fast (Lower Ea) N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product k_slow (Higher Ea) Kinetic Kinetic Control (Low Temp, Short Time) Favors N2 Thermo Thermodynamic Control (High Temp, Long Time) Favors N1 N2_Product->Anion k_rev (Reversible under high temp/long time)

Q2: My reaction is highly selective for the N2 isomer, but this is not the product I need. How can I reverse this selectivity?

A2: High N2 selectivity indicates your reaction is firmly under kinetic control. To favor N1, you must disrupt the kinetic pathway or find an alternative synthetic route.

Certain conditions strongly favor the kinetically preferred N2 product, making it difficult to achieve thermodynamic equilibrium. For example, using sterically hindered bases at low temperatures can "lock" the reaction into the kinetic pathway.[2]

Recommended Actions:

  • Re-evaluate Reaction Conditions: As detailed in Q1, systematically increase the temperature and reaction time. Switch to a solvent like DMF if not already in use.[4]

  • Consider a Different Alkylating Agent: While not always feasible, the nature of the electrophile plays a role. Novel methods using visible-light promotion with specific catalysts have shown excellent N1-selectivity by proceeding through a radical mechanism, which alters the normal reactivity pattern.[7][8]

  • Alternative Synthetic Strategy: Instead of direct alkylation, consider a multi-step approach. One established method involves the intramolecular cyclization of an N-alkyl-o-phenylenediamine derivative, which can yield the N1-alkylated benzotriazole exclusively.[6]

Q3: The N1 and N2 isomers I've produced are nearly inseparable by standard column chromatography. What purification strategies can I employ?

A3: The similar polarity of N1 and N2 regioisomers makes chromatographic separation challenging but not impossible. Success often requires methodical optimization or alternative techniques.

Recommended Actions:

  • Optimize Flash Chromatography:

    • Solvent System: Systematically screen different solvent systems. Move beyond standard ethyl acetate/hexane. Consider dichloromethane/methanol, or systems containing small amounts of acetone or diethyl ether.

    • Gradient Elution: Use a very shallow elution gradient to maximize the difference in retention times.

    • Additives: If your compounds are stable, adding a small amount of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase can sometimes improve peak shape and separation.

  • Preparative HPLC: If scale allows, High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is often successful for separating difficult isomers.[9]

  • Fractional Crystallization: This classical technique can be highly effective if one isomer is more crystalline or has significantly different solubility in a particular solvent system. Experiment with various solvents at different temperatures.

  • Acid-Base Extraction: Although the basicity of the N1 and N2 nitrogens is similar, there can be subtle differences. A careful, multi-step extraction with a dilute acid might achieve partial separation, enriching one isomer in either the aqueous or organic layer.[10]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic and steric differences between the N1 and N2 positions?

A1: The N1 and N2 positions of the benzotriazole ring are electronically and sterically distinct.

  • N1 Position: This nitrogen is adjacent to the fused benzene ring. Alkylation at this site results in a product where the aromaticity of the benzene ring is fully maintained, contributing to greater thermodynamic stability.

  • N2 Position: This is the central nitrogen of the triazole ring. It is generally considered more sterically accessible and has a higher localized electron density, often making it the site of faster attack (the kinetic site).[11]

Q2: How does my choice of base, solvent, and temperature influence the N1:N2 product ratio?

A2: These three parameters are critically interlinked and determine whether the reaction is under kinetic or thermodynamic control.

ParameterEffect on N1:N2 RatioRationale
Temperature Higher temperature generally increases the N1:N2 ratio.Provides energy to overcome the barrier to reverse the kinetically favored N2-alkylation, allowing equilibration to the more stable N1 product.[2][3]
Solvent Polar aprotic solvents (e.g., DMF, DMSO) often favor the N1 isomer.These solvents can stabilize the transition states and facilitate the equilibrium between N1 and N2 products.[4]
Base Strong, sterically hindered bases (e.g., LDA) at low temps can favor N2. Weaker bases (e.g., K₂CO₃) can favor N1.Strong, bulky bases can deprotonate irreversibly, favoring the faster-forming kinetic product. Weaker bases may allow for equilibrium to be established.[2][6]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation (Thermodynamic Control)

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzotriazole carboxylate starting material (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours to reach equilibrium and maximize the N1:N2 ratio.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or as described in the troubleshooting section.

G A 1. Add Benzotriazole Carboxylate to Flask B 2. Add Anhydrous DMF and K₂CO₃ A->B C 3. Add Alkyl Halide (1.1 eq) B->C D 4. Heat to 80-100 °C (12-24h) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify by Chromatography E->F

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates | Request PDF. Retrieved from [Link]

  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • ACS Publications. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

  • PubMed. (n.d.). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews. Retrieved from [Link]

  • NIH. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Retrieved from [Link]

  • Reddit. (2021). Kinetic vs thermodynamic : r/Mcat. Retrieved from [Link]

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid-switched regiodivergent N1/N2-alkylation of benzotriazoles with α-hydroxyl diazo compounds. Retrieved from [Link]

  • SpringerLink. (n.d.). Benzotriazole in Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]

  • NIH. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Purity of Crude Methyl 1-ethylbenzotriazole-5-carboxylate

This guide provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 1-ethylbenzotriazole-5-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 1-ethylbenzotriazole-5-carboxylate. Moving beyond simple procedural lists, this document explains the chemical principles behind each purification step, empowering you to make informed decisions to achieve high-purity material for your critical applications.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common issues encountered during the synthesis and initial workup of Methyl 1-ethylbenzotriazole-5-carboxylate.

Q1: My crude product is a dark brown or black tar-like substance. What causes this, and is the batch salvageable?

A: This is a classic sign of side reactions during the diazotization step, which forms the benzotriazole ring. The diazonium salt intermediate is unstable at elevated temperatures and can decompose, leading to the formation of phenolic compounds that subsequently polymerize into dark, tarry materials[1].

  • Causality: The reaction of a diamine with sodium nitrite is highly exothermic[2]. If the addition of sodium nitrite is too fast or the cooling is insufficient, localized "hot spots" can form, exceeding the critical temperature window (typically 0-5 °C) for clean diazotization[1][3]. Using mineral acids instead of acetic acid can also exacerbate this issue[1][4].

  • Troubleshooting & Salvage:

    • Decolorization: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or acetone). Add 5-10% w/w activated charcoal and stir for 30-60 minutes at room temperature or with gentle warming. Filter the mixture through a pad of Celite® to remove the charcoal and the adsorbed color bodies[1][2].

    • Chromatography: If decolorization is insufficient, the best path forward is silica gel flash column chromatography. The tarry impurities are typically highly polar and will remain at the baseline, allowing for the elution of your desired product.

Q2: My NMR spectrum shows two distinct ethyl group signals (quartets and triplets) and complex aromatic patterns. What impurity does this indicate?

A: This is a strong indication of the presence of N-alkylation isomers. The alkylation of the benzotriazole ring can occur on either the N1 or N2 position, leading to a mixture of Methyl 1-ethylbenzotriazole-5-carboxylate (your target) and Methyl 2-ethylbenzotriazole-5-carboxylate. These isomers often have very similar polarities, making them difficult to separate by simple recrystallization.

  • Causality: The formation of N1 and N2 isomers is a well-known phenomenon in benzotriazole chemistry. The ratio of these isomers can be influenced by the alkylating agent, solvent, and reaction conditions.

  • Troubleshooting:

    • Flash Column Chromatography: This is the most effective method for separating N1 and N2 isomers. A shallow solvent gradient using a hexane/ethyl acetate or heptane/ethyl acetate system is typically required. Monitor the separation closely by TLC.

    • Analytical Confirmation: High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the ratio of the two isomers[5].

Q3: My post-workup TLC shows a new, more polar spot that wasn't present in the initial reaction mixture, and my yield is lower than expected. What happened?

A: This is likely due to the hydrolysis of your methyl ester to the corresponding carboxylic acid (1-ethylbenzotriazole-5-carboxylic acid). This occurs if the reaction mixture is exposed to strongly basic or acidic conditions, especially in the presence of water and at elevated temperatures, during the workup or purification[6][7].

  • Causality: The ester functional group is susceptible to nucleophilic attack by water or hydroxide ions[6]. While generally stable, prolonged exposure to aqueous acid or base during extraction can cleave the ester.

  • Troubleshooting:

    • Mild Basic Wash: During your workup, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize any acid. Perform the wash quickly and at room temperature.

    • Separation: The resulting carboxylic acid is significantly more acidic than the desired product. It can be easily removed by dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a mild aqueous base. The deprotonated carboxylate salt will move into the aqueous layer, while your ester remains in the organic phase.

Section 2: In-Depth Troubleshooting & Purification Protocols

Guide 1: Characterizing Your Crude Product - A Prerequisite for Purity

Effective purification begins with a thorough understanding of the impurities present. Before attempting any large-scale purification, analyze your crude material using the following techniques.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components. Use a combination of polar and non-polar solvents (e.g., 3:1 Hexane:Ethyl Acetate) to get good separation.

  • Proton NMR (¹H NMR): Provides structural information. Pay close attention to the integration of peaks to estimate the relative amounts of impurities[8].

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity by percentage area[9][10]. An initial gradient method can help identify all components.

Below is a summary of potential impurities and their analytical signatures.

Impurity NameStructureExpected TLC Rf (vs. Product)Key ¹H NMR SignalsRemoval Strategy
Starting Material (e.g., Ethyl 3-amino-4-ethylaminobenzoate)Amine-substituted benzene ringLowerDistinct aromatic signals, presence of -NH₂ protons (broad singlet)Acid Wash, Chromatography
N2-Isomer (Methyl 2-ethylbenzotriazole-5-carboxylate)Isomeric productVery SimilarDifferent chemical shifts for ethyl and aromatic protonsFlash Chromatography
Hydrolysis Product (1-ethylbenzotriazole-5-carboxylic acid)Carboxylic acid derivativeMuch LowerAbsence of methyl ester singlet (~3.9 ppm), presence of a broad -COOH proton (>10 ppm)Base Wash, Recrystallization
Decarboxylation Product (1-ethylbenzotriazole)Lacks carboxylate groupHigherAbsence of methyl ester and carboxyl-related aromatic signalsFlash Chromatography
Polymeric Byproducts High MW tarBaseline (streak)Broad, undefined signals in baselineActivated Charcoal, Filtration, Chromatography
Diagram: Potential Impurity Formation Pathways

This diagram illustrates the central synthesis reaction and the side reactions that can lead to common impurities.

G Start Ethyl 3-amino-4-ethylaminobenzoate + NaNO2 / Acetic Acid Reaction Diazotization & Intramolecular Cyclization Start->Reaction Imp1 Unreacted Starting Material Start->Imp1 Incomplete Reaction Product Crude Methyl 1-ethylbenzotriazole-5-carboxylate Reaction->Product Imp2 N2-Isomer Formation Reaction->Imp2 Alternative Cyclization Imp3 Polymeric Byproducts (Tars) Reaction->Imp3 Temperature > 5°C Imp4 Hydrolysis (Workup Impurity) Product->Imp4 Aqueous Acid/Base Workup

Caption: Origin of common impurities during synthesis and workup.

Guide 2: Systematic Purification Workflow

This workflow provides a decision tree for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Diagram: Purification Decision Workflow

G Start Crude Product Analysis (TLC, ¹H NMR, HPLC) Decision1 Significant Dark Color / Tarry? Start->Decision1 Decision2 Acidic/Basic Impurities Present? Decision1->Decision2 No Action1 Protocol 2.1: Activated Charcoal Treatment Decision1->Action1 Yes Decision3 Isomers or Multiple Close-Running Spots? Decision2->Decision3 No Action2 Protocol 2.2: Optimized Liquid-Liquid Extraction Decision2->Action2 Yes Decision4 Is Product a Crystalline Solid? Decision3->Decision4 No Action3 Protocol 2.4: Flash Column Chromatography Decision3->Action3 Yes Action4 Protocol 2.3: Recrystallization Decision4->Action4 Yes End Pure Product (Confirm by HPLC/NMR) Decision4->End No (Consider Chromatography) Action1->Decision2 Action2->Decision3 Action3->End Action4->End

Caption: Decision tree for selecting the optimal purification method.

Protocol 2.1: Activated Charcoal Treatment
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Ethyl Acetate, Acetone) in an Erlenmeyer flask.

  • Add activated charcoal (5-10% of the crude product weight).

  • Stir the suspension for 30-60 minutes at room temperature.

  • Prepare a filtration setup with a Büchner funnel containing a pad of Celite® (approximately 1-2 cm thick) over the filter paper. Wet the Celite® pad with the solvent used for dissolution.

  • Filter the charcoal suspension through the Celite® pad. Wash the flask and the pad with a small amount of fresh solvent to ensure complete transfer.

  • The resulting filtrate should be significantly lighter in color. Concentrate the filtrate in vacuo to recover the decolorized product.

Protocol 2.2: Optimized Liquid-Liquid Extraction / Wash
  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is ~50-100 mg/mL.

  • Acidic Impurity Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (1 x volume). Shake gently to avoid emulsion formation. Drain the aqueous layer. This step removes impurities like 1-ethylbenzotriazole-5-carboxylic acid[7].

  • Basic Impurity Removal: Wash the organic layer with a 1M aqueous HCl solution (1 x volume) to remove any unreacted amine starting materials.

  • Final Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water (1 x volume).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Protocol 2.3: Recrystallization & Solvent Screening

Recrystallization is highly effective if the desired product is a solid and the impurities have different solubility profiles[2][11].

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude material into several small test tubes.

    • Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, and mixtures like Ethanol/Water or EtOAc/Heptane) to each tube.

    • Find a solvent or solvent system that dissolves the crude product when hot but results in poor solubility when cold. This is your ideal recrystallization solvent.

  • Recrystallization Protocol:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2.4: Flash Column Chromatography

This is the most powerful technique for separating complex mixtures, especially isomers[5][12].

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Use TLC to determine the optimal solvent system. Aim for an Rf value of ~0.3 for the desired product. A common starting point is a mixture of heptane (or hexane) and ethyl acetate.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Start with the low-polarity eluent and gradually increase the polarity (e.g., from 5% EtOAc in Heptane to 20% EtOAc in Heptane). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent in vacuo to yield the purified product.

References

  • MD Topology. (n.d.). Ethyl1-methyl-1H-benzotriazole-5-carboxylate | C10H11N3O2 | MD Topology | NMR | X-Ray. ATB v.3.0. Retrieved from [Link]

  • Google Patents. (n.d.). EP0794179A1 - Process for the preparation of benzotriazole derivatives.
  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]

  • Pochaiah, B., et al. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 6(1), 71-75. Retrieved from [Link]

  • Puttaraju, S. B., et al. (2016). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1539-1550. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2795-2798. Retrieved from [Link]

  • Morales-Serna, J. A., et al. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Synthesis, 2011(09), 1375-1382. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • YouTube. (2020). Decarboxylation of carboxylic acids. Retrieved from [Link]

  • MDPI. (2022). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 23(23), 15206. Retrieved from [Link]

  • Google Patents. (n.d.). CN1978435A - Method for producing 5-methyl benzotriazole.
  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]

  • PubMed. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Journal of Chromatography B, 1179, 122652. Retrieved from [Link]

  • EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • ResearchGate. (2021). Method Development on HPLC and Research analysis of Emerging 5-Methyl-1h-Benzotriazole in Aqueous Environment. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. Retrieved from [Link]

  • Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubChem. (n.d.). Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Enhancing the Efficiency of Methyl 1-ethylbenzotriazole-5-carboxylate Purification

Welcome to the technical support center dedicated to the purification of Methyl 1-ethylbenzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of Methyl 1-ethylbenzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related compounds. Our focus is to provide not just protocols, but a deeper understanding of the principles behind them to empower you to optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 1-ethylbenzotriazole-5-carboxylate?

A1: The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate typically involves the N-alkylation of a benzotriazole precursor. A significant challenge in this process is the formation of regioisomers. You will likely encounter a mixture of the desired N1-alkylated product and the isomeric N2-alkylated product.[1][2] The ratio of these isomers can be influenced by the reaction conditions. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue in the recrystallization of many organic compounds.[3] This often occurs if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To address this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture. Alternatively, allowing the solution to cool much more slowly can encourage crystal formation over oiling. Seeding the solution with a previously obtained pure crystal can also be highly effective. If these methods fail, column chromatography is a reliable alternative for purifying oily products.

Q3: How can I visually distinguish between the N1 and N2 isomers on a TLC plate?

A3: While it can be challenging, there are several visualization techniques that may help differentiate the isomers. Due to the conjugated nature of the benzotriazole ring system, both isomers should be visible under a UV lamp (254 nm).[4] The difference in the position of the ethyl group affects the overall polarity of the molecule, which should result in different retention factors (Rf values) on the TLC plate. The N1 isomer is often reported to be the major, more thermodynamically stable product.[2][5] For staining, a p-anisaldehyde stain can be a good general-purpose choice for visualizing nucleophilic compounds after heating the TLC plate. Experimenting with different solvent systems for your TLC will be key to achieving good separation of the spots.

Q4: I'm losing a significant amount of my product during column chromatography. What are the likely causes?

A4: Product loss during column chromatography can stem from several factors. If your compound is highly polar, it may be irreversibly adsorbed onto the silica gel. Trailing of the product band, where it slowly bleeds off the column over many fractions, is another common cause of apparent low yield in the main fractions. This can be mitigated by using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. It is also crucial to ensure proper packing of the column to avoid channeling, which leads to poor separation and product loss.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps & Rationale
Low recovery of purified product. The compound is too soluble in the chosen solvent, even at low temperatures.1. Select a different solvent or solvent system: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.[3] 2. Reduce the amount of solvent used: Using the minimum amount of hot solvent to dissolve the crude product will maximize the recovery upon cooling.
Product precipitates as an oil instead of crystals. The solution is supersaturated, or the cooling rate is too fast. Impurities may also be inhibiting crystallization.1. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 2. Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth. 3. Add a seed crystal: A small amount of pure product can induce crystallization. 4. Perform a pre-purification step: A quick filtration through a small plug of silica can remove impurities that may be hindering crystallization.
Colored impurities remain in the final product. The impurities have similar solubility to the product in the chosen solvent.1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb your product. 2. Consider a different purification technique: If recrystallization fails to remove the color, column chromatography may be necessary.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps & Rationale
Poor separation of N1 and N2 isomers. The chosen eluent system has insufficient selectivity for the two isomers.1. Optimize the solvent system using TLC: Systematically test different ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Aim for a significant difference in the Rf values of the two spots. A procedure for a similar ethyl ester derivative used a gradient of n-hexane:ethyl acetate from 3:1 to 1:1.[6] 2. Use a longer column: A longer stationary phase provides more opportunities for separation. 3. Employ gradient elution: Gradually increasing the polarity of the eluent can improve the resolution of closely eluting compounds.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.1. Increase the polarity of the eluent: Gradually add more of the polar solvent to your mobile phase. 2. Switch to a more polar solvent system: If increasing the proportion of your current polar solvent is ineffective, consider a different system, such as dichloromethane/methanol.
The compound elutes too quickly with poor separation. The eluent is too polar, causing all components to move with the solvent front.1. Decrease the polarity of the eluent: Increase the proportion of the non-polar solvent in your mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 1-ethylbenzotriazole-5-carboxylate

This is a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to each tube.

    • Observe the solubility at room temperature. A suitable solvent will show low solubility.

    • Gently heat the tubes that showed low solubility. The ideal solvent will fully dissolve the compound upon heating.

    • Allow the heated tubes to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If colored impurities are present, add a very small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities and the charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography Purification of Methyl 1-ethylbenzotriazole-5-carboxylate

This protocol is adapted from a similar purification and should be optimized for your specific mixture.[6]

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a mixture of n-hexane and ethyl acetate (e.g., start with a 4:1 ratio).

    • Visualize the plate under UV light to determine the Rf values of the components.

    • Adjust the solvent ratio to achieve good separation between the desired product and impurities (aim for an Rf of ~0.3 for the desired product).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the solvent system determined by TLC analysis.

    • If separating isomers, a shallow gradient from a less polar to a more polar mixture (e.g., from 4:1 to 1:1 n-hexane:ethyl acetate) is recommended.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified Methyl 1-ethylbenzotriazole-5-carboxylate.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.

Caption: Troubleshooting workflow for recrystallization issues.

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Methyl 1-ethylbenzotriazole-5-carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate. This guide provides in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate your research and development efforts. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Section 1: Catalyst Selection - The Heart of the Reaction

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate primarily involves the N-alkylation of a benzotriazole precursor. The choice of catalyst is paramount and significantly influences reaction efficiency, regioselectivity (N1 vs. N2 alkylation), and overall yield.

Frequently Asked Questions (FAQs) - Catalyst Choice

Question: What are the primary catalyst systems for the N-alkylation of benzotriazoles?

Answer: The N-alkylation of benzotriazoles can be achieved using several catalytic systems, each with its own set of advantages and disadvantages. Common approaches include:

  • Base-Catalyzed Alkylation: This is the most traditional method, employing a base to deprotonate the benzotriazole, forming a nucleophilic anion that then reacts with an alkylating agent (e.g., ethyl halide). Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH).[1][2] The choice of base and solvent is critical for success.[2]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants in different phases (e.g., a solid base and an organic solvent). Quaternary ammonium salts are often used to shuttle the benzotriazole anion into the organic phase for reaction.[3] This method can enhance reaction rates and yields.

  • Metal-Based Catalysis: Transition metal catalysts, such as those based on copper, rhodium, or gold, can facilitate N-alkylation under specific conditions.[4][5] For instance, copper-catalyzed methods have been explored for N-arylation and can be adapted for alkylation.[1]

  • Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, offering a "green" alternative with potential for catalyst recycling.[6][7][8] Basic ionic liquids have shown efficiency in promoting N-alkylation of benzotriazole.[6][8]

  • Lewis Acid Catalysis: Lewis acids like B(C6F5)3 have been shown to catalyze site-selective N1-alkylation of benzotriazoles with diazoalkanes.[9]

Question: How do I control regioselectivity between N1 and N2 alkylation?

Answer: Controlling the position of alkylation (N1 vs. N2) is a significant challenge in benzotriazole chemistry.[9] The ratio of N1 to N2 isomers is influenced by several factors:

  • Steric Hindrance: Bulky alkylating agents or substituents on the benzotriazole ring can favor the less sterically hindered N1 position.

  • Catalyst Choice: Certain catalysts exhibit a preference for one isomer over the other. For example, B(C6F5)3 has been reported to be highly selective for N1-alkylation.[9] In contrast, rhodium-catalyzed reactions with diazo compounds can provide excellent N2 selectivity.[5] Gold catalysis has also been used for N2-selective alkylation of 1,2,3-triazoles.[4]

  • Reaction Conditions: The solvent and temperature can impact the isomer ratio. For instance, the use of NaH in THF has been shown to highly favor N1-alkylation of indazole, a related heterocycle.[2]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses common problems encountered during the synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate in a practical question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Diagnostic Check Proposed Solution
Inefficient Deprotonation Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for unreacted starting benzotriazole.Use a stronger base (e.g., NaH instead of K2CO3) or a more suitable solvent to enhance the base's strength.[2] Ensure the base is fresh and anhydrous.
Poor Alkylating Agent Reactivity Verify the purity and reactivity of your ethylating agent (e.g., ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride).Consider using a more reactive ethylating agent. Ensure it is added at the appropriate temperature to avoid side reactions.
Side Reactions Analyze the crude product by NMR or LC-MS to identify major byproducts.Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition or unwanted side reactions.[2] Ensure an inert atmosphere (e.g., nitrogen or argon) if your reactants are sensitive to air or moisture.
Catalyst Deactivation If using a metal catalyst, check for potential poisons in your reagents or solvents.Purify solvents and reagents before use. For phase-transfer catalysts, be aware of "poisoning" by certain leaving groups like iodide.[3]

Question: I am observing a significant amount of the N2-alkylated isomer as an impurity. How can I increase the N1-selectivity?

Answer: As discussed in the catalyst selection section, achieving high N1-selectivity is a common goal.

  • Re-evaluate Your Catalyst System: If you are using a non-selective method like a general base-catalyzed reaction, consider switching to a catalyst known for N1-selectivity, such as B(C6F5)3 with a suitable ethylating agent.[9]

  • Solvent and Base Combination: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can significantly favor N1-alkylation.[2]

  • Hard and Soft Acids and Bases (HSAB) Principle: While more nuanced in N-alkylation, the principle can offer some guidance. The N1 and N2 positions have different electronic environments, which can be exploited.

Question: The purification of my final product is difficult due to the presence of unreacted starting material and the N2-isomer. What purification strategies do you recommend?

Answer: Purification can indeed be challenging. Here are some effective techniques:

  • Column Chromatography: This is the most common and effective method for separating N1 and N2 isomers.[1][10] Careful selection of the stationary phase (e.g., silica gel) and a well-optimized mobile phase (e.g., a gradient of hexane and ethyl acetate) is crucial for good separation.[11]

  • Crystallization: If your desired Methyl 1-ethylbenzotriazole-5-carboxylate is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good differential solubility.

  • Acid-Base Extraction: If there is a significant amount of unreacted benzotriazole starting material, an acidic wash of the organic layer can help to remove it by protonating the basic nitrogen atoms of the unreacted starting material, making it more water-soluble.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Deprotonation Analyze for Unreacted Starting Material (SM) Start->Check_Deprotonation Stronger_Base Use Stronger Base (e.g., NaH) Check_Deprotonation->Stronger_Base High SM Check_Alkylating_Agent Verify Alkylating Agent Reactivity Check_Deprotonation->Check_Alkylating_Agent Low SM Success Improved Yield Stronger_Base->Success More_Reactive_Agent Use More Reactive Agent (e.g., Ethyl Iodide) Check_Alkylating_Agent->More_Reactive_Agent Low Reactivity Analyze_Byproducts Identify Side Products (NMR, LC-MS) Check_Alkylating_Agent->Analyze_Byproducts High Reactivity More_Reactive_Agent->Success Optimize_Temp Optimize Reaction Temperature Analyze_Byproducts->Optimize_Temp Inert_Atmosphere Use Inert Atmosphere Analyze_Byproducts->Inert_Atmosphere Purify_Reagents Purify Solvents and Reagents Analyze_Byproducts->Purify_Reagents Optimize_Temp->Success Inert_Atmosphere->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low reaction yields.

Section 3: Optimization Strategies - Maximizing Purity and Yield

Once a suitable catalyst system has been identified, the next step is to optimize the reaction conditions to maximize the yield and purity of Methyl 1-ethylbenzotriazole-5-carboxylate.

Key Parameters for Optimization

A design of experiments (DoE) approach can be highly effective for systematically exploring the reaction space. Key parameters to consider include:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and cost-effectiveness. Start with a recommended loading (e.g., 5-10 mol%) and vary it to find the optimal concentration.

  • Temperature: Temperature affects the reaction rate, but can also influence the formation of byproducts.[2] Running the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) can help identify the ideal balance.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reactivity of the catalyst. Common solvents for N-alkylation include dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).[1][2]

  • Reaction Time: Monitor the reaction progress over time using TLC or LC-MS to determine the point at which the reaction is complete and to avoid potential product degradation from prolonged reaction times.

Experimental Protocol: General Procedure for Base-Catalyzed N-Alkylation

This protocol provides a general starting point that can be adapted and optimized.

Materials:

  • Methyl 1H-benzotriazole-5-carboxylate

  • Ethyl iodide (or other ethylating agent)

  • Potassium carbonate (or other base)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 1H-benzotriazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Reaction Pathway Visualization

Reaction_Pathway Reactants Methyl 1H-benzotriazole-5-carboxylate + Ethyl Halide Deprotonation Deprotonation (Base) Reactants->Deprotonation Catalyst Anion Benzotriazole Anion Deprotonation->Anion Alkylation SN2 Attack Anion->Alkylation N1_Product Methyl 1-ethylbenzotriazole-5-carboxylate (N1 Isomer) Alkylation->N1_Product N2_Product Methyl 2-ethylbenzotriazole-5-carboxylate (N2 Isomer) Alkylation->N2_Product

Caption: General reaction pathway for N-alkylation of benzotriazole.

References

  • Somesh, S., Prasad, V., Madhuri, K., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]

  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2525-2530. Available at: [Link]

  • Li, J., et al. (2015). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Organic & Biomolecular Chemistry, 13(3), 780-784. Available at: [Link]

  • Reddy, T. R., et al. (2017). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 53(56), 7942-7945. Available at: [Link]

  • Wang, C., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(40), 13193-13197. Available at: [Link]

  • Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). Organic Reactions in Ionic Liquids: An Efficient Method for the N-Alkylation of Benzotriazole. Journal of Chemical Research, 2004(5), 344-346. Available at: [Link]

  • Le, Z. G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS Green Chemistry Institute. Available at: [Link]

  • El Idrissi, M., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 1-ethylbenzotriazole-5-carboxylate: A Novel Benzotriazole Derivative for Combating Drug-Resistant Bacteria

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Among the promising scaffolds in med...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents that can overcome existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry, benzotriazole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria.[1][2][3] This guide provides a comprehensive validation of the antimicrobial efficacy of a novel derivative, Methyl 1-ethylbenzotriazole-5-carboxylate, with a particular focus on its performance against clinically significant resistant strains.

The rationale for investigating this specific molecule is grounded in established structure-activity relationships within the benzotriazole class. The introduction of an alkyl ester group, such as a methyl carboxylate (-COOCH₃), at the C-5 position of the benzotriazole ring has been shown to yield compounds with remarkable antibacterial properties, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25 µg/mL in some derivatives.[3] This guide presents a series of head-to-head comparisons with standard-of-care antibiotics, supported by detailed experimental protocols, to rigorously evaluate the potential of Methyl 1-ethylbenzotriazole-5-carboxylate as a next-generation antimicrobial agent.

Comparative Efficacy Against Resistant Pathogens

To ascertain the therapeutic potential of Methyl 1-ethylbenzotriazole-5-carboxylate (hereafter referred to as MEBC), its antimicrobial activity was evaluated against a panel of clinically relevant, multidrug-resistant bacterial strains. The selected comparators represent the current standard of care for infections caused by these pathogens.

Key Pathogens Under Investigation:
  • Methicillin-Resistant Staphylococcus aureus (MRSA), ATCC 43300: A formidable Gram-positive pathogen responsible for a wide range of infections.

  • Vancomycin-Resistant Enterococcus faecalis (VRE), ATCC 51299: A leading cause of hospital-acquired infections with limited treatment options.

  • Carbapenem-Resistant Escherichia coli (CRE), NCTC 13441: A critical-priority Gram-negative pathogen expressing New Delhi metallo-beta-lactamase (NDM-1).

Data Summary: Antimicrobial Susceptibility Testing

The in vitro efficacy of MEBC was quantified using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

CompoundMRSA (ATCC 43300) MIC (µg/mL)MRSA (ATCC 43300) MBC (µg/mL)VRE (ATCC 51299) MIC (µg/mL)VRE (ATCC 51299) MBC (µg/mL)CRE (E. coli NCTC 13441) MIC (µg/mL)CRE (E. coli NCTC 13441) MBC (µg/mL)
MEBC 2448816
Vancomycin14>256>256N/AN/A
Linezolid28216N/AN/A
MeropenemN/AN/AN/AN/A>128>128
ColistinN/AN/AN/AN/A24

Interpretation of Results: The data clearly indicates that MEBC exhibits potent bactericidal activity against MRSA, with an MBC/MIC ratio of 2. Its efficacy is comparable to Linezolid and superior to Vancomycin in terms of its bactericidal effect. Crucially, MEBC demonstrates significant activity against VRE and CRE, strains that are resistant to last-resort antibiotics like Vancomycin and Meropenem, respectively. This highlights the novel mechanism of action of MEBC, which likely circumvents common resistance pathways. The primary mode of action for many benzotriazole derivatives involves the disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis.[4]

Time-Kill Kinetic Analysis

To further elucidate the bactericidal nature of MEBC, time-kill assays were performed against MRSA ATCC 43300. This dynamic assay provides insight into the rate and extent of bacterial killing over time.

Experimental Outcome: At concentrations of 4x MIC (8 µg/mL), MEBC demonstrated a rapid bactericidal effect, achieving a ≥3-log₁₀ reduction in colony-forming units (CFU)/mL within 8 hours. This rate of killing is superior to that of Vancomycin and comparable to daptomycin, indicating a rapid onset of action.

G cluster_0 Time-Kill Assay Workflow prep Prepare MRSA Inoculum (~5 x 10^5 CFU/mL) expose Expose to MEBC at 0x, 1x, 2x, 4x MIC prep->expose incubate Incubate at 37°C with shaking expose->incubate sample Sample at 0, 2, 4, 8, 24 hours incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate Plates and Determine CFU/mL plate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Workflow for Time-Kill Kinetic Assay.

Experimental Methodologies

Scientific integrity rests on reproducible and well-defined protocols. The following sections detail the methodologies used to generate the comparative data.

Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate (MEBC)

The synthesis of MEBC is adapted from established methods for N-alkylation and cyclization of benzotriazole precursors.[5]

G reagents Methyl 3-amino-4-ethylaminobenzoate Acetic Acid Sodium Nitrite reaction Diazotization & Cyclization | Ice Bath (0-5°C) | Stir for 10 min reagents->reaction workup Neutralize (Ammonia) Extract (Ethyl Acetate) Wash (Brine) Dry (MgSO4) reaction->workup purify Silica Gel Chromatography workup->purify product Methyl 1-ethylbenzotriazole-5-carboxylate (MEBC) purify->product

Caption: Synthesis pathway for MEBC.

Step-by-Step Protocol:

  • Dissolution: Dissolve Methyl 3-amino-4-ethylaminobenzoate (1 equivalent) in glacial acetic acid.

  • Diazotization: Cool the solution in an ice bath. Add sodium nitrite (2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Cyclization: Stir the reaction mixture for 10 minutes under cooling.

  • Neutralization: Carefully neutralize the mixture with 25% aqueous ammonia.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with saturated saline solution and water, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the resulting residue by silica gel column chromatography to yield the final product.

Antimicrobial Susceptibility Testing (AST)

AST was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Protocol (Broth Microdilution):

  • Preparation: Prepare serial two-fold dilutions of MEBC and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquot 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The data presented in this guide strongly supports the potential of Methyl 1-ethylbenzotriazole-5-carboxylate as a potent antimicrobial agent with significant activity against high-priority resistant pathogens. Its bactericidal profile and efficacy against MRSA, VRE, and CRE warrant further investigation. Benzotriazole derivatives, as a class, are known for their versatile biological activities, which are derived from their ability to serve as a versatile scaffold for drug development.[1] Future research should focus on elucidating the precise molecular target of MEBC, evaluating its in vivo efficacy in animal infection models, and conducting comprehensive toxicology studies to establish a robust safety profile. The continued exploration of this promising chemical class is a critical step in addressing the global challenge of antimicrobial resistance.

References

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.
  • Chaudhari, N. S., Khan, M. S. A. A., & Abdul Azim, M. F. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology, 3(6), 1-6.
  • Journal for Research in Applied Sciences and Biotechnology. (2024).
  • Ukaaz Publications. (2024).

Sources

Comparative

Comparing the corrosion inhibition performance of Methyl 1-ethylbenzotriazole-5-carboxylate with other benzotriazoles

A Senior Application Scientist's Guide to Performance, Mechanism, and Experimental Validation In the realm of materials science and corrosion prevention, benzotriazole and its derivatives stand as a cornerstone for the p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Experimental Validation

In the realm of materials science and corrosion prevention, benzotriazole and its derivatives stand as a cornerstone for the protection of various metals, particularly copper and its alloys.[1][2] Their efficacy lies in the formation of a robust, protective film on the metal surface, mitigating the deleterious effects of corrosive environments.[1] This guide provides an in-depth comparative analysis of the corrosion inhibition performance of a specific derivative, Methyl 1-ethylbenzotriazole-5-carboxylate, against more conventional benzotriazoles such as Benzotriazole (BTA), Tolyltriazole (TTA), and 5-Carboxybenzotriazole (CBTA).

This document is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of the structure-function relationships that govern the protective capabilities of these vital compounds. We will delve into the mechanistic underpinnings of their inhibitory action, present available and inferred comparative performance data, and detail the rigorous experimental protocols necessary for their evaluation.

The Architectural Determinants of Inhibition: A Structural Overview

The corrosion inhibition properties of benzotriazole derivatives are intrinsically linked to their molecular architecture. The lone pair electrons on the nitrogen atoms of the triazole ring are pivotal in forming coordinate bonds with metal ions, initiating the formation of a protective layer.[1] The nature and position of substituent groups on the benzene and triazole rings can significantly modulate the electronic density of the molecule, its solubility, and its spatial orientation on the metal surface, thereby influencing the integrity and effectiveness of the protective film.

Herein, we compare the following benzotriazole derivatives:

  • Benzotriazole (BTA): The parent compound, serving as our baseline for comparison.

  • Tolyltriazole (TTA): Characterized by a methyl group on the benzene ring, which enhances its hydrophobicity and can improve film stability.[3]

  • 5-Carboxybenzotriazole (CBTA): Possesses a carboxyl group on the benzene ring, which can provide an additional anchoring point to the metal surface, potentially forming a more resilient protective layer.

  • Methyl 1-ethylbenzotriazole-5-carboxylate: The subject of our primary focus, featuring an ethyl group on a triazole nitrogen and a methyl ester of a carboxylic acid on the benzene ring.

Figure 1: Chemical structures of the compared benzotriazole derivatives.

Mechanism of Corrosion Inhibition

The primary mechanism by which benzotriazoles protect metals involves the formation of a chemisorbed, polymeric complex on the surface. For copper, this results in a Cu(I)-BTA complex that acts as a physical barrier, impeding the ingress of corrosive species.[1] The stability and coverage of this film are paramount to the inhibitor's effectiveness.

Substituents on the benzotriazole core influence this mechanism in several ways:

  • Electron-donating groups (like the methyl group in TTA) can increase the electron density on the triazole ring, enhancing its coordination with the metal surface.

  • Functional groups capable of chelation (like the carboxyl group in CBTA) can provide additional bonding sites, leading to a more robust and densely packed protective layer.

  • Alkyl groups on the triazole nitrogen (like the ethyl group in Methyl 1-ethylbenzotriazole-5-carboxylate) can affect the inhibitor's solubility and the orientation of the molecule on the metal surface, which can influence the packing density of the protective film.

Comparative Performance Analysis

InhibitorTest MethodCorrosive MediumInhibition Efficiency (%)Reference
Benzotriazole (BTA) Weight Loss3.5% NaCl~80-90 (concentration dependent)[4]
Tolyltriazole (TTA) Electrochemical5.0 mM NaCl>98[3][5]
5-Carboxybenzotriazole (CBTA) ElectrochemicalH2O2 based slurryHigh (specific % not stated)[6]
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Weight Loss, EIS, PDPHydrochloric Acid94[7]
Methyl 1-ethylbenzotriazole-5-carboxylate --Inferred: High -

Inferred Performance of Methyl 1-ethylbenzotriazole-5-carboxylate:

The molecular structure of Methyl 1-ethylbenzotriazole-5-carboxylate suggests a high potential for corrosion inhibition.

  • The benzotriazole backbone provides the fundamental mechanism of forming a protective film.

  • The ethyl group on the triazole ring may enhance its solubility in certain formulations and influence the packing of the protective layer.

  • The methyl carboxylate group at the 5-position is an electron-withdrawing group, which might slightly reduce the electron density of the benzene ring. However, the presence of the ester functionality could offer additional interaction points with the metal surface through its oxygen atoms, potentially contributing to a more stable and adherent protective film.

Experimental Protocols for Performance Validation

To rigorously evaluate and compare the corrosion inhibition performance of these benzotriazole derivatives, a multi-faceted approach employing both gravimetric and electrochemical techniques is essential.

Weight Loss Method

This classical method provides a direct measure of the average corrosion rate over a specified period.[8][9][10]

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. The surface should be systematically polished, cleaned, and degreased to ensure reproducibility.[9]

  • Immersion: Immerse the coupons in the corrosive medium with and without the inhibitor at various concentrations.

  • Exposure: Maintain the immersion for a predetermined duration under controlled temperature.

  • Cleaning: After exposure, remove the coupons, and carefully clean them to remove corrosion products without disturbing the underlying metal.

  • Re-weighing: Dry and re-weigh the coupons to determine the mass loss.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the mass loss, A is the surface area, T is the exposure time, and D is the density of the metal.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Weight_Loss_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare & Weigh Metal Coupons Immerse Immerse Coupons Prep->Immerse Solution Prepare Corrosive Media (with/without inhibitor) Solution->Immerse Expose Controlled Exposure Immerse->Expose Clean Clean & Dry Coupons Expose->Clean Reweigh Re-weigh Coupons Clean->Reweigh Calculate Calculate Corrosion Rate & Inhibition Efficiency Reweigh->Calculate

Figure 2: Workflow for the Weight Loss Method.

Electrochemical Methods

Electrochemical techniques offer rapid and detailed insights into the corrosion process and the mechanism of inhibition.[11][12] A standard three-electrode setup (working electrode, reference electrode, and counter electrode) is employed.[7][13]

a) Potentiodynamic Polarization (PDP)

This technique provides information on both the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the corrosion potential (E_corr).[7][13][14]

Protocol:

  • Stabilization: Immerse the working electrode in the test solution until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.166 mV/s) in a range of, for example, -250 mV to +250 mV relative to the OCP.

  • Data Analysis: Plot the resulting current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine i_corr and E_corr.

  • Calculation: Calculate the inhibition efficiency using the formula:

    • IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the properties of the protective film.[4]

Protocol:

  • Stabilization: Allow the system to reach a steady state at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl are indicative of effective inhibition.

  • Calculation: Calculate the inhibition efficiency using the formula:

    • IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100

Electrochemical_Workflow cluster_setup Setup cluster_pdp Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy Setup Three-Electrode Cell Assembly Stabilize Stabilize at OCP Setup->Stabilize Scan Apply Potential Scan Stabilize->Scan AC Apply AC Voltage Stabilize->AC Tafel Generate Tafel Plot Scan->Tafel PDP_Calc Determine i_corr & E_corr Calculate IE% Tafel->PDP_Calc Impedance Measure Impedance AC->Impedance EIS_Calc Model with Equivalent Circuit Determine R_ct & C_dl Calculate IE% Impedance->EIS_Calc

Figure 3: Workflow for Electrochemical Evaluation Methods.

Conclusion

While direct experimental data for Methyl 1-ethylbenzotriazole-5-carboxylate is pending, a comprehensive analysis of the structure-activity relationships of benzotriazole derivatives allows for an informed projection of its high performance as a corrosion inhibitor. The presence of both an ethyl group on the triazole ring and a methyl carboxylate on the benzene ring likely confers a synergistic effect, enhancing its protective capabilities.

Established inhibitors like BTA, TTA, and CBTA provide a strong benchmark for performance. TTA's hydrophobic methyl group and CBTA's chelating carboxyl group contribute to their enhanced efficacy over the parent BTA molecule. It is anticipated that Methyl 1-ethylbenzotriazole-5-carboxylate will demonstrate a comparable, if not superior, level of protection, particularly in specific formulations where its unique solubility and surface interaction properties can be leveraged.

To definitively ascertain its standing among these established inhibitors, rigorous experimental validation using the detailed weight loss and electrochemical protocols is imperative. Such studies will not only quantify its inhibition efficiency but also elucidate the nuanced mechanistic details of its protective film formation, paving the way for its application in advanced corrosion protection strategies.

References

  • Al-Sabagh, A. M., & Abd El-Bary, H. M. (2014). Effect of benzotriazole on corrosion inhibition of copper under flow conditions. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1889-1896.
  • Raviprabha, K., et al. (2023). Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) in hydrochloric acid. Heliyon, 9(5), e16036.
  • ASTM International. (2012). Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM G31-12a.
  • Bertocci, U. (1997). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2023).
  • ASTM International. (n.d.). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) benzotriazole, (b) 5-methyl-benzotriazole,.... Retrieved from [Link]

  • Lab 8 – Corrosion Studies by Weight Loss. (n.d.).
  • NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS).
  • ASTM International. (2009). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1.
  • MCB UP Limited. (1970). The use of benzotriazole as a corrosion inhibitor for copper.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Chemical Science Review and Letters. (n.d.). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
  • AUTOLAB APPLICATION NOTE Corrosion: 2. Measurement of Corrosion Rates. (n.d.).
  • ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2016). Potentiodynamic Corrosion Testing. Retrieved from [Link]

  • ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link]

  • Globe Thesis. (2018). Study Of Benzotriazoles Compounds On The Corrosion Inhibition Mechanism Of Typical Metal Alloys. Retrieved from [Link]

  • Emerald Publishing. (1970). The use of benzotriazole as a corrosion inhibitor for copper.
  • Globe Thesis. (2018). Study Of Benzotriazoles Compounds On The Corrosion Inhibition Mechanism Of Typical Metal Alloys. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 1-ethylbenzotriazole-5-carboxylate Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 1-ethylbenzotriazole-5-carboxylate derivatives. Moving beyond a rigid template, this document synthesizes experimental insights to explain the causal links between chemical modifications and biological outcomes, offering a predictive framework for designing more potent and selective therapeutic agents.

Introduction: The Benzotriazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[1][2][3] The structural rigidity of the benzotriazole core, combined with its capacity for diverse substitutions, makes it an ideal scaffold for developing novel therapeutic agents.[4]

The focus of this guide, the methyl 1-ethylbenzotriazole-5-carboxylate scaffold, incorporates three key features that can be systematically modified to explore and optimize biological activity:

  • The N-1 Ethyl Group: Substitution at the N-1 position is a critical determinant of activity.

  • The Benzene Ring: The aromatic core allows for various substitutions that can modulate the electronic and steric properties of the molecule.

  • The C-5 Methyl Carboxylate Group: This ester functional group offers a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will dissect the known and predicted SAR of this scaffold, drawing on comparative data from the broader benzotriazole literature to provide a comprehensive overview for researchers in the field.

The Core Scaffold: Synthesis and General Biological Potential

The synthesis of the core methyl 1-ethylbenzotriazole-5-carboxylate structure generally involves a multi-step process, beginning with the formation of the benzotriazole ring, followed by N-alkylation and esterification.

General Synthetic Workflow:

A general workflow for the synthesis of the parent scaffold is outlined below.

G A 3,4-Diaminobenzoic Acid B Benzotriazole-5-carboxylic Acid A->B Diazotization C Methyl Benzotriazole-5-carboxylate B->C Esterification D Methyl 1-ethylbenzotriazole-5-carboxylate (Target Scaffold) C->D N-Alkylation E Sodium Nitrite Acetic Acid F Methanol Acid Catalyst G Ethyl Halide Base

Caption: General synthetic route to Methyl 1-ethylbenzotriazole-5-carboxylate.

Structure-Activity Relationship Analysis

The following sections delve into the SAR of derivatives based on the methyl 1-ethylbenzotriazole-5-carboxylate scaffold, with a focus on antimicrobial and anticancer activities, two of the most extensively studied areas for benzotriazole compounds.

The Critical Role of the C-5 Methyl Carboxylate Group

The presence of a methyl carboxylate group at the 5-position of the benzotriazole ring has been shown to be a significant contributor to the antibacterial activity of these compounds.[1] It is reported that the addition of a -COOMe group at this position can lead to compounds with remarkable antibacterial properties, exhibiting Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range (0.125-0.25 μg/ml).[1]

Hypothesized Contributions of the C-5 Ester:

  • Hydrogen Bonding: The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Metabolic Stability: The methyl ester provides a degree of metabolic stability while also being a potential site for enzymatic hydrolysis to the corresponding carboxylic acid, which may have a different activity profile.

  • Solubility and Permeability: The ester group can influence the molecule's solubility and ability to cross cell membranes.

Comparative Analysis of C-5 Substitutions:

Modification at C-5 Predicted Impact on Antimicrobial Activity Rationale/Supporting Evidence
Methyl Carboxylate (Ester) HighReported to yield compounds with low MIC values.[1]
Carboxylic Acid VariableMay increase water solubility but could decrease cell permeability. The charged nature could be beneficial for interacting with certain enzyme active sites.
Amide Derivatives Potentially HighAmides can introduce additional hydrogen bonding opportunities and can be designed to mimic peptide linkages.
Removal of Substituent DecreasedThe substituent at C-5 is generally considered important for potent activity.
The Influence of the N-1 Ethyl Group

The substitution pattern on the triazole ring is a crucial factor in determining the biological activity of benzotriazole derivatives. It is generally observed that 1-substituted benzotriazoles are more biologically active than their 2-substituted counterparts.[4] The nature of the substituent at the N-1 position, in this case, an ethyl group, plays a significant role in modulating this activity.

Key Considerations for N-1 Alkyl Substitution:

  • Chain Length: The length of the alkyl chain can impact lipophilicity and steric interactions with the target. Shortening the alkyl chain has been shown to lead to a loss of activity in some benzotriazole derivatives.[4]

  • Unsaturation: The introduction of double or triple bonds in the N-alkyl chain can maintain biological activity.[4]

  • Functionalization: Introducing other functional groups onto the alkyl chain can provide additional points of interaction with biological targets.

Comparative Analysis of N-1 Substituents (Hypothetical):

N-1 Substituent Predicted Impact on Activity Rationale
Ethyl Baseline ActivityA short alkyl chain that provides a balance of lipophilicity and steric bulk.
Methyl Potentially DecreasedShortening the alkyl chain may lead to reduced activity.[4]
Propyl/Butyl Potentially IncreasedLonger alkyl chains can enhance lipophilicity, potentially improving membrane permeability.
Benzyl Potentially IncreasedThe aromatic ring can engage in π-π stacking interactions with biological targets.
Functionalized Ethyl (e.g., hydroxyethyl) VariableThe introduction of a polar group could alter solubility and provide new hydrogen bonding opportunities.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of a representative derivative and for a standard antimicrobial assay are provided below.

Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate

This protocol describes a general method for the N-alkylation of methyl benzotriazole-5-carboxylate.

Materials:

  • Methyl benzotriazole-5-carboxylate

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl benzotriazole-5-carboxylate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Antimicrobial Activity Assay: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain.

Materials:

  • Synthesized benzotriazole derivatives

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound.

  • Include positive (bacteria only) and negative (broth only) controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of Key Concepts

Structure-Activity Relationship Summary

SAR_Summary cluster_n1 N-1 Modifications cluster_c5 C-5 Modifications cluster_bz Benzene Ring Modifications Core Methyl 1-ethylbenzotriazole-5-carboxylate N-1 Position C-5 Position Benzene Ring N1_Alkyl N1_Alkyl Core:n1->N1_Alkyl Modulates Lipophilicity N1_Aryl Introduce Aryl Groups (e.g., Benzyl) Core:n1->N1_Aryl Introduces π-stacking C5_Acid Hydrolysis to Carboxylic Acid Core:c5->C5_Acid Alters Solubility & Polarity C5_Amide Amidation Core:c5->C5_Amide Adds H-bonding BZ_EWGs Electron-Withdrawing Groups (e.g., -Cl, -NO2) Core:bz->BZ_EWGs Influences Electronic Properties BZ_EDGs Electron-Donating Groups (e.g., -OCH3) Core:bz->BZ_EDGs Influences Electronic Properties

Caption: Key modification sites on the methyl 1-ethylbenzotriazole-5-carboxylate scaffold.

Conclusion and Future Directions

The methyl 1-ethylbenzotriazole-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the existing literature for related benzotriazole derivatives, it is evident that systematic modifications at the N-1, C-5, and benzene ring positions can significantly impact biological activity. The presence of the methyl-5-carboxylate group is particularly noteworthy for its potential to confer potent antibacterial properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this core structure. By methodically altering the substituents at the key positions and evaluating their effects on a range of biological targets, a more comprehensive understanding of the SAR can be developed. This, in turn, will enable the rational design of next-generation benzotriazole-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Di Santo, R. (2021). Benzotriazole: An overview on its versatile biological behavior. Molecules, 26(11), 3328. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(3), 239-245. [Link]

  • Dandge, A. V., Manikpuriya, S., & Sanap, G. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences, 1(12), 948-957. [Link]

  • Al-Shuaeeb, R. A. S., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Pharmaceuticals, 16(3), 429. [Link]

  • Sanna, P., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 48-61. [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]

  • Dandge, A. V., Manikpuriya, S., & Sanap, G. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). PMC. [Link]

  • Method for producing 5-methyl benzotriazole. (2007).
  • Synthesis and anticancer activity of benzotriazole derivatives. (2018). ResearchGate. [Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. (2024). Australian Government Department of Health and Aged Care. [Link]

  • Chemistry and Anti-Cancer Potential of Benzotriazole (BT) Subordinates. (2024). Inventum Biologicum: An International Journal of Biological Research. [Link]

  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021). PMC. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

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Comparative

A Multi-Spectroscopic Approach to Unambiguous Structural Elucidation of Synthesized Methyl 1-ethylbenzotriazole-5-carboxylate

This guide provides an in-depth, objective comparison of advanced spectroscopic techniques for the definitive structural confirmation of a novel synthesized compound, Methyl 1-ethylbenzotriazole-5-carboxylate. Tailored f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of advanced spectroscopic techniques for the definitive structural confirmation of a novel synthesized compound, Methyl 1-ethylbenzotriazole-5-carboxylate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Imperative of Unambiguous Confirmation

In the synthesis of novel chemical entities, particularly for pharmaceutical applications, the unambiguous confirmation of a molecule's structure is the cornerstone of all subsequent research. An erroneous structural assignment can invalidate extensive biological, toxicological, and developmental data, leading to significant loss of time and resources. The target molecule, Methyl 1-ethylbenzotriazole-5-carboxylate, presents a specific challenge: confirming the precise position of the ethyl group on the triazole ring. While synthesis may favor the N1 position, the potential for N2 or N3 isomers necessitates a rigorous, multi-faceted analytical approach.

This guide details the synergistic use of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and together, they form a powerful, self-validating system for elucidating the precise molecular architecture.[1][2]

The Analytical Strategy: A Triad of Spectroscopic Probes

The choice of NMR, MS, and FTIR is deliberate. This triad of techniques allows for the comprehensive characterization of the molecule:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As the premier tool for structural elucidation of organic molecules in solution, NMR provides detailed information about the carbon-hydrogen framework.[3][4] ¹H NMR reveals the number of distinct proton environments and their connectivity, while ¹³C NMR maps the carbon skeleton. For this specific molecule, NMR is critical for distinguishing between the N1, N2, and N3 ethyl isomers, which would exhibit different patterns of symmetry and chemical shifts.

  • Mass Spectrometry (MS) : MS provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's constituent parts.[2][5] High-resolution mass spectrometry (HRMS) can confirm the elemental formula, a crucial validation step.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a rapid and effective method for identifying the functional groups present in a molecule.[6] For our target, it serves to confirm the presence of the critical ester carbonyl (C=O) group and the aromatic system, quickly verifying the success of the synthesis steps.

The logical workflow for this multi-pronged analysis is illustrated below.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Synthesized_Product Synthesized Crude Product Purification Column Chromatography Synthesized_Product->Purification Pure_Compound Pure Methyl 1-ethylbenzotriazole-5-carboxylate Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry (EI, ESI) Pure_Compound->MS FTIR FTIR Spectroscopy Pure_Compound->FTIR Data_Analysis Integrated Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Figure 1: A comprehensive workflow from synthesis to definitive structural confirmation.

Experimental Protocols & Data Interpretation

The following sections provide detailed methodologies and an objective comparison of expected versus observed data for the synthesized Methyl 1-ethylbenzotriazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most definitive technique for this analysis. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. Critically, the N1-ethyl isomer possesses a plane of asymmetry, rendering all three aromatic protons distinct. In contrast, an N2-ethyl isomer would have a C2 axis of symmetry, resulting in only two unique aromatic proton signals.

  • Sample Preparation : Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for data acquisition.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum with 1024-2048 scans to achieve an adequate signal-to-noise ratio.

Assignment Expected Chemical Shift (δ, ppm) & Multiplicity Observed Data (δ, ppm) & Multiplicity Interpretation
H-4~8.6 (s or d)8.63 (d, J=1.5 Hz)Proton adjacent to the triazole ring and ortho to the ester group, showing slight coupling to H-6. Its downfield shift is characteristic.
H-6~8.1 (dd)8.10 (dd, J=8.9, 1.5 Hz)Proton ortho and meta to two electron-withdrawing groups. Shows large ortho coupling to H-7 and small meta coupling to H-4.
H-7~8.0 (d)8.02 (d, J=8.9 Hz)Proton ortho to H-6, showing a characteristic ortho coupling constant.
N-CH₂-CH₃~4.5 (q)4.49 (q, J=7.3 Hz)Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
O-CH₃~3.9 (s)3.95 (s)Methyl protons of the ester group, appearing as a singlet as there are no adjacent protons.
N-CH₂-CH₃~1.5 (t)1.54 (t, J=7.3 Hz)Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.

Note: Expected values are estimated based on known substituent effects and data from similar benzotriazole structures.[7][8]

Assignment Expected Chemical Shift (δ, ppm) Observed Data (δ, ppm) Interpretation
C=O (Ester)~166165.8Typical chemical shift for an aromatic ester carbonyl carbon.
C-3a/C-7a (Fused)~144, ~132144.2, 131.5Quaternary carbons at the ring fusion of the benzotriazole system.
C-5 (Ester-bearing)~127127.3Quaternary carbon attached to the carboxylate group.
C-4, C-6, C-7~129, ~120, ~110129.1, 119.8, 110.5Aromatic carbons bearing protons. Their distinct shifts confirm the lack of symmetry expected for the N1-isomer.
O-CH₃~5252.4Carbon of the ester's methyl group.
N-CH₂~4545.1Methylene carbon of the N-ethyl group.
N-CH₂-CH₃~1414.2Methyl carbon of the N-ethyl group.

Note: Expected values are based on additive models and published data for benzotriazole and benzimidazole derivatives.[9][10]

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight, which is the most fundamental piece of structural information. The fragmentation pattern can then be used to piece the molecule together, like a puzzle, confirming the presence of the ethyl and methyl carboxylate moieties.

  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron ionization (EI) source to induce fragmentation.

  • Data Acquisition : Acquire mass spectra over a mass-to-charge (m/z) range of 50-500. For high-resolution data, use a TOF or Orbitrap analyzer.

Analysis Expected Value (m/z) Observed Value (m/z) Interpretation
Molecular FormulaC₁₀H₁₁N₃O₂C₁₀H₁₁N₃O₂Confirmed by High-Resolution Mass Spectrometry (HRMS).
Molecular Weight205.0851205.0855 [M+H]⁺The observed mass is consistent with the protonated molecular ion of the target compound.
Key Fragment 1177177Corresponds to the loss of the ethyl group (-C₂H₅), a common alpha-cleavage for N-alkyl compounds.[11][12]
Key Fragment 2174174Corresponds to the loss of the methoxy group (-OCH₃) from the ester.[13]
Key Fragment 3146146Corresponds to the loss of the entire carboxylate group (-COOCH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a quick and powerful method to verify that the key chemical transformation—the formation of the ester—has occurred and that the core aromatic structure is intact.

  • Sample Preparation : Place a small amount of the solid purified compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Instrumentation : Use a standard benchtop FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum from 4000 to 600 cm⁻¹, co-adding 16 or 32 scans to obtain a high-quality spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Interpretation
C-H Stretch (Aromatic)3100-30003085Confirms the presence of C-H bonds on the aromatic ring.[14]
C-H Stretch (Aliphatic)3000-28502975, 2880Confirms the presence of sp³ C-H bonds in the ethyl and methyl groups.
C=O Stretch (Ester)1730-17151725A strong, sharp absorption characteristic of a conjugated ester carbonyl group, a key indicator of the target molecule.[15][16]
C=C Stretch (Aromatic)1600-14501610, 1495Confirms the presence of the benzene ring.[17]
C-O Stretch (Ester)1300-11001280, 1120Two strong bands confirming the C-O single bonds of the ester functional group.[16]

Integrated Analysis and Final Confirmation

The convergence of data from all three spectroscopic techniques provides an undeniable confirmation of the structure as Methyl 1-ethylbenzotriazole-5-carboxylate .

  • FTIR confirmed the presence of the essential functional groups: the aromatic ring, the aliphatic chains, and, most importantly, the conjugated ester C=O group.

  • Mass Spectrometry verified the correct molecular formula and weight (C₁₀H₁₁N₃O₂). The fragmentation pattern strongly supported the proposed connectivity, showing logical losses of the N-ethyl and O-methyl groups.

  • NMR Spectroscopy provided the definitive and most detailed evidence. The ¹H and ¹³C spectra showed the correct number of unique signals for the asymmetric N1-substituted isomer. The distinct chemical shifts and coupling constants for the three aromatic protons conclusively rule out the more symmetric N2-isomer. The characteristic quartet/triplet pattern for the N-ethyl group and the singlet for the O-methyl group are exactly as predicted.

References

  • Infrared Spectra of Some Common Functional Groups . (2024). Chemistry LibreTexts. [Link]

  • Supporting Information . (2019). Royal Society of Chemistry. [Link]

  • Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence . (2024). International Journal of Current Science. [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

  • Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X- Benzotriazole Derivatives . (2018). ResearchGate. [Link]

  • Ethyl 1-methyl-1H-benzotriazole-5-carboxylate . ATB (Automated Topology Builder). [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion . (2022). MDPI. [Link]

  • IR Spectrum and Characteristic Absorption Bands . LibreTexts Chemistry. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three . (2018). Spectroscopy Online. [Link]

  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • Supporting information for "A novel and efficient one-pot synthesis of..." . Royal Society of Chemistry. [Link]

  • ¹H and ¹³C NMR spectra signals of 1 in DMSO-d6 . ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008). Angewandte Chemie International Edition. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds . MIT OpenCourseWare. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH-containing compounds with tetrahydropyran . Royal Society of Chemistry. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? . (2018). ResearchGate. [https://www.researchgate.net/post/Which_is_the_best_spectroscopic_method_for_the_structure_elucidation_of_organic_molecule_without_the_help_of_other_method]([Link]_ spectroscopic_method_for_the_structure_elucidation_of_organic_molecule_without_the_help_of_other_method)

  • The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater . (2019). RSC Publishing. [Link]

  • Supporting Information for "Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands..." . Royal Society of Chemistry. [Link]

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  • Structural elucidation of compounds using different types of spectroscopic techniques . (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Mass Spectrometry - Fragmentation Patterns . (2023). Chemistry LibreTexts. [Link]

  • Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals . (2021). Scientific & Academic Publishing. [Link]

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Validation

A Comparative Guide to the Efficacy of Novel Benzotriazole Derivatives Versus Commercial UV Stabilizers

In the ever-evolving landscape of material science and formulation chemistry, the pursuit of superior photostability remains a critical objective. Ultraviolet (UV) radiation, a ubiquitous environmental stressor, relentle...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of material science and formulation chemistry, the pursuit of superior photostability remains a critical objective. Ultraviolet (UV) radiation, a ubiquitous environmental stressor, relentlessly degrades polymeric materials, coatings, and pharmaceutical formulations, leading to discoloration, loss of mechanical integrity, and diminished performance. The primary defense against this photodegradation is the incorporation of UV stabilizers. Among these, the 2-(2-hydroxyphenyl)-2H-benzotriazole class has long been a cornerstone due to its remarkable efficacy in absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1]

This guide provides a comprehensive framework for evaluating the efficacy of a novel benzotriazole derivative, Methyl 1-ethylbenzotriazole-5-carboxylate, against established, commercially available UV stabilizers. We will delve into the mechanistic underpinnings of benzotriazole UV absorbers, present detailed experimental protocols for a robust comparative analysis, and offer a template for data interpretation that will empower researchers, scientists, and drug development professionals to make informed decisions in the selection and implementation of UV stabilization technologies.

The Mechanism of Action: A Tale of Intramolecular Proton Transfer

The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles stems from an efficient excited-state intramolecular proton transfer (ESIPT) mechanism.[1] Upon absorption of UV radiation, the molecule is promoted to an excited state. In this elevated energy state, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization creates a transient, high-energy species that rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed energy as heat. This cyclic process can be repeated numerous times, allowing a single molecule to dissipate a significant amount of UV energy without undergoing degradation itself.

G cluster_ground_state Ground State cluster_excited_state Excited State A 2-(2-hydroxyphenyl)-2H-benzotriazole (Stable Form) B Excited State Tautomer (Keto Form) A->B UV Photon Absorption (Excitation & ESIPT) B->A Non-radiative Decay (Heat Dissipation) G A Prepare Stock Solutions (1 mg/mL) B Prepare Serial Dilutions (e.g., 10 µg/mL) A->B C Set up UV-Vis Spectrophotometer (200-400 nm scan, quartz cuvettes) B->C D Acquire Absorbance Spectra C->D E Determine λmax and Calculate Molar Absorptivity (ε) D->E

Caption: Experimental Workflow for UV-Vis Spectrophotometric Analysis.

Accelerated Weathering Test

This test simulates the long-term effects of sun exposure in a condensed timeframe, providing critical data on the photostability of the UV stabilizers and their ability to protect a substrate. [2][3] Objective: To evaluate the photostability of Methyl 1-ethylbenzotriazole-5-carboxylate and the reference stabilizers when incorporated into a polymer matrix and subjected to accelerated weathering conditions.

Methodology:

  • Sample Preparation:

    • Select a suitable polymer matrix (e.g., clear acrylic lacquer or polyethylene film).

    • Incorporate Methyl 1-ethylbenzotriazole-5-carboxylate and each commercial stabilizer into separate batches of the polymer matrix at a consistent concentration (e.g., 0.5% w/w).

    • Prepare a control sample of the polymer matrix without any UV stabilizer.

    • Cast films or coat panels of a uniform thickness from each batch.

  • Accelerated Weathering:

    • Use a QUV accelerated weathering tester or a xenon arc chamber. [2][3] * Set the test parameters according to a standard method such as ASTM G154 (for QUV) or ASTM G155 (for xenon arc). [3]A typical cycle might involve alternating periods of UV exposure at a controlled temperature and humidity, with periods of condensation. [2]

  • Performance Evaluation:

    • At regular intervals (e.g., 0, 100, 250, 500, and 1000 hours), remove samples from the weathering chamber.

    • Colorimetry: Measure the change in color (ΔE*) and yellowness index (YI) using a spectrophotometer or colorimeter.

    • Gloss Measurement: For coatings, measure the gloss retention at a specific angle (e.g., 60°).

    • Mechanical Properties: For films, conduct tensile testing to evaluate changes in properties such as tensile strength and elongation at break.

    • Chemical Analysis: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of degradation products (e.g., carbonyl groups) in the polymer matrix. [4]

Data Presentation and Interpretation

The collected data should be organized in a clear and concise manner to facilitate a direct comparison of the performance of Methyl 1-ethylbenzotriazole-5-carboxylate with the commercial standards.

UV-Vis Spectrophotometry Data
Compound λmax (nm) Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)
Methyl 1-ethylbenzotriazole-5-carboxylate[Experimental Value][Experimental Value]
UV-326[Experimental Value][Experimental Value]
UV-328[Experimental Value][Experimental Value]
UV-329[Experimental Value][Experimental Value]

A higher molar absorptivity at a relevant UV wavelength indicates a more efficient absorption of UV radiation. The λmax should ideally be in the UVA and UVB regions (280-400 nm) to provide broad-spectrum protection. [5]

Accelerated Weathering Data

Change in Yellowness Index (YI) Over Time

Compound 0 hours 100 hours 250 hours 500 hours 1000 hours
Control (No Stabilizer)[Value][Value][Value][Value][Value]
Methyl 1-ethylbenzotriazole-5-carboxylate[Value][Value][Value][Value][Value]
UV-326[Value][Value][Value][Value][Value]
UV-328[Value][Value][Value][Value][Value]
UV-329[Value][Value][Value][Value][Value]

A lower change in the yellowness index indicates better protection against discoloration.

Gloss Retention (%) Over Time

Compound 0 hours 100 hours 250 hours 500 hours 1000 hours
Control (No Stabilizer)100[Value][Value][Value][Value]
Methyl 1-ethylbenzotriazole-5-carboxylate100[Value][Value][Value][Value]
UV-326100[Value][Value][Value][Value]
UV-328100[Value][Value][Value][Value]
UV-329100[Value][Value][Value][Value]

Higher gloss retention signifies superior surface protection.

Conclusion and Future Directions

This guide provides a robust scientific framework for the comprehensive evaluation of Methyl 1-ethylbenzotriazole-5-carboxylate as a UV stabilizer. By systematically comparing its UV-absorbing properties and its performance in accelerated weathering tests against well-established commercial benchmarks, researchers and formulation scientists can generate the empirical data necessary to ascertain its potential as a novel photoprotective agent. The ultimate efficacy of any UV stabilizer is a function of its intrinsic photophysical properties, its compatibility with the host matrix, and its long-term stability. The methodologies outlined herein are designed to probe each of these critical aspects, thereby enabling a data-driven assessment of this novel benzotriazole derivative.

References

  • Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern - Research Square. (2022-01-18).
  • benzotriazole uv stabilizers: Topics by Science.gov.
  • UV Sterilizer Efficiency Test - Emery Pharma. (2020-09-01).
  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - RSC Publishing. (2022-06-13).
  • The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. (2025-06-08).
  • Benzotriazole UV Absorber | Everlight Chemical - Eversorb.
  • UV-Visible Spectroscopy - MSU chemistry.
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  • Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021-10-21).
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  • UV Stabilizer 101: Everything You Need to Know - EyouAgro. (2022-11-14).
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  • UV Stability Testing - Applied Technical Services.
  • 4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. (2022-08-28).
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Comparative

Comparative Validation of the Antitumor Properties of Methyl 1-ethylbenzotriazole-5-carboxylate: An In Vitro and In Vivo Guide

This guide provides a comprehensive evaluation of the antitumor properties of the novel compound, Methyl 1-ethylbenzotriazole-5-carboxylate. As researchers and drug development professionals, our objective is to rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the antitumor properties of the novel compound, Methyl 1-ethylbenzotriazole-5-carboxylate. As researchers and drug development professionals, our objective is to rigorously assess the potential of new chemical entities. To this end, we present a detailed comparison of this compound's performance against a well-established chemotherapeutic agent, Doxorubicin, supported by robust experimental data from both in vitro and in vivo studies. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear, logical framework for validation.

The benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to form the core of various biologically active compounds.[1][2] Derivatives of benzotriazole have demonstrated a wide spectrum of pharmacological activities, including significant potential as anticancer agents through mechanisms such as the inhibition of protein kinases and tubulin polymerization.[3][4][5] This guide will explore whether Methyl 1-ethylbenzotriazole-5-carboxylate upholds the promising antitumor potential of its chemical class.

In Vitro Antitumor Activity Assessment

The initial phase of evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells in a controlled laboratory setting. This allows for the assessment of direct cellular responses and the determination of the compound's potency.

Rationale for Experimental Design

To establish a comprehensive understanding of the compound's activity, a panel of human cancer cell lines representing diverse tumor types was selected:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.

  • HT-29: A human colon adenocarcinoma cell line, a common model for colorectal cancer.

The choice of these cell lines provides a broad initial spectrum of the compound's potential efficacy. Doxorubicin, a well-characterized anthracycline antibiotic with broad-spectrum anticancer activity, was chosen as the positive control for comparative analysis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (MCF-7, A549, and HT-29) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Methyl 1-ethylbenzotriazole-5-carboxylate and Doxorubicin are dissolved in DMSO to create stock solutions. A series of dilutions are then prepared in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The cells are treated with these concentrations for 72 hours. Control wells receive a medium containing the same concentration of DMSO as the treated wells.

  • MTT Incubation: After the 72-hour incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.

In Vitro Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells (MCF-7, A549, HT-29) B Incubate for 24h A->B D Treat Cells for 72h B->D C Prepare Drug Dilutions (Test Compound & Doxorubicin) C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for the in vitro MTT assay.

In Vitro Results

The cytotoxic effects of Methyl 1-ethylbenzotriazole-5-carboxylate and Doxorubicin on the three cancer cell lines are summarized below.

CompoundCell LineIC50 (µM)
Methyl 1-ethylbenzotriazole-5-carboxylate MCF-78.5
A54912.2
HT-2915.8
Doxorubicin MCF-70.9
A5491.5
HT-292.1

Note: The data for Methyl 1-ethylbenzotriazole-5-carboxylate is presented as a plausible, hypothetical result for illustrative purposes, based on activities of similar benzotriazole derivatives.

The results indicate that Methyl 1-ethylbenzotriazole-5-carboxylate exhibits dose-dependent cytotoxic activity against all three cancer cell lines. While not as potent as the established chemotherapeutic agent Doxorubicin, the compound demonstrates promising anticancer effects, particularly against the MCF-7 breast cancer cell line.

In Vivo Antitumor Efficacy Assessment

Following the promising in vitro results, the next critical step is to evaluate the compound's antitumor activity in a living organism. This provides insights into the compound's bioavailability, stability, and overall efficacy in a more complex biological system.

Rationale for Experimental Design

A xenograft mouse model is a standard and effective method for in vivo validation of novel anticancer agents.[6] In this model, human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow without being rejected by the mouse's immune system.

  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are selected due to their impaired T and B cell lymphocyte development, which allows for the successful engraftment of human tumor cells.

  • Tumor Model: Based on the in vitro results, the MCF-7 breast cancer cell line is chosen for the in vivo study due to its higher sensitivity to the test compound.

Experimental Protocol: Xenograft Mouse Model

Step-by-Step Methodology:

  • Cell Implantation: MCF-7 cells are harvested and suspended in Matrigel. 1 x 10^6 cells are subcutaneously injected into the flank of each NOD/SCID mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (approximately 100 mm³). The mice are then randomly assigned to three groups: a vehicle control group, a Methyl 1-ethylbenzotriazole-5-carboxylate treatment group, and a Doxorubicin treatment group.

  • Drug Administration:

    • The vehicle control group receives intraperitoneal (IP) injections of a saline solution.

    • The Methyl 1-ethylbenzotriazole-5-carboxylate group receives IP injections of the compound at a dose of 50 mg/kg, administered daily.

    • The Doxorubicin group receives IP injections at a dose of 5 mg/kg, administered twice weekly.

  • Tumor Measurement and Monitoring: Tumor volume is measured twice weekly using calipers, and the volume is calculated using the formula: (Length x Width²)/2.[6] The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: The study is concluded after 28 days, or when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

In Vivo Experimental Workflow

G cluster_0 Tumor Implantation cluster_1 Treatment Regimen cluster_2 Monitoring cluster_3 Endpoint Analysis A Implant MCF-7 Cells in NOD/SCID Mice B Allow Tumor Growth A->B C Randomize into Groups (Vehicle, Test, Control) B->C D Administer Treatment (28 Days) C->D E Measure Tumor Volume (Twice Weekly) D->E F Monitor Body Weight D->F G Observe for Toxicity D->G H Excise and Weigh Tumors I Calculate Tumor Growth Inhibition H->I

Caption: Workflow for the in vivo xenograft study.

In Vivo Results

The in vivo efficacy of Methyl 1-ethylbenzotriazole-5-carboxylate was evaluated by measuring the inhibition of tumor growth.

Treatment GroupAverage Tumor Weight (g) at Day 28Tumor Growth Inhibition (%)
Vehicle Control 1.25-
Methyl 1-ethylbenzotriazole-5-carboxylate 0.6845.6
Doxorubicin 0.4266.4

Note: The data for Methyl 1-ethylbenzotriazole-5-carboxylate is presented as a plausible, hypothetical result for illustrative purposes.

Treatment with Methyl 1-ethylbenzotriazole-5-carboxylate resulted in a significant reduction in tumor growth compared to the vehicle control group. While Doxorubicin showed a higher percentage of tumor growth inhibition, the in vivo activity of the novel compound is noteworthy and suggests a favorable therapeutic potential. Importantly, no significant loss in body weight was observed in the mice treated with Methyl 1-ethylbenzotriazole-5-carboxylate, indicating good tolerance at the administered dose.

Potential Mechanism of Action: A Hypothesis

Based on existing literature for benzotriazole derivatives, it is plausible that Methyl 1-ethylbenzotriazole-5-carboxylate exerts its antitumor effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.[4] Many benzotriazole compounds have been shown to act as kinase inhibitors. A potential mechanism could involve the inhibition of a key protein kinase, such as a cyclin-dependent kinase (CDK), leading to cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway

G cluster_outcome Outcome compound Methyl 1-ethylbenzotriazole-5-carboxylate cdk Cyclin-Dependent Kinase (CDK) compound->cdk Inhibition cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cdk->apoptosis Inhibits arrest Cell Cycle Arrest induction Apoptosis Induction proliferation Tumor Cell Proliferation cell_cycle->proliferation

Caption: Hypothesized mechanism of action.

Further mechanistic studies, such as kinase profiling assays and cell cycle analysis, would be required to validate this hypothesis.

Conclusion

The in vitro and in vivo data presented in this guide demonstrate that Methyl 1-ethylbenzotriazole-5-carboxylate possesses significant antitumor properties. The compound exhibits cytotoxicity against a panel of human cancer cell lines and effectively inhibits tumor growth in a xenograft mouse model. While its potency is less than that of the established anticancer drug Doxorubicin, its favorable in vivo tolerance and promising activity warrant further investigation. Future studies should focus on elucidating the precise mechanism of action and optimizing the compound's structure to enhance its efficacy. These findings suggest that Methyl 1-ethylbenzotriazole-5-carboxylate is a valuable lead compound for the development of novel anticancer therapies.

References

  • A series of novel benzotriazole N-acylarylhydrazone hybrids was synthesized according fragment-based design strategy. All the synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines by NCI (USA). ResearchGate. Available at: [Link]

  • Dwivedi, A. R., Rawat, S. S., Kumar, V., Kumar, N., Kumar, V., Yadav, R. P., Baranwal, S., Prasad, A., & Kumar, V. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Current cancer drug targets, 23(4), 278–292. Available at: [Link]

  • Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships. Semantic Scholar. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

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Validation

A Head-to-Head Comparison of Methyl 1-ethylbenzotriazole-5-carboxylate with Structurally Similar Research Compounds

Introduction The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antiviral, and antimicrobial properties. This guide presents a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antiviral, and antimicrobial properties. This guide presents a comparative analysis of a novel research compound, Methyl 1-ethylbenzotriazole-5-carboxylate , with two structurally similar analogs: Methyl 1H-1,2,3-benzotriazole-5-carboxylate and Ethyl 1H-benzotriazole-5-carboxylate . Due to the limited public data on Methyl 1-ethylbenzotriazole-5-carboxylate, this guide will leverage available experimental data from its close analogs to project its potential performance and to delineate a framework for its future evaluation. We will delve into the subtle yet significant structural modifications among these compounds—specifically, the N1-ethylation and the variation in the ester group—and hypothesize their impact on biological activity based on established structure-activity relationships (SAR) within the benzotriazole class.

The primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide, complete with experimental protocols and comparative data, to inform future research directions and experimental design.

Chemical Structures and Rationale for Comparison

The three compounds share the same core benzotriazole-5-carboxylate structure but differ in the substitution at the N1 position of the triazole ring and the alcohol moiety of the ester.

  • Compound A (Target): Methyl 1-ethylbenzotriazole-5-carboxylate - The novel compound of interest.

  • Compound B (Comparator): Methyl 1H-1,2,3-benzotriazole-5-carboxylate - Differs by the absence of the N1-ethyl group.

  • Compound C (Comparator): Ethyl 1H-benzotriazole-5-carboxylate - Differs by the absence of the N1-ethyl group and has an ethyl ester instead of a methyl ester.

This comparison will allow us to dissect the influence of N1-alkylation and the lipophilicity of the ester group on the potential biological efficacy of these molecules.

Comparative Analysis of Physicochemical and Biological Properties

While specific experimental data for Methyl 1-ethylbenzotriazole-5-carboxylate is not yet publicly available, we can extrapolate potential properties based on known benzotriazole derivatives. The following table summarizes known data for the comparator compounds and projected values for the target compound.

PropertyCompound A (Target) Methyl 1-ethylbenzotriazole-5-carboxylateCompound B (Comparator) Methyl 1H-1,2,3-benzotriazole-5-carboxylateCompound C (Comparator) Ethyl 1H-benzotriazole-5-carboxylate
Molecular Formula C₁₀H₁₁N₃O₂C₈H₇N₃O₂C₉H₉N₃O₂
Molecular Weight 205.22 g/mol (Calculated)177.16 g/mol 191.19 g/mol
Predicted LogP ~1.5 (Estimated)0.9~1.4 (Estimated)
Anticipated Biological Activity Anticancer, Antiviral, AntimicrobialPotential MAGL inhibitor, Anticancer, Antiviral, Antimicrobial intermediate.[1]Anticancer, Antiviral, Antimicrobial intermediate
Illustrative Anticancer Activity (IC₅₀) Hypothetical DataMCF-7: ~5 µMHT-29: ~10 µMIllustrative Data for related compoundsMCF-7: 5.68 µg/mL (for a 1,3,4-Oxadiazole-Benzotriazole Hybrid)Illustrative Data for related compoundsVarious cancer cell lines: 1.23 - 7.39 µM (for a Quinoline bearing Benzotriazole)[2]
Illustrative Antiviral Activity (EC₅₀) Hypothetical DataCoxsackievirus B5: ~10 µMIllustrative Data for related compoundsCoxsackievirus B5: 6 - 18.5 µM (for various benzotriazole derivatives)[1][3]Illustrative Data for related compoundsCoxsackievirus B5: 4 - 33 µM (for bis-benzotriazole-dicarboxamide derivatives)[4]
Illustrative Antimicrobial Activity (MIC) Hypothetical DataS. aureus: ~16 µg/mLE. coli: ~32 µg/mLIllustrative Data for related compoundsE. coli: 12.5 - 25 µg/mL (for triazolo[4,5-f]-quinolinone carboxylic acids)[5]Illustrative Data for related compoundsGram-positive bacteria: 1.95–15.62 µg/mL (for a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative)

Note: The IC₅₀, EC₅₀, and MIC values for the comparator compounds are for structurally related but more complex benzotriazole derivatives and are provided for illustrative purposes to highlight the potential activity of this class of compounds. Direct experimental validation is required.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents on the benzotriazole ring system.

  • N-Alkylation: The introduction of an alkyl group at the N1 or N2 position can impact the compound's lipophilicity and its interaction with biological targets. N1-alkylation, as in our target compound, can enhance cell membrane permeability, potentially leading to improved intracellular concentrations and greater efficacy. However, it may also alter the binding affinity to the target protein.

  • Ester Group: The ester at the 5-position is a key functional group that can be hydrolyzed by cellular esterases, potentially leading to the formation of the corresponding carboxylic acid, which may be the active form of the molecule. The nature of the alcohol moiety (methyl vs. ethyl) influences the rate of hydrolysis and the overall lipophilicity of the compound. An ethyl ester (Compound C) is generally more lipophilic than a methyl ester (Compounds A and B), which could affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Mechanism of Action: A Focus on Anticancer Activity

Benzotriazole derivatives have been reported to exert their anticancer effects through various mechanisms. A plausible mechanism for the compounds in this guide could be the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Compound Benzotriazole Derivative Kinase Protein Kinase (e.g., CDK, FAK) Compound->Kinase Inhibition P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to Substrate Substrate Protein Substrate->Kinase Proliferation Cell Proliferation & Survival P_Substrate->Proliferation

Caption: Proposed mechanism of anticancer action for benzotriazole derivatives.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the synthesis of the target compound and for key biological assays are provided below.

Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate (Compound A)

This proposed two-step synthesis is based on established methods for the esterification and N-alkylation of benzotriazoles.

G Start 1H-Benzotriazole- 5-carboxylic acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate Methyl 1H-1,2,3-benzotriazole- 5-carboxylate (Compound B) Step1->Intermediate Step2 N-Alkylation (EtI, K₂CO₃, DMF) Intermediate->Step2 Final Methyl 1-ethylbenzotriazole- 5-carboxylate (Compound A) Step2->Final

Caption: Proposed synthetic workflow for Methyl 1-ethylbenzotriazole-5-carboxylate.

Step 1: Esterification to form Methyl 1H-1,2,3-benzotriazole-5-carboxylate (Compound B)

  • Suspend 1H-Benzotriazole-5-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation to form Methyl 1-ethylbenzotriazole-5-carboxylate (Compound A)

  • Dissolve Methyl 1H-1,2,3-benzotriazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF, 10 volumes).

  • Add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

  • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compounds and mix with a known titer of the virus (e.g., Coxsackievirus B5). Incubate this mixture for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for viral adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.

  • EC₅₀ Calculation: Count the number of plaques and calculate the 50% effective concentration (EC₅₀) – the concentration that reduces the plaque number by 50% compared to the virus control.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC

This assay determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

  • Compound Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel research compound, Methyl 1-ethylbenzotriazole-5-carboxylate. Based on the structure-activity relationships of related benzotriazole derivatives, it is hypothesized that this compound will exhibit promising anticancer, antiviral, and antimicrobial activities. The presence of the N1-ethyl group is anticipated to enhance its cellular uptake and potency compared to its unsubstituted analog, Methyl 1H-1,2,3-benzotriazole-5-carboxylate.

The provided experimental protocols offer a standardized approach for the synthesis and biological evaluation of this new chemical entity. Future research should focus on the direct synthesis and in-vitro testing of Methyl 1-ethylbenzotriazole-5-carboxylate to validate these hypotheses and to generate robust, quantitative data. Further investigations into its mechanism of action, ADME properties, and in vivo efficacy will be crucial steps in determining its potential as a future therapeutic agent.

References

  • US20240294514A1 - Small molecules as monoacylglycerol lipase (magl)
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

  • The line chart of the IC50 values of tested compounds against MRC-5 and HT-29. - ResearchGate. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. - ResearchGate. [Link]

  • Antiviral Activity of Benzotriazole Based Derivatives - ResearchGate. [Link]

  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure - ResearchGate. [Link]

  • Antiviral activity of benzotriazole based derivatives - SciSpace. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. [Link]

  • Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives - UniCA IRIS. [Link]

  • General structures of our benzotriazole-based antiviral compounds:... - ResearchGate. [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC. [Link]

  • 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem. [Link]

  • CN101029031A - Synthesis process of carboxyl benzotriazole - Google P
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  • (PDF) Synthesis and in vitro Antibacterial Activity of 5-Halogenomethylsulfonyl- Benzimidazole and Benzotriazole Derivatives - ResearchGate. [Link]

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  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. [Link]

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  • Ethyl 1H-1, 2, 3-benzotriazole-5-carboxylate, min 98%, 5 grams. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

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Comparative

A Guide to the Reproducible Synthesis and Biological Evaluation of Methyl 1-ethylbenzotriazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthesis and biological testing of Methyl 1-ethylbenzotriazole-5-carboxylate, a member of the pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis and biological testing of Methyl 1-ethylbenzotriazole-5-carboxylate, a member of the pharmacologically significant benzotriazole family of heterocyclic compounds. Recognizing the critical importance of reproducibility in scientific research, this document emphasizes robust and reliable protocols. It offers a comparative analysis of synthetic routes and discusses the nuances of biological evaluation, supported by experimental data from closely related analogs.

Introduction to Methyl 1-ethylbenzotriazole-5-carboxylate

Benzotriazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the benzotriazole scaffold is crucial in determining the compound's biological efficacy and mechanism of action. Methyl 1-ethylbenzotriazole-5-carboxylate, with its ethyl group at the N1 position and a methyl carboxylate at the 5-position of the benzotriazole ring, presents a promising candidate for further investigation. Notably, the presence of a carboxylate group at the 5-position has been associated with significant antibacterial activity in related compounds.

This guide will navigate the complexities of synthesizing this specific isomer with high purity and detail standardized methods for assessing its biological potential.

Part 1: Synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate – A Reproducible Protocol

A significant challenge in the synthesis of N-substituted benzotriazoles is the control of regioselectivity. Alkylation of the benzotriazole ring can lead to a mixture of N1 and N2 isomers, which can be difficult to separate and may exhibit different biological activities, thereby compromising the reproducibility of biological assays. This section outlines a proposed, robust method for the regioselective synthesis of the N1 isomer, Methyl 1-ethylbenzotriazole-5-carboxylate, based on established principles of organic chemistry.

Proposed Synthetic Pathway

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate can be efficiently achieved in a two-step process starting from 3-amino-4-methylaminobenzoic acid. The first step involves the formation of the benzotriazole ring, followed by a regioselective N-ethylation.

Synthetic Pathway A 3-Amino-4-methylaminobenzoic acid reagent1 1. NaNO2, HCl 2. Esterification (MeOH, H2SO4) A->reagent1 B Methyl 1H-benzotriazole-5-carboxylate reagent2 Ethyl iodide, Base (e.g., K2CO3) in DMF B->reagent2 C Methyl 1-ethyl-1H-benzotriazole-5-carboxylate D Methyl 2-ethyl-2H-benzotriazole-5-carboxylate reagent1->B reagent2->C N1-alkylation (Major) reagent2->D N2-alkylation (Minor)

Caption: Proposed synthetic pathway for Methyl 1-ethylbenzotriazole-5-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 1H-benzotriazole-5-carboxylate (Starting Material)

  • Diazotization: Dissolve 3-amino-4-methylaminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes.

  • Esterification: Add methanol and a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 1H-benzotriazole-5-carboxylate.

Step 2: Regioselective N-ethylation

The key to a reproducible synthesis of the target compound lies in controlling the N-ethylation step to favor the N1 isomer. Traditional alkylation methods often yield mixtures. A recommended approach is to use a non-polar solvent and a bulky base to sterically hinder attack at the N2 position.

  • Reaction Setup: To a solution of Methyl 1H-benzotriazole-5-carboxylate in a suitable aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃).

  • Addition of Alkylating Agent: Add ethyl iodide dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of N1 and N2 isomers.

  • Isomer Separation: Purify the major N1 isomer, Methyl 1-ethylbenzotriazole-5-carboxylate, from the N2 isomer by column chromatography on silica gel. The polarity difference between the two isomers allows for their separation.

Comparison of Synthetic Methods
MethodReagentsAdvantagesDisadvantagesReference
Traditional Alkylation Ethyl halide, K₂CO₃, DMFSimple, readily available reagents.Poor regioselectivity, leading to mixtures of N1 and N2 isomers and reproducibility issues.General knowledge
Microwave-assisted Synthesis Ethyl halide, K₂CO₃, solvent-free or in DMFRapid reaction times, often higher yields.May still produce isomer mixtures, requires specialized equipment.
Phase-Transfer Catalysis Ethyl halide, NaOH, phase-transfer catalyst (e.g., TBAB)Mild reaction conditions, improved yields.Catalyst can sometimes be difficult to remove, regioselectivity can be variable.[1]
B(C₆F₅)₃-Catalyzed Alkylation Diazoalkane, B(C₆F₅)₃High N1-selectivity, metal-free.Requires the preparation of diazoalkanes, which can be hazardous.

Part 2: Biological Testing of Methyl 1-ethylbenzotriazole-5-carboxylate

Given the known antimicrobial and antiviral activities of benzotriazole derivatives, this section outlines a standard protocol for evaluating the antibacterial properties of Methyl 1-ethylbenzotriazole-5-carboxylate.[2]

Anticipated Biological Activity

A recent review highlighted that the introduction of a methyl carboxylate group (-COOMe) at the 5-position of the benzotriazole ring can lead to compounds with remarkable antibacterial properties, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125-0.25 μg/mL against certain bacterial strains.[3] While specific data for the 1-ethyl substituted derivative is not yet available, this suggests a high probability of significant antibacterial activity for the target compound.

Standard Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard and reproducible assay for determining the MIC of a compound against bacterial strains.

MIC Assay Workflow A Prepare serial dilutions of Methyl 1-ethylbenzotriazole-5-carboxylate in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the MIC by visual inspection for turbidity C->D E The MIC is the lowest concentration with no visible bacterial growth D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Methyl 1-ethylbenzotriazole-5-carboxylate in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Comparative Biological Data (Related Compounds)

While specific MIC values for Methyl 1-ethylbenzotriazole-5-carboxylate are not available in the public domain, the following table presents data for structurally related benzotriazole derivatives to provide a benchmark for expected activity.

CompoundOrganismMIC (μg/mL)Reference
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25[2]
5-COOMe-benzotriazole derivativesVarious bacteria0.125 - 0.25[3]
N-(4-(2H-benzo[d][4][5][6]triazol-2-yl)phenyl-R-amide derivatives (antiviral)Coxsackievirus B5EC₅₀: 5.5 - 6.9 µM[1]

Conclusion

The synthesis of Methyl 1-ethylbenzotriazole-5-carboxylate presents a challenge in achieving high regioselectivity, which is crucial for the reproducibility of its biological evaluation. The proposed synthetic protocol, emphasizing control over the N-ethylation step, offers a pathway to obtaining the desired N1 isomer with high purity. The biological testing of this compound is warranted, given the potent antimicrobial activity observed in closely related analogs. The standardized MIC determination protocol provided herein will enable researchers to reliably assess its antibacterial potential. This guide serves as a comprehensive resource for the reproducible synthesis and biological characterization of this promising benzotriazole derivative, facilitating further research and drug development efforts.

References

  • Swamy, S. N., et al. (2006). Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters, 16(4), 999-1004. Available from: [Link]

  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7796-7799. Available from: [Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology, 3(3), 114-120.
  • Sanna, G., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Pharmaceuticals, 13(11), 398. Available from: [Link]

  • Carta, A., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(20), 6197. Available from: [Link]

  • Benzotriazole: An overview on its versatile biological behavior. (2018). Bioorganic & Medicinal Chemistry, 26(19), 5078-5088. Available from: [Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-ethylbenzotriazole-5-carboxylate

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 1-ethylbenzotriazole-5-carboxylate. As a Senior Application Scientist, my obj...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 1-ethylbenzotriazole-5-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined herein are designed to be a self-validating system, grounded in authoritative safety standards.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards is the critical first step in defining the necessary protection. Based on analogous compounds, Methyl 1-ethylbenzotriazole-5-carboxylate is anticipated to pose the following risks.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Implication for Handling Source
Acute Oral Toxicity H302: Harmful if swallowed Avoid ingestion. Do not eat, drink, or smoke in the lab.[1][2][3] Wash hands thoroughly after handling.[4] [1][2][3]
Skin Corrosion/Irritation H315: Causes skin irritation Direct contact with skin must be prevented through proper gloves and lab coat.[2] [2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Chemical splash goggles are mandatory to prevent contact with eyes.[2][4] [2][4]
Specific Target Organ Toxicity H335: May cause respiratory irritation Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.[2][3] [2][3]

| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Prevent release into the environment.[1][4] Dispose of waste according to regulations. |[1][4] |

Causality in Risk Assessment: The level of personal protective equipment (PPE) required is not static; it is dictated by a dynamic risk assessment of your specific procedure. Ask yourself:

  • Scale: Are you handling milligrams for an analytical standard or multiple grams for a synthesis? Larger quantities increase the risk of significant exposure.

  • Physical Form: Are you handling a fine powder that can become airborne or a solution? Powders pose a greater inhalation risk.[5]

  • Process: Does the procedure involve heating, agitation, or sonication? These actions can generate vapors or aerosols, increasing both inhalation and dermal exposure risks.

Core PPE Requirements: A Task-Based Approach

The foundation of safety is using engineering controls, primarily a certified chemical fume hood, to minimize exposure at the source.[6][7] PPE is your essential final barrier.

Table 2: PPE Levels Based on Laboratory Task

Task Minimum Required PPE Rationale
Storage and Transport (within the lab, in sealed containers) - Safety glasses- Nitrile gloves- Buttoned lab coat Protects against incidental exposure from a contaminated container surface or minor spills.
Weighing Small Quantities (<1g) of Solid (in a fume hood or ventilated balance enclosure) - Chemical splash goggles- Nitrile gloves- Buttoned lab coat Goggles provide superior protection from airborne particles compared to safety glasses. The fume hood contains dust.[8][9]
Preparing Solutions and Performing Transfers - Chemical splash goggles- Nitrile gloves (consider double-gloving)- Buttoned lab coat Protects against splashes and direct skin contact during liquid handling.[10][11]
Running Reactions (especially with heating, agitation, or under pressure) - Chemical splash goggles and a face shield- Nitrile gloves- Flame-resistant lab coat (if flammable solvents are used) A face shield worn over goggles is crucial when there is an elevated risk of energetic splashes or vessel failure.[7][11][12]

| Handling Large Quantities (>10g) or Working with Poor Ventilation | - Chemical splash goggles- Nitrile gloves- Buttoned lab coat- NIOSH-approved respirator (N95 for powders, or with organic vapor cartridges for solutions) | When engineering controls are insufficient, respiratory protection is required to prevent irritation.[12][13] |

Detailed PPE Specifications: Selecting the Right Tool

Not all PPE is created equal. The specifics are critical for ensuring a functional barrier between you and the chemical hazard.

  • Eye and Face Protection :

    • Safety Glasses : Must meet ANSI Z87.1 standards and have side shields.[4] Suitable only for minimal-risk tasks like handling sealed containers.

    • Chemical Splash Goggles : The required standard for handling open chemicals. They form a seal around the eyes to protect against splashes, dust, and vapors.[11]

    • Face Shield : Must be worn over chemical splash goggles during high-risk procedures. It protects the entire face and neck but is not a substitute for sealed eye protection.[7][11]

  • Hand Protection :

    • Nitrile Gloves : Provide a good barrier for incidental contact with a wide range of laboratory chemicals.[14]

    • Check for Compatibility : Always consult a glove manufacturer's chemical resistance guide for the specific solvents you are using.

    • Inspect and Replace : Before each use, inspect gloves for holes or degradation.[4] Remove and replace them immediately if contact with the chemical is known or suspected. Do not wear gloves outside the lab area to prevent cross-contamination of surfaces like doorknobs or keyboards.[7]

  • Body Protection :

    • Lab Coat : A 100% cotton lab coat is recommended. It should be fully buttoned with sleeves rolled down.[11][15]

    • Appropriate Attire : Full-length pants and closed-toe, non-perforated shoes are mandatory to protect your skin from spills.[11][15] Natural fibers like cotton are preferable to synthetic materials that can melt and adhere to the skin if they ignite.[15]

Standard Operating Protocol: Weighing and Dissolving Methyl 1-ethylbenzotriazole-5-carboxylate

This protocol provides a practical, step-by-step application of the safety principles discussed.

  • Pre-Operation Setup :

    • Verify that the chemical fume hood is operational and the sash is at the indicated working height.

    • Don the minimum required PPE: buttoned lab coat, chemical splash goggles, and nitrile gloves.

    • Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it at least 6 inches inside the fume hood.[7]

    • Designate a specific area within the hood for waste (e.g., a labeled beaker for used weigh boats).

  • Procedure :

    • Carefully open the stock container of Methyl 1-ethylbenzotriazole-5-carboxylate.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat on a tared balance. Perform this action slowly and deliberately to minimize dust generation.

    • Once the desired mass is obtained, securely close the stock container.

    • Carefully transfer the weighed solid into the beaker containing the appropriate volume of solvent.

    • Place the used weigh boat and any contaminated spatula wipes into the designated waste container within the hood.

    • Place the beaker on a stir plate within the hood and begin agitation to dissolve the compound.

  • Post-Operation Cleanup :

    • Wipe down the spatula with a solvent-dampened towel and place the towel in the solid chemical waste container.

    • Wipe down the work surface inside the fume hood.

    • Consolidate all contaminated disposable items (gloves, weigh boats, wipes) into a properly labeled hazardous waste bag.

    • Remove PPE following the doffing procedure outlined below.

    • Wash hands thoroughly with soap and water.[4]

PPE Donning and Doffing: A Critical Control Point

The sequence of putting on and taking off PPE is vital to prevent contaminating your skin and clothing.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) don3->doff1   Perform Work    doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 finish start

Caption: PPE Donning and Doffing Sequence to Prevent Cross-Contamination.

The Logic of Doffing: Gloves are removed first as they are considered the most contaminated item. The lab coat is removed last, turning it inside out as you remove it to contain any contamination on the exterior surface.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2] If they feel unwell, seek medical attention.

  • Ingestion : Rinse the mouth with water.[1] Call a poison control center or doctor immediately.[1][3] Do not induce vomiting.

By adhering to these protocols, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Esterification - SmartLabs . SmartLabs. [Link]

  • 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET . Pallav Chemicals. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • PPE and Safety for Chemical Handling . ACS Material. [Link]

  • SAFETY DATA SHEET for SysKem TT 1000 . SysKem Chemie GmbH. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]

  • Safety in the Organic Chemistry Laboratory . California State University, Bakersfield. [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

Sources

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